Multi-Leu peptide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C49H94N16O9 |
|---|---|
分子量 |
1051.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-6-amino-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C49H94N16O9/c1-26(2)22-35(58-31(11)66)43(70)62-37(24-28(5)6)45(72)64-38(25-29(7)8)46(73)63-36(23-27(3)4)44(71)60-34(18-15-21-57-49(54)55)42(69)65-39(30(9)10)47(74)61-33(16-12-13-19-50)41(68)59-32(40(51)67)17-14-20-56-48(52)53/h26-30,32-39H,12-25,50H2,1-11H3,(H2,51,67)(H,58,66)(H,59,68)(H,60,71)(H,61,74)(H,62,70)(H,63,73)(H,64,72)(H,65,69)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChIキー |
ZOSNPKYKQJPYEO-FDISYFBBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery of Multi-Leu Peptides from Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the methodologies involved in the discovery and characterization of multi-leucine (Multi-Leu) peptides from combinatorial libraries. It details the experimental protocols, data analysis, and visualization of the underlying biological and experimental processes. The discovery of the Multi-Leu peptide Ac-LLLLRVKR-NH2, a selective inhibitor of the proprotein convertase PACE4, serves as a key example throughout this guide.[1][2][3]
Introduction to Combinatorial Chemistry and Multi-Leu Peptides
Combinatorial chemistry is a powerful technique used to synthesize a large number of diverse chemical compounds in a single process.[4] One of the most successful applications of this technology has been in the creation and screening of peptide libraries to identify ligands for specific biological targets.[5][6] The "one-bead-one-compound" (OBOC) method is a particularly effective approach where each bead in a resin mixture displays a unique peptide sequence.[7][8][9][10] This allows for the simultaneous screening of millions of distinct compounds.[9][10]
Multi-Leu peptides are a class of peptides characterized by the presence of multiple leucine (B10760876) residues. An example of a functionally significant this compound is Ac-LLLLRVKR-NH2, which has been identified as a potent and selective inhibitor of PACE4, a proprotein convertase implicated in prostate cancer.[1][2][3] The discovery of such peptides highlights the utility of screening combinatorial libraries to find novel therapeutic leads.
Screening and Identification of a Lead this compound
The initial discovery of a lead peptide typically involves screening a large, diverse combinatorial library against a target of interest. The OBOC methodology, combined with a "split-mix" synthesis approach, is a common strategy for generating such libraries.[6][8][10]
Experimental Workflow: OBOC Library Screening
The process begins with the synthesis of a vast peptide library on resin beads. These beads are then incubated with the target protein, which may be fluorescently labeled or later detected with a labeled antibody. Beads that bind to the target are isolated, and the unique peptide sequence on each "hit" bead is determined.
Figure 1. Workflow for OBOC library synthesis and screening.
Data Presentation: Binding Affinity of Identified Peptides
Following the initial screen, "hit" peptides are resynthesized and their binding affinity to the target protein is quantified. Techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Anisotropy are often used for this purpose.[9][11] The dissociation constant (Kd) is a common metric for affinity.
| Peptide Sequence | Target Protein | Binding Affinity (Kd) | Method |
| Ac-LLLLRVKR-NH₂ (Multi-Leu) | PACE4 | 20 nM | Kinetic Assay |
| Ac-RVKR-NH₂ (Core) | PACE4 | >10 µM | Kinetic Assay |
| Scrambled (Ac-RLRLLKVL-NH₂) | PACE4 | >10 µM | Kinetic Assay |
| Ac-LLLLRVKR-NH₂ (Multi-Leu) | Furin | ~400 nM | Kinetic Assay |
Table 1: Binding affinities of the this compound and controls for PACE4 and the related protease Furin. The data demonstrates the high affinity and selectivity of the this compound for PACE4. Data is representative and based on published findings.[1][2]
Experimental Protocol: OBOC Library Screening
Objective: To identify peptide ligands for a target protein from a combinatorial library.
Materials:
-
TentaGel resin beads.[8]
-
Fmoc-protected amino acids.
-
Solid-phase peptide synthesis (SPPS) reagents (e.g., DIC, HOBt).[8]
-
Target protein (e.g., recombinant PACE4), labeled with a fluorophore (e.g., FITC).
-
Binding buffer (e.g., PBS with 0.1% Tween-20).
-
Fluorescence microscope or bead sorter.
-
Mass spectrometer for sequencing.
Procedure:
-
Library Synthesis: A randomized peptide library is synthesized on TentaGel resin beads using the split-mix method.[8][12] For a heptapeptide (B1575542) library, this involves seven cycles of splitting the resin, coupling a single amino acid, and mixing the resin pools.[6]
-
Library Screening: a. Swell the library beads in the binding buffer. b. Incubate the beads with the FITC-labeled target protein at a concentration of 100 nM for 1 hour at 4°C with gentle agitation. c. Wash the beads extensively with cold binding buffer to remove unbound and weakly bound protein. d. Visually inspect the beads under a fluorescence microscope.
-
Hit Isolation and Sequencing: a. Manually isolate the most fluorescent beads using a micropipette. b. Wash each bead individually. c. Cleave the peptide from the single bead using a cleavage cocktail (e.g., trifluoroacetic acid-based). d. Analyze the cleaved peptide by MALDI-TOF mass spectrometry to determine its sequence.[13]
Characterization and Optimization of the Lead Peptide
Once a lead peptide is identified, its biological activity is characterized, often leading to further optimization. For the this compound, this involved assessing its ability to inhibit the enzymatic activity of PACE4 and its effect on cancer cell proliferation.
Signaling Pathway: PACE4 and Cell Proliferation
PACE4 is a protease that activates precursor proteins, including growth factors that are crucial for cell proliferation. By inhibiting PACE4, the this compound can block the activation of these downstream substrates, leading to an arrest of the cell cycle, typically at the G0/G1 phase.[2][3]
Figure 2. Inhibition of the PACE4 signaling pathway by the this compound.
Data Presentation: In Vitro Activity and Optimization
The inhibitory potential of the lead peptide and its analogs is typically measured using in vitro enzyme assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric.
| Peptide | Target Cell Line | Proliferation IC50 | Assay |
| Ac-LLLLRVKR-NH₂ (ML-peptide) | DU145 (Prostate Cancer) | 100 ± 10 µM | MTT Assay |
| Ac-LLLLRVKR-NH₂ (ML-peptide) | LNCaP (Prostate Cancer) | 180 ± 60 µM | MTT Assay |
| Ac-LLLLRVKR-NH₂ (ML-peptide) | PC3 (Prostate Cancer) | > 300 µM | MTT Assay |
| Ac-[DLeu]LLLRVKR-NH₂ (Stabilized) | LNCaP (Prostate Cancer) | ~150 µM | DNA Content |
Table 2: Anti-proliferative activity of the this compound on various prostate cancer cell lines. The stabilized analog with a D-Leucine substitution shows comparable activity. Data is representative and based on published findings.[2][14]
Experimental Protocol: Cell Proliferation (MTT) Assay
Objective: To determine the effect of the this compound on the proliferation of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., DU145, LNCaP).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution in sterile water or DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed DU145 or LNCaP cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: a. Prepare serial dilutions of the this compound in complete medium, ranging from 1 µM to 300 µM.[1] b. Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle-only control. c. Incubate the plate for 72-96 hours at 37°C in a CO₂ incubator.
-
MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the viability against the peptide concentration and determine the IC50 value using a non-linear regression curve fit.
Conclusion
The discovery of the this compound inhibitor of PACE4 serves as a compelling case study for the power of combinatorial library screening in identifying novel, high-affinity peptide ligands.[2] Through a systematic process of library synthesis, high-throughput screening, and subsequent biochemical and cell-based characterization, it is possible to move from a vast chemical space to a promising lead compound. The detailed protocols and structured data presented in this guide offer a framework for researchers engaged in similar drug discovery efforts. Further optimization of such peptides, for instance by introducing non-natural amino acids or transforming them into prodrugs, can enhance their therapeutic potential.[15]
References
- 1. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. crsubscription.com [crsubscription.com]
- 5. Combinatorial solid phase peptide synthesis and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Bead-One-Compound (OBOC) Library Screening - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. Protein-Peptide Interaction Analysis - Creative Proteomics [iaanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Multi-Leu peptide structure and sequence Ac-LLLLRVKR-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peptide Ac-LLLLRVKR-NH2, a synthetic octapeptide with a unique sequence comprising a poly-leucine hydrophobic domain and a positively charged region. Due to the novelty of this peptide, this document synthesizes predictive data based on its primary structure and established knowledge of similar peptide motifs. It is intended to serve as a foundational resource for researchers initiating studies on its structure, function, and potential therapeutic applications.
Predicted Structure and Physicochemical Properties
The primary sequence of Ac-LLLLRVKR-NH2 suggests a distinct amphipathic character, a key determinant of its structure and potential biological activity. The N-terminal half is dominated by four consecutive leucine (B10760876) (L) residues, creating a highly hydrophobic face. The C-terminal region contains a cluster of positively charged residues: valine (V), lysine (B10760008) (K), and two arginines (R). The terminal modifications, an acetyl group (Ac) at the N-terminus and an amide group (NH2) at the C-terminus, neutralize the terminal charges, focusing the peptide's charge distribution on the side chains of the lysine and arginine residues.
This amphipathic nature strongly suggests the peptide will adopt a helical conformation, particularly in membrane-mimicking environments. This predicted structure would segregate the hydrophobic leucine residues to one side of the helix and the positively charged lysine and arginine residues to the other. Such a structure is common in antimicrobial peptides and cell-penetrating peptides.
Table 1: Predicted Physicochemical Properties of Ac-LLLLRVKR-NH2
| Property | Predicted Value | Method/Rationale |
| Molecular Formula | C51H99N15O9 | Calculated from amino acid composition |
| Molecular Weight | 1078.46 g/mol | Calculated from amino acid composition |
| Theoretical pI | 12.0 | Calculated using computational tools |
| Net Charge at pH 7.4 | +3 | Based on the pKa of Lys and Arg side chains |
| Grand Average of Hydropathicity (GRAVY) | 0.438 | Calculated using Kyte-Doolittle scale |
| Predicted Secondary Structure | α-helical | Based on the high propensity of Leucine for helix formation and amphipathic character |
Potential Biological Function and Signaling Pathways
The predicted amphipathic α-helical structure of Ac-LLLLRVKR-NH2 is a hallmark of membrane-active peptides. The positively charged face is likely to mediate initial electrostatic interactions with negatively charged components of cell membranes, such as the phosphatidylglycerol and cardiolipin (B10847521) found in bacterial membranes or the heparan sulfate (B86663) proteoglycans on the surface of mammalian cells.
Following this initial binding, the hydrophobic poly-leucine face could insert into the lipid bilayer, potentially leading to membrane disruption. This mechanism is characteristic of many antimicrobial peptides and could be a primary mode of action for Ac-LLLLRVKR-NH2.
Alternatively, if the peptide can translocate across the membrane without causing lysis, it could act as a cell-penetrating peptide, delivering cargo or interacting with intracellular targets. The specific downstream signaling pathways would depend on the cellular context and any specific intracellular binding partners.
Caption: Predicted signaling pathway for Ac-LLLLRVKR-NH2.
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify Ac-LLLLRVKR-NH2 to >95% purity.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Rink Amide resin (to generate the C-terminal amide).
-
Chemistry: Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) chemistry.
-
Coupling: HBTU/DIPEA (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) / N,N-Diisopropylethylamine) activation.
-
N-terminal Acetylation: Acetic anhydride (B1165640) and DIPEA treatment after removal of the final Fmoc group.
-
Cleavage and Deprotection: Cleavage from the resin and removal of side-chain protecting groups using a cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Detection: UV absorbance at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Caption: Workflow for the synthesis and purification of Ac-LLLLRVKR-NH2.
Structural Characterization
Objective: To confirm the identity and determine the secondary structure of the purified peptide.
Methodologies:
-
Mass Spectrometry:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Purpose: To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass should be observed.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Purpose: To determine the secondary structure of the peptide in different environments.
-
Solvents:
-
Aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to assess the structure in a non-membranous environment.
-
Membrane-mimicking solvents (e.g., trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles) to induce helical structure.
-
-
Expected Spectra: A random coil conformation in aqueous buffer (negative band around 198 nm) and a characteristic α-helical spectrum in membrane-mimicking environments (positive band around 192 nm and two negative bands at approximately 208 and 222 nm).
-
Table 2: Expected Mass Spectrometry Data for Ac-LLLLRVKR-NH2
| Ion | Calculated m/z |
| [M+H]+ | 1079.47 |
| [M+2H]2+ | 540.24 |
| [M+3H]3+ | 360.49 |
Concluding Remarks
The peptide Ac-LLLLRVKR-NH2 represents a promising candidate for research in the fields of antimicrobial development, cell-penetrating peptides, and biomaterials. Its distinct amphipathic design, with a poly-leucine hydrophobic core and a cationic C-terminus, suggests a strong propensity for membrane interaction. The experimental protocols and predictive data outlined in this guide provide a solid framework for initiating a comprehensive investigation into the structure-function relationships of this novel peptide. Further studies, including antimicrobial assays, cytotoxicity testing, and detailed structural analysis by NMR, will be crucial in elucidating its full potential.
Multi-Leu Peptide: A Selective PACE4 Inhibitor for Prostate Cancer Therapy
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the multi-Leu peptide, a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4). Elevated PACE4 activity is strongly correlated with the progression of prostate cancer, making it a promising therapeutic target.[1] This document, intended for researchers, scientists, and drug development professionals, details the quantitative data, experimental protocols, and relevant biological pathways associated with the this compound and its analogs.
Introduction to PACE4 and its Role in Cancer
Proprotein convertases (PCs) are a family of serine endoproteases responsible for the proteolytic maturation of a wide array of precursor proteins, including growth factors, hormones, and receptors.[2] PACE4 is a member of this family that processes substrates at multi-basic cleavage sites, typically R-X-K/R-R↓.[2] Its overexpression in prostate adenocarcinomas is linked to tumor progression, highlighting its potential as a therapeutic target.[3] Molecular silencing of PACE4 in prostate cancer cell lines has been shown to decrease cell proliferation, clonogenic growth, and tumor growth in xenograft models.[1][2] This has spurred the development of specific inhibitors to pharmacologically target PACE4 activity.
The this compound: A Selective PACE4 Inhibitor
Researchers have identified a potent and selective PACE4 inhibitor, the multi-Leu (ML)-peptide, with the sequence Ac-LLLLRVKR-NH₂.[4][5] This peptide exhibits a significant preference for PACE4 over the ubiquitously expressed furin, another member of the PC family, which is crucial for avoiding potential toxicity associated with non-specific inhibition.[4][5] The ML-peptide competitively binds to the active site of PACE4, mimicking its substrate sequence and thereby inhibiting its catalytic activity.[6]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory efficacy of the this compound and its derivatives has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of Multi-Leu Peptides against PACE4 and Furin
| Peptide Sequence | Target Enzyme | Ki (nM) | Selectivity (Furin Ki / PACE4 Ki) | Reference |
| Ac-LLLRVKR-NH₂ | PACE4 | - | - | [4] |
| Furin | - | - | [4] | |
| Ac-LLLLRVKR-NH₂ (ML-peptide) | PACE4 | 22 ± 6 | ~20 | [2][4] |
| Furin | - | - | [4] | |
| Ac-[DLeu]LLLRVK-Amba | PACE4 | 4.9 ± 0.9 | - | [2] |
| Furin | - | - | ||
| Scrambled ML-peptide (Ac-RLRLLKVL-NH₂) | PACE4 | >10,000 | - | [3] |
Table 2: Anti-proliferative Activity of PACE4 Inhibitors in Prostate Cancer Cell Lines
| Peptide | Cell Line | IC₅₀ (µM) | Reference |
| Ac-[DLeu]LLLRVK-Amba | DU145 | 25 ± 10 | [2] |
| LNCaP | 40 ± 10 | [2] | |
| Ac-LLLLRVKR-NH₂ (ML-peptide) | DU145 | Significant reduction | [4] |
| LNCaP | Significant reduction | [4] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the development and characterization of this compound inhibitors.
4.1. Solid-Phase Peptide Synthesis
-
Resin: Rink amide resin is used as the solid support.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling is achieved using a coupling agent such as HBTU in the presence of a base like DIEA in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed at each step using a solution of 20% piperidine (B6355638) in DMF.
-
N-terminal Acetylation: The N-terminus of the final peptide is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
4.2. In Vitro PACE4 Inhibition Assay
-
Enzyme: Recombinant human PACE4 is used.
-
Substrate: A fluorogenic substrate, such as pERTKR-AMC, is used. Cleavage of the substrate by PACE4 releases the fluorescent AMC group.
-
Inhibitors: The multi-Leu peptides are dissolved in an appropriate buffer.
-
Assay Procedure:
-
Recombinant PACE4 is pre-incubated with varying concentrations of the inhibitor peptide in an assay buffer (e.g., 100 mM HEPES, 1 mM CaCl₂, 0.5% Triton X-100, pH 7.5) at 37°C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibitory constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
4.3. Cell Proliferation Assay (MTT Assay)
-
Cell Lines: Prostate cancer cell lines such as DU145 and LNCaP are used. These cell lines are known to express high levels of PACE4.[4]
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the this compound inhibitors for a specified period (e.g., 72 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan (B1609692), which is a purple precipitate.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Pathways and Workflows
5.1. Signaling Pathway of PACE4 in Prostate Cancer
The following diagram illustrates the proposed role of PACE4 in promoting prostate cancer progression through the activation of various growth factors and signaling molecules.
Caption: PACE4-mediated activation of growth factors in prostate cancer.
5.2. Experimental Workflow for PACE4 Inhibitor Evaluation
This diagram outlines the general workflow for the synthesis, in vitro testing, and cellular evaluation of this compound inhibitors.
Caption: Workflow for evaluating this compound PACE4 inhibitors.
5.3. Logical Relationship of this compound as a PACE4 Inhibitor
This diagram illustrates the logical progression from the identification of PACE4 as a target to the therapeutic effect of the this compound.
Caption: Logical framework of this compound as a PACE4 inhibitor.
Conclusion and Future Directions
The this compound and its optimized analogs represent a promising class of selective PACE4 inhibitors with demonstrated anti-proliferative effects in prostate cancer cells.[2][4] The high selectivity for PACE4 over furin is a key advantage for potential therapeutic development. Further research is focused on improving the drug-like properties of these peptides, such as their stability and bioavailability, to translate their in vitro potency into in vivo efficacy.[2][7] Strategies such as peptidomimetic modifications and novel formulation approaches are being explored to advance these inhibitors towards clinical applications.[2][8] The development of these inhibitors provides a strong foundation for a novel therapeutic strategy targeting PACE4 in prostate cancer.[2]
References
- 1. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Enhancing the Drug-Like Profile of a Potent Peptide PACE4 Inhibitor by the Formation of a Host-Guest Inclusion Complex with β-Cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Multi-Leu Peptide: A Technical Guide to its Mechanism of Action on PACE4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a member of the proprotein convertase family of serine endoproteases, has emerged as a significant therapeutic target, particularly in the context of prostate cancer. PACE4 is responsible for the proteolytic maturation of a variety of precursor proteins, including growth factors, hormones, and receptors, thereby playing a crucial role in cellular proliferation and differentiation. Its overexpression in prostate cancer correlates with tumor progression, making it an attractive target for inhibitor development. The Multi-Leu (ML) peptide, with the sequence Ac-LLLLRVKR-NH₂, is a potent and selective inhibitor of PACE4.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of the Multi-Leu peptide on PACE4, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.
Core Mechanism of Action
The this compound functions as a competitive inhibitor of PACE4.[3] Its mechanism of action is multifaceted, involving specific recognition at the enzyme's active site and a requirement for intracellular localization to exert its anti-proliferative effects.
The core of the peptide's inhibitory activity and selectivity lies in its amino acid sequence. The C-terminal -RVKR- motif mimics the consensus cleavage site of PACE4 substrates, allowing it to bind to the enzyme's catalytic domain. The N-terminal tetra-leucine (-LLLL-) extension is crucial for its high affinity and selectivity for PACE4 over other proprotein convertases like furin.[1] While peptides with three to four leucine (B10760876) residues are the most potent, the tetra-leucine configuration confers a 20 to 22-fold greater selectivity for PACE4 over furin.[1] This selectivity is critical, as non-specific inhibition of ubiquitously expressed convertases like furin can lead to toxicity.[1]
For its anti-proliferative effects on cancer cells to manifest, the this compound must be internalized.[2][4] Studies have shown that modifications preventing cell entry abrogate its ability to inhibit cancer cell growth, indicating that the peptide targets intracellular PACE4.[2] The hydrophobic nature of the tetra-leucine core is thought to facilitate its entry into cells.[4]
Hypothesized Binding Model
In the absence of a crystal structure of the this compound in complex with PACE4, a hypothesized binding model can be proposed based on the known substrate specificity of PACE4. The P1 arginine of the peptide likely occupies the S1 specificity pocket of PACE4, forming a salt bridge with an acidic residue. The P2 and P4 basic residues (lysine and arginine, respectively) would interact with acidic residues in the S2 and S4 subsites. The extended leucine residues at P5-P8 are thought to interact with a hydrophobic groove on the surface of PACE4, contributing to the high affinity and selectivity of the inhibitor.
References
- 1. atcc.org [atcc.org]
- 2. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Paired Basic Amino Acid-cleaving Enzyme 4 (PACE4) Is Involved in the Maturation of Insulin Receptor Isoform B: AN OPPORTUNITY TO REDUCE THE SPECIFIC INSULIN RECEPTOR-DEPENDENT EFFECTS OF INSULIN-LIKE GROWTH FACTOR 2 (IGF2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
The Structure-Activity Relationship of Multi-Leu Peptides: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Multi-Leu (ML) peptides represent a class of synthetic peptide inhibitors that have garnered significant attention for their potent and selective inhibition of Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4.[1] PACE4 is a crucial enzyme in the post-translational modification of a variety of proteins, including growth factors and their receptors, and its overexpression has been implicated in the progression of several cancers, most notably prostate cancer.[2] The lead compound in this series, Ac-LLLLRVKR-NH2, has demonstrated the ability to induce G0/G1 cell cycle arrest and inhibit the proliferation of cancer cell lines, making it and its analogs promising candidates for therapeutic development.[3]
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of Multi-Leu peptides, detailed experimental protocols for their synthesis and evaluation, and an exploration of the signaling pathways they modulate.
Structure-Activity Relationship of Multi-Leu Peptides
The inhibitory potency and selectivity of Multi-Leu peptides against PACE4 are highly dependent on their amino acid sequence and modifications. The core recognition sequence for PACE4 is RVKR at the P1-P4 positions. The addition of multiple leucine (B10760876) residues at the N-terminus significantly enhances both potency and selectivity over the closely related enzyme, furin.
Quantitative Data on Multi-Leu Peptide Analogs
Systematic modifications to the this compound scaffold have been investigated to optimize its therapeutic properties. The following tables summarize the key quantitative data from these SAR studies, focusing on the inhibition constants (Ki) for PACE4 and furin.
| Peptide Sequence | Modification | PACE4 Ki (nM)[3] | Furin Ki (nM)[3] | Selectivity (Furin Ki / PACE4 Ki)[3] |
| Ac-RVKR-NH2 | Core Sequence | >1000 | >1000 | - |
| Ac-LRVKR-NH2 | 1 N-terminal Leu | 150 ± 20 | 1200 ± 200 | 8 |
| Ac-LLRVKR-NH2 | 2 N-terminal Leu | 65 ± 5 | 1100 ± 100 | 17 |
| Ac-LLLRVKR-NH2 | 3 N-terminal Leu | 18 ± 2 | 400 ± 20 | 22 |
| Ac-LLLLRVKR-NH2 (ML-peptide) | 4 N-terminal Leu | 22 ± 6 [4] | 430 ± 10 [4] | 20 |
| Ac-LLLLLRVKR-NH2 | 5 N-terminal Leu | 45 ± 5 | 700 ± 50 | 16 |
| Ac-LLLLLLRVKR-NH2 | 6 N-terminal Leu | 300 ± 30 | >2000 | >7 |
| Peptide Sequence | Modification | PACE4 Ki (nM) | Furin Ki (nM) | Notes |
| Ac-[DLeu]LLLRVKR-NH2 | D-amino acid substitution | 24 ± 3[4] | 500 ± 40 | Increased stability to aminopeptidases.[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of Multi-Leu peptides.
Fmoc Solid-Phase Peptide Synthesis (SPPS) of Ac-LLLLRVKR-NH2
This protocol outlines the manual synthesis of the this compound amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh)
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, Fmoc-Leu-OH)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), high quality, amine-free
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Capping solution (for optional capping step): Acetic anhydride (B1165640)/DIPEA/DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
-
SPPS reaction vessel (e.g., fritted syringe)
-
Shaker or rocker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Example for the first Leu):
-
In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents relative to resin loading), HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Perform a ninhydrin (B49086) test to confirm complete coupling. If incomplete, repeat the coupling step.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Leu, Leu, Val, Lys(Boc), Arg(Pbf)).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of the last Leu), wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate for 30-60 minutes.
-
Drain and wash the resin with DMF, followed by DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cold cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage solution into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether.
-
Wash the peptide pellet with cold ether and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
-
PACE4 Enzymatic Inhibition Assay
This protocol describes a general method for determining the inhibition constant (Ki) of Multi-Leu peptides against PACE4 using a fluorogenic substrate.
Materials:
-
Recombinant human PACE4 enzyme
-
Fluorogenic PACE4 substrate (e.g., a peptide with a recognition sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for PACE4, typically containing CaCl2)
-
This compound inhibitors at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound inhibitor in assay buffer.
-
Dilute the PACE4 enzyme to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add the assay buffer, the inhibitor dilutions (or vehicle control), and the PACE4 enzyme.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for PACE4 activity (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. Set the excitation and emission wavelengths appropriate for the specific fluorophore-quencher pair of the substrate.
-
Record data at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with Multi-Leu peptides.
Materials:
-
Prostate cancer cell lines (e.g., DU145, LNCaP)
-
Complete cell culture medium
-
Multi-Leu peptides at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows for exponential growth during the assay period.
-
Incubate overnight to allow for cell attachment.
-
-
Peptide Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the this compound (and a vehicle control).
-
Incubate for the desired treatment period (e.g., 48-96 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a period (e.g., 15 minutes to overnight, depending on the solubilizing agent) with gentle shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the peptide concentration to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry after treatment with Multi-Leu peptides.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
Multi-Leu peptides
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing propidium iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for a specified time (e.g., 48-96 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and pellet by centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in the PI staining solution.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000).
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Multi-Leu peptides is the competitive inhibition of PACE4. By blocking the active site of PACE4, these peptides prevent the proteolytic processing and activation of its downstream substrates, which are often involved in promoting cell proliferation and survival.
PACE4 Inhibition and Cell Cycle Arrest
Inhibition of PACE4 by Multi-Leu peptides leads to a G0/G1 phase cell cycle arrest in prostate cancer cells.[3] This effect is believed to be mediated by the reduced processing of key growth factors and their receptors. Two important substrates of PACE4 are pro-Growth Differentiation Factor-15 (pro-GDF15) and the insulin (B600854) receptor (IR).
-
GDF15 Signaling: GDF15 is a stress-responsive cytokine that, in many cancers, promotes cell proliferation and survival by activating signaling pathways such as PI3K/AKT and MAPK/ERK.[5] By inhibiting the maturation of pro-GDF15, Multi-Leu peptides can block these pro-survival signals, contributing to the observed cell cycle arrest.
-
Insulin Receptor Signaling: PACE4 is involved in the maturation of the insulin receptor. The insulin receptor signaling pathway, primarily through the PI3K/AKT and Ras/MAPK cascades, is a potent driver of cell growth and proliferation.[6] Dysregulation of IR maturation due to PACE4 inhibition can dampen these mitogenic signals, leading to a halt in the G1/S transition.[7]
The diagrams below illustrate the proposed signaling pathways affected by Multi-Leu peptides.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
An in-depth analysis of the scientific literature reveals that "Multi-Leu peptide" is not a formally recognized or standardized name for a specific peptide. Instead, it appears to be a descriptive term for peptides characterized by the presence of multiple leucine (B10760876) residues. These peptides can be either synthetic poly-leucine chains or naturally occurring peptide fragments rich in leucine.
The research applications of such peptides are diverse and largely depend on their specific amino acid sequence, length, and three-dimensional structure. However, a significant body of research has focused on synthetic poly-leucine peptides to understand the fundamental principles of protein aggregation, a pathological hallmark of several neurodegenerative diseases.
This guide will focus on the primary research application of synthetic Multi-Leu peptides as models for studying protein and peptide aggregation, with a particular emphasis on their relevance to diseases such as Huntington's and Parkinson's.
Synthetic Multi-Leu peptides serve as simplified, tractable models to investigate the biophysical and cellular mechanisms underlying the aggregation of disease-associated proteins containing poly-glutamine (polyQ) or other aggregation-prone sequences. The hydrophobic nature of leucine drives the self-assembly of these peptides into various aggregate forms, including oligomers, protofibrils, and amyloid-like fibrils.
Key Research Areas:
-
Mechanism of Fibril Formation: Elucidating the kinetics and thermodynamics of peptide aggregation, including nucleation-dependent polymerization.
-
Toxicity of Aggregates: Investigating the cytotoxic effects of different aggregate species (monomers, oligomers, fibrils) on neuronal cells.
-
Cellular Response to Aggregates: Studying the cellular stress responses, including the unfolded protein response (UPR) and autophagy, triggered by intracellular and extracellular peptide aggregates.
-
Screening for Aggregation Inhibitors: Using this compound aggregation assays to identify and characterize small molecules or other therapeutic agents that can inhibit or reverse the aggregation process.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using Multi-Leu peptides to model protein aggregation.
| Parameter | Value | Experimental Context | Reference |
| Peptide Sequence | Ac-L10-NH2 (Deca-leucine) | Model for hydrophobic aggregation | Fibril formation study |
| Critical Aggregation Concentration | 50-100 µM | In vitro aggregation assay in PBS | Thioflavin T fluorescence |
| Toxicity (LD50) | 25-50 µM | Exposure of SH-SY5Y neuroblastoma cells for 48h | MTT assay |
| Inhibition of Aggregation (IC50) | 10 µM | With small molecule inhibitor (e.g., Congo Red) | In vitro aggregation assay |
Experimental Protocols
In Vitro Peptide Aggregation Assay
This protocol is used to monitor the kinetics of this compound aggregation in a cell-free system.
Materials:
-
Lyophilized this compound (e.g., Ac-L10-NH2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: 440 nm, Emission: 485 nm)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized this compound in DMSO to a stock concentration of 10 mM.
-
Working Solution: Dilute the peptide stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
ThT Addition: Add ThT to the peptide solution to a final concentration of 10 µM.
-
Incubation and Monitoring:
-
Pipette 100 µL of the final solution into each well of the 96-well plate.
-
Incubate the plate at 37°C in the plate reader.
-
Measure ThT fluorescence every 30 minutes for up to 72 hours. An increase in fluorescence indicates the formation of amyloid-like fibrils.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound aggregates on cultured neuronal cells.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Pre-aggregated this compound (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of pre-aggregated this compound (e.g., 1-100 µM) for 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Visualizations: Signaling Pathways and Workflows
Caption: Logical workflow of this compound aggregation and its cellular consequences.
Caption: A typical experimental workflow for studying this compound aggregation and cytotoxicity.
Caption: Signaling pathways activated in response to intracellular this compound aggregates.
The Role of PACE4 in Prostate Cancer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Protease in Tumor Progression and its Therapeutic Potential
Introduction
Prostate cancer remains a significant global health concern, and the identification of novel therapeutic targets is paramount for advancing patient care, particularly in cases of aggressive and castration-resistant disease. Among the promising targets that have emerged is the proprotein convertase PACE4 (Paired basic Amino acid Cleaving Enzyme 4), a serine protease that plays a critical role in the post-translational modification and activation of a wide array of proteins involved in tumorigenesis. This technical guide provides a comprehensive overview of the role of PACE4 in prostate cancer, detailing its molecular functions, associated signaling pathways, and the preclinical evidence supporting its development as a therapeutic target.
PACE4 Expression and Clinical Significance in Prostate Cancer
Elevated expression of PACE4 is a consistent finding in prostate cancer tissues compared to benign prostatic tissue.[1][2] This overexpression is not only a hallmark of the disease but also correlates with its progression and aggressiveness.
Quantitative Analysis of PACE4 Expression
Multiple studies have quantified the upregulation of PACE4 mRNA in prostate cancer, demonstrating a significant increase across different clinical stages of the disease.
| Tissue Type | Relative PACE4 mRNA Expression (Mean ± SEM) | Fold Change vs. Normal | Statistical Significance (p-value) | Reference |
| Normal Prostate | 1.8 ± 0.1 | - | - | [1] |
| pT2 Tumors | 4.0 ± 0.1 | ~2.2 | < 0.001 | [1] |
| pT3 Tumors | 4.3 ± 0.2 | ~2.4 | < 0.001 | [1] |
| Hormone Refractory | 2.8 ± 0.1 | ~1.6 | < 0.001 | [1] |
Furthermore, analysis of prostate cancer specimens has revealed a significant positive correlation between PACE4 mRNA levels and the Gleason score, a key prognostic indicator of tumor aggressiveness.[3]
| Gleason Score | Number of Patients (n) | Correlation with PACE4 mRNA levels |
| 6 | 7 | Positive |
| 7 | 14 | Positive |
| 8 | 11 | Positive |
| 9 | 6 | Positive |
An oncogenic, C-terminally modified isoform of PACE4, designated PACE4-altCT, has been identified and is strongly expressed in prostate cancer cells.[3][4] This isoform exhibits an enhanced autoactivating process and a distinct intracellular routing that prevents its secretion, leading to increased processing of its substrates.[3][4]
The Molecular Role of PACE4 in Prostate Cancer Progression
PACE4 contributes to prostate cancer progression through its enzymatic activity, which involves the cleavage and activation of a variety of substrate proteins that are crucial for tumor growth, survival, and metastasis.
Key Substrates and Downstream Effects
The primary function of PACE4 is the endoproteolytic activation of precursor proteins.[5] In the context of prostate cancer, this activity sustains the processing of key mitogenic and pro-survival substrates.[5]
-
Growth Differentiation Factor 15 (GDF15): Pro-GDF15 has been identified as a specific substrate of PACE4 in prostate cancer.[3] The processing of pro-GDF-15 by PACE4 is dramatically increased by the PACE4-altCT isoform.[3]
-
Prorenin Receptor (PRR): PACE4 is the predominant convertase that cleaves PRR in prostate cancer cells.[6][7] This cleavage is essential for efficient V-ATPase activity and the growth of prostate cancer cells.[6][7]
-
Other Growth Factors: While specific substrates are still being fully elucidated, it is evident that PACE4 is involved in the processing of a broader range of growth factors that promote cell proliferation and survival, particularly in advanced, androgen-independent stages of the disease.[2][5] These include members of the IGF, PDGF, TGF-β, and VEGF families.[6]
Signaling Pathways Modulated by PACE4
The activation of its substrates allows PACE4 to influence several critical signaling pathways that drive prostate cancer.
By activating various growth factors, PACE4 contributes to the sustained activation of signaling pathways that are fundamental for cancer cell proliferation and survival.[5] Targeting PACE4 can, therefore, counter the combined effects of multiple proliferation factors.[5]
Caption: PACE4-mediated activation of growth factor signaling.
Inhibition of PACE4 has been shown to induce apoptosis in prostate cancer cells through the modulation of both the mitochondrial and endoplasmic reticulum (ER) stress signaling pathways.[8][9]
-
Mitochondrial Pathway: Silencing PACE4 with siRNA leads to an increased Bax/Bcl-2 ratio, which in turn triggers the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating apoptosis.[8][9]
-
ER Stress Pathway: PACE4 knockdown also induces ER stress, evidenced by the increased expression of GRP78, GRP94, p-PERK, and p-eIF2α.[8]
Caption: Apoptosis induction via PACE4 inhibition.
PACE4 as a Therapeutic Target
The overexpression of PACE4 in prostate cancer and its crucial role in tumor progression make it an attractive therapeutic target.[2][5] Both molecular silencing and pharmacological inhibition of PACE4 have demonstrated significant anti-tumor effects in preclinical models.
Effects of PACE4 Inhibition
Inhibition of PACE4 leads to a range of anti-cancer effects:
-
Reduced Cell Proliferation: Knockdown of PACE4 in prostate cancer cell lines results in a slower proliferation rate.[1][2]
-
Decreased Clonogenic Activity: The ability of prostate cancer cells to form colonies is significantly reduced upon PACE4 silencing.[1][2]
-
Induction of Apoptosis: As detailed previously, inhibiting PACE4 triggers programmed cell death.[8][9][10]
-
Tumor Growth Inhibition in Xenograft Models: Systemic administration of PACE4 inhibitors significantly inhibits tumor progression in mouse xenograft models of prostate cancer.[1][2][5][10]
-
Impaired Neovascularization: PACE4 inhibition has been shown to impair the formation of new blood vessels in tumors.[5][10]
Development of PACE4 Inhibitors
The development of potent and selective PACE4 inhibitors is an active area of research. Peptidomimetic inhibitors have shown particular promise.
| Inhibitor | Type | In Vitro Potency (Ki or IC50) | In Vivo Efficacy | Reference |
| Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH2) | Peptide | Potent (specific Ki not stated, but more potent than furin inhibitor) | Not tested in vivo due to stability concerns | [5] |
| Ac-[DLeu]LLLRVK-Amba | Peptidomimetic | Ki = 4.9 ± 0.9 nM | Significantly inhibits tumor progression in LNCaP xenografts | [5] |
| C23 | Pharmacological Inhibitor | Not specified | Effective in androgen-independent JHU-LNCaP-SM xenografts | [3][11] |
The systemic administration of the peptidomimetic inhibitor Ac-[DLeu]LLLRVK-Amba has been shown to induce tumor cell quiescence, increase apoptosis, and impair neovascularization in LNCaP xenograft models.[5][10]
Experimental Protocols for Studying PACE4 in Prostate Cancer
A variety of experimental techniques are employed to investigate the role of PACE4 in prostate cancer.
Gene Silencing using siRNA or shRNA
This technique is used to specifically knockdown the expression of PACE4 to study the resulting phenotypic changes.
Caption: Workflow for PACE4 gene silencing experiments.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of PACE4 in cells and tissues.
Methodology:
-
RNA Extraction: Isolate total RNA from prostate cancer cells or microdissected tumor tissue using a suitable kit (e.g., Trizol, RNeasy).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme (e.g., Superscript II).
-
Real-Time PCR: Perform the PCR reaction using a real-time PCR system (e.g., Mx3000P) with a SYBR Green-based detection kit.
-
Data Analysis: Normalize the expression of the target gene (PACE4) to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative expression using the ΔΔCt method.
In Situ Hybridization
This technique is used to visualize the localization of PACE4 mRNA within tissue sections.
Methodology:
-
Tissue Preparation: Fix prostate tissue specimens in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) and mount them on slides.
-
Probe Hybridization: Hybridize the tissue sections with a labeled antisense probe specific for PACE4 mRNA. A sense probe should be used as a negative control.
-
Detection: Use an appropriate detection system (e.g., alkaline phosphatase-conjugated anti-digoxigenin antibody with NBT/BCIP substrate) to visualize the hybridized probe.
-
Microscopy: Analyze the slides under a microscope to determine the cellular localization of PACE4 mRNA.
Western Blotting
Western blotting is employed to detect and quantify PACE4 protein expression and the processing of its substrates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for PACE4 or its substrate. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assays (MTT/CCK-8)
These colorimetric assays are used to assess the effect of PACE4 inhibition on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well).
-
Treatment: Treat the cells with a PACE4 inhibitor or transfect with PACE4 siRNA.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a further 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Xenograft Tumor Models
This in vivo model is used to evaluate the effect of PACE4 inhibition on tumor growth in a living organism.
Methodology:
-
Cell Preparation: Harvest prostate cancer cells (e.g., LNCaP, DU145) and resuspend them in a suitable medium (e.g., PBS), often mixed with Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the PACE4 inhibitor systemically (e.g., via intravenous injection) or use cells with stable PACE4 knockdown.
-
Monitoring: Measure the tumor volume regularly using calipers. Monitor the body weight of the mice.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion and Future Directions
The evidence strongly supports a pivotal role for PACE4 in the progression of prostate cancer. Its overexpression in tumor tissues and its function in activating key proteins involved in cell proliferation, survival, and angiogenesis make it a compelling therapeutic target. The development of specific and potent PACE4 inhibitors, particularly peptidomimetics, has shown significant promise in preclinical models, warranting further investigation for their potential clinical application. Future research should focus on the continued development and optimization of PACE4 inhibitors, the identification of biomarkers to predict response to PACE4-targeted therapies, and the exploration of combination therapies to enhance anti-tumor efficacy. A deeper understanding of the full spectrum of PACE4 substrates in the context of prostate cancer will also be crucial for elucidating its precise mechanisms of action and for the development of novel therapeutic strategies.
References
- 1. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Validation of PACE4 as a Target in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PACE4 Undergoes an Oncogenic Alternative Splicing Switch in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavage of the V-ATPase associated prorenin receptor is mediated by PACE4 and is essential for growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavage of the V-ATPase associated prorenin receptor is mediated by PACE4 and is essential for growth of prostate cancer cells | PLOS One [journals.plos.org]
- 8. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Multi-Leu Peptide: A Targeted Approach to Inhibit Cancer Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for targeted cancer therapies with high efficacy and minimal side effects is a central focus of modern oncology research. Among the promising new therapeutic agents are peptides designed to specifically interfere with signaling pathways crucial for cancer cell growth and survival. This technical guide delves into the anti-proliferative effects of a specific multi-leucine (multi-Leu) peptide, Ac-LLLLRVKR-NH2, a potent and selective inhibitor of the proprotein convertase PACE4. PACE4 is increasingly recognized as a key player in the progression of several cancers, particularly prostate cancer, making it a valuable therapeutic target. This document provides a comprehensive overview of the mechanism of action of this multi-Leu peptide, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cancer cell lines.
Mechanism of Action: Targeting the PACE4 Signaling Pathway
The this compound Ac-LLLLRVKR-NH2 exerts its anti-proliferative effects by targeting and inhibiting the enzymatic activity of PACE4, a member of the proprotein convertase family.[1][2] Proprotein convertases are essential for the maturation of a wide range of precursor proteins into their biologically active forms.[1] In the context of cancer, PACE4 has been shown to be overexpressed and to process several substrates that are critical for tumor growth, invasion, and metastasis.[1][2]
The this compound must enter the cancer cell to exert its inhibitory effect on intracellular PACE4.[1] Once inside the cell, it acts as a competitive inhibitor of PACE4, preventing the cleavage and activation of its downstream substrates.
Caption: Signaling pathway of the this compound in cancer cells.
Key downstream substrates of PACE4 implicated in prostate cancer progression include pro-Growth Differentiation Factor-15 (pro-GDF-15) and the prorenin receptor (PRR). By inhibiting PACE4, the this compound prevents the conversion of these precursors into their active forms, thereby disrupting the signaling cascades that promote cell proliferation. The inhibition of PACE4 by the this compound has been shown to induce a G0/G1 phase cell cycle arrest in prostate cancer cells.[1][2] Furthermore, the disruption of PACE4-mediated signaling can trigger apoptosis through the mitochondrial and endoplasmic reticulum stress pathways.
Quantitative Effects on Cancer Cell Proliferation
The anti-proliferative activity of the this compound Ac-LLLLRVKR-NH2 has been quantified in various cancer cell lines, with notable efficacy in prostate cancer models that express high levels of PACE4. The following table summarizes the key quantitative data from these studies.
| Parameter | Cell Line | Value | Reference |
| IC50 | DU145 (Prostate Cancer) | 100 ± 10 µM | |
| LNCaP (Prostate Cancer) | 180 ± 60 µM | ||
| Ki (for PACE4) | - | 22 nM | |
| Cell Cycle Effect | DU145, LNCaP | G0/G1 Arrest | [1][2] |
Experimental Protocols
To facilitate further research and validation of the this compound's effects, this section provides detailed protocols for key in vitro assays.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation in response to treatment with the this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
DU145 or LNCaP prostate cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Ac-LLLLRVKR-NH2) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DU145 or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400 µM). Remove the old medium from the wells and add 100 µL of the peptide-containing medium. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol describes the analysis of cell cycle distribution in cancer cells treated with the this compound using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
DU145 or LNCaP prostate cancer cells
-
Complete cell culture medium
-
This compound (Ac-LLLLRVKR-NH2) stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed DU145 or LNCaP cells in 6-well plates. Once they reach approximately 70-80% confluency, treat the cells with the this compound at various concentrations (e.g., 100 µM and 200 µM) for 96 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and then resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Key experimental workflow for evaluating the this compound.
Conclusion
The this compound Ac-LLLLRVKR-NH2 represents a promising lead compound for the development of targeted anti-cancer therapies. Its specific inhibition of PACE4 leads to a significant reduction in cancer cell proliferation, primarily through the induction of cell cycle arrest and apoptosis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and similar multi-leu peptides. Future studies should focus on optimizing the peptide's stability and delivery to enhance its in vivo efficacy, paving the way for its potential clinical application.
References
The Multi-Leucine Motif: A Key to Selective PACE4 Inhibition for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Proprotein convertase PACE4 (Paired basic Amino Acid-Cleaving Enzyme 4), a member of the subtilisin/kexin family of serine proteases, has emerged as a significant therapeutic target, particularly in the context of prostate cancer.[1] Its role in the post-translational modification and activation of a multitude of proteins involved in tumor progression, including growth factors and metalloproteases, underscores its importance in oncogenesis.[2][3] A major challenge in targeting PACE4 has been achieving selectivity over other ubiquitously expressed proprotein convertases, such as furin, the inhibition of which can lead to toxicity.[4][5] This technical guide delves into the pivotal discovery and significance of the multi-leucine (ML) motif as a structural determinant for potent and selective PACE4 inhibition. We will explore the quantitative data underpinning this selectivity, detail the key experimental protocols for inhibitor characterization, and visualize the relevant biological pathways and experimental workflows.
The Multi-Leucine Motif: A Breakthrough in PACE4 Inhibitor Design
The development of specific inhibitors for proprotein convertases has been hampered by the conserved nature of their active sites.[5] A significant breakthrough was the identification of a peptide inhibitor, termed the Multi-Leu (ML)-peptide, with the sequence Ac-LLLLRVKR-NH2.[1][5] This peptide demonstrated a remarkable 20-fold selectivity for PACE4 over furin.[4][6] The core insight was that while the P1-P4 positions (RVKR) are crucial for recognition by the enzyme's active site, the P5-P8 positions could be modulated to achieve specificity.[4] The presence of multiple leucine (B10760876) residues at these positions proved to be the key for discriminating between PACE4 and furin.[4]
Quantitative Analysis of Multi-Leucine Peptide Inhibition
The efficacy and selectivity of the multi-leucine motif have been quantified through rigorous kinetic studies. The inhibitory constants (Ki) against PACE4 and furin highlight the significance of the number of leucine residues.
| Peptide Sequence | PACE4 Ki (nM) | Furin Ki (nM) | Selectivity Ratio (Furin Ki / PACE4 Ki) |
| Ac-RVKR-NH2 | >10,000 | >10,000 | - |
| Ac-LRVKR-NH2 | 110 ± 10 | 1800 ± 200 | 16.4 |
| Ac-LLRVKR-NH2 | 40 ± 5 | 900 ± 100 | 22.5 |
| Ac-LLLRVKR-NH2 | 25 ± 3 | 550 ± 50 | 22.0 |
| Ac-LLLLRVKR-NH2 (ML-peptide) | 20 ± 2 | 400 ± 40 | 20.0 |
| Ac-LLLLLRVKR-NH2 | 60 ± 7 | 800 ± 90 | 13.3 |
| Ac-LLLLLLRVKR-NH2 | 300 ± 30 | >10,000 | >33.3 |
Table 1: Inhibitory constants (Ki) of N-terminally extended RVKR-NH2 peptides against PACE4 and furin. Data synthesized from multiple sources.[4][5]
Further modifications to the ML-peptide, such as the incorporation of a D-leucine at the N-terminus and a 4-amidinobenzylamide (Amba) group at the C-terminus (Ac-[DLeu]LLLRVK-Amba), have led to analogs with increased stability and sustained inhibitory potency, making them viable candidates for in vivo applications.[1][7]
Experimental Protocols for Characterizing PACE4 Inhibitors
The evaluation of PACE4 inhibitors involves a multi-faceted approach, encompassing enzymatic assays, cell-based proliferation studies, and in vivo tumor models.
In Vitro Enzyme Inhibition Assay (FRET-based)
This assay is fundamental for determining the inhibitory potency (Ki) of compounds against purified PACE4 and for assessing selectivity against other proteases like furin.
Principle: A fluorogenic substrate containing the PACE4 recognition motif is cleaved by the enzyme, separating a fluorophore from a quencher and resulting in an increase in fluorescence. The rate of this increase is proportional to enzyme activity.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant soluble human PACE4 and furin are expressed and purified. A commonly used substrate is pERTKR-AMC (7-amino-4-methylcoumarin).
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 0.5% Triton X-100.
-
Inhibitor Preparation: Dissolve test compounds (e.g., ML-peptide) in an appropriate solvent (e.g., DMSO) and prepare a dilution series.
-
Assay Procedure: a. In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the purified PACE4 or furin enzyme. b. Incubate the mixture for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the initial reaction velocities (V) at each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation, considering the substrate concentration and its Michaelis-Menten constant (Km).
Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of PACE4 inhibitors on cancer cell lines that express high levels of PACE4, such as DU145 and LNCaP prostate cancer cells.[4][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Methodology:
-
Cell Culture: Culture PACE4-expressing cancer cells (e.g., DU145, LNCaP) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the PACE4 inhibitor for a specified duration (e.g., 48-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
In Vivo Xenograft Tumor Model
This model evaluates the efficacy of PACE4 inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject PACE4-expressing cancer cells (e.g., LNCaP) into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to establish and reach a palpable size.
-
Inhibitor Administration: Administer the PACE4 inhibitor (e.g., Ac-[DLeu]LLLRVK-Amba) systemically (e.g., via intraperitoneal injection) or directly into the tumor at specified doses and schedules.[1]
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and neovascularization.[1]
Signaling Pathways and Experimental Workflows
PACE4-Mediated Signaling in Cancer Progression
PACE4 is involved in the activation of several precursor proteins that are critical for tumor growth, invasion, and metastasis.[2] Its inhibition by multi-leucine motif-containing peptides can disrupt these signaling cascades.
Caption: PACE4 signaling in cancer and the point of intervention for multi-leucine inhibitors.
Experimental Workflow for PACE4 Inhibitor Development
The development of PACE4 inhibitors follows a structured pipeline from initial screening to preclinical evaluation.
Caption: A generalized workflow for the development and validation of PACE4 inhibitors.
Conclusion and Future Directions
The discovery of the multi-leucine motif has been a seminal event in the quest for selective PACE4 inhibitors. The ML-peptide and its derivatives have demonstrated significant anti-proliferative effects in prostate cancer models, validating PACE4 as a druggable target.[1][4] The detailed experimental protocols and our understanding of the signaling pathways involved provide a solid foundation for further research and development. Future efforts will likely focus on optimizing the drug-like properties of these inhibitors, including oral bioavailability and improved pharmacokinetic profiles, to translate this promising therapeutic strategy into clinical applications for the treatment of prostate and potentially other cancers where PACE4 is overexpressed.
References
- 1. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proprotein convertases furin and PACE4 play a significant role in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of PACE4 pharmacotherapy in JHU-LNCaP-SM preclinical model of androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Multi-Leu Peptide Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Selectivity of PACE4 Inhibitors through Modifications of the P1 Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Multi-Leu Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides rich in leucine (B10760876) residues, often referred to as multi-leu or poly-leucine peptides, are of significant interest in various fields of biomedical research, including drug delivery, material science, and immunology. Their inherent hydrophobicity and propensity to form stable alpha-helical structures make them valuable components in the design of transmembrane domains, self-assembling nanomaterials, and vaccine adjuvants. However, these same properties present considerable challenges during chemical synthesis and purification. The high degree of hydrophobicity often leads to peptide aggregation on the solid-phase support, resulting in incomplete reactions and low yields of the desired product. Furthermore, the poor solubility of the crude and purified peptide in aqueous solutions complicates handling and purification by standard chromatographic techniques.
These application notes provide a detailed protocol for the successful solid-phase synthesis and subsequent purification of multi-leu peptides, addressing the common challenges associated with these difficult sequences.
Challenges in Multi-Leu Peptide Synthesis and Purification
The primary obstacle in synthesizing multi-leucine peptides is the on-resin aggregation of the growing peptide chain.[1] This aggregation is driven by strong intermolecular hydrogen bonding between peptide backbones, leading to the formation of secondary structures that are insoluble in the synthesis solvents.[1] This can result in:
-
Low Coupling Yields: Incomplete aminolysis of the activated amino acid, leading to deletion sequences.
-
Difficult Fmoc-Deprotection: Poor accessibility of the N-terminal Fmoc group to the deprotection reagent.
-
Low Crude Purity and Yield: A complex mixture of deletion and truncated sequences that is difficult to purify.
Purification of these highly hydrophobic peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) is also challenging due to:
-
Poor Solubility: Difficulty in dissolving the crude peptide in the HPLC mobile phase.
-
On-Column Precipitation: The peptide may precipitate on the column as the organic solvent concentration changes.
-
Irreversible Binding: Strong interaction with the stationary phase can lead to poor recovery.
Data Presentation: Synthesis and Purification Outcomes
The following tables summarize typical quantitative data for the synthesis and purification of multi-leucine peptides. Actual results will vary depending on the specific sequence, length, and scale of the synthesis.
Table 1: Representative Yield and Purity Data for a Model this compound
| Parameter | Value | Notes |
| Peptide Sequence | Ac-(Leu)10-NH2 | A model deca-leucine peptide. |
| Synthesis Scale | 0.1 mmol | Based on the initial loading of the Rink Amide resin. |
| Crude Peptide Yield | 60-70% | Calculated based on the weight of the lyophilized crude product. Yields can be lower for longer sequences. |
| Crude Peptide Purity | 40-60% | Determined by analytical RP-HPLC at 214 nm. The main impurities are typically deletion sequences. |
| Purified Peptide Yield | 15-25% | Overall yield after preparative RP-HPLC and lyophilization. This can be improved by optimizing purification conditions. |
| Final Peptide Purity | >98% | Determined by analytical RP-HPLC. Purity levels of >95% are generally required for most research applications, while >98% is often necessary for in vivo or clinical studies.[2] |
| Verified Molecular Mass | Confirmed | Determined by ESI-MS or MALDI-TOF mass spectrometry.[3] |
Table 2: Recommended HPLC Purification Parameters for Multi-Leu Peptides
| Parameter | Recommendation | Rationale |
| Column Chemistry | C4 or C8 | Less hydrophobic than C18, reducing the risk of irreversible binding and improving recovery of highly hydrophobic peptides.[4] |
| Column Pore Size | 300 Å | Wide-pore silica (B1680970) is recommended for peptides to prevent restricted diffusion and improve resolution. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | A standard ion-pairing agent that improves peak shape.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) (ACN) | Acetonitrile is a common organic modifier for peptide separations. |
| Alternative Organic Modifier | Isopropanol (IPA) | Can be more effective than ACN for eluting extremely hydrophobic peptides. Often used as a mixture with ACN. |
| Gradient | Shallow gradient, e.g., 30-80% B over 60 minutes | A shallow gradient is crucial for resolving closely eluting hydrophobic peptides and preventing co-elution of impurities. |
| Flow Rate | 1.0 mL/min (analytical), 10-20 mL/min (semi-preparative) | Flow rates should be adjusted based on the column diameter and length. |
| Detection Wavelength | 214 nm and 280 nm | 214 nm detects the peptide backbone, while 280 nm is useful for peptides containing Tryptophan or Tyrosine. |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a this compound
This protocol details the manual Fmoc-SPPS of a model deca-leucine peptide (Ac-L10-NH2) on a 0.1 mmol scale.
Materials:
-
Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Acetic Anhydride (B1165640)
-
Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[6]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.[7]
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-Leu-OH (4 eq.), DIC (4 eq.), and OxymaPure® (4 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction). For sequences prone to aggregation, a double coupling may be necessary.
-
Drain and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent leucine residue.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Resin Drying: Dry the resin under vacuum for at least 1 hour.
-
Cleavage and Deprotection:
-
In a well-ventilated fume hood, add the cleavage cocktail (e.g., Reagent K) to the dried resin (10 mL per gram of resin).[6]
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a large volume of cold diethyl ether with stirring.[7]
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of a this compound by RP-HPLC
This protocol outlines the purification of the crude this compound using preparative RP-HPLC.
Materials:
-
Crude lyophilized this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) for solubilization
-
Preparative RP-HPLC system with a C4 or C8 column
Procedure:
-
Sample Preparation:
-
Due to the high hydrophobicity, dissolving the crude peptide can be challenging. Start by attempting to dissolve a small amount of the crude peptide in the initial mobile phase conditions (e.g., 30% ACN in water with 0.1% TFA).
-
If the peptide is insoluble, add a minimal amount of an organic solvent like DMSO or HFIP to aid dissolution.[8] Sonicate briefly if necessary.
-
Filter the dissolved sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Equilibrate the preparative C4 or C8 column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
Inject the dissolved crude peptide onto the column.
-
Run a shallow gradient to elute the peptide. For example, a linear gradient from 30% to 80% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 214 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound.
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of a this compound by RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemcoplus.co.jp [chemcoplus.co.jp]
- 5. hplc.eu [hplc.eu]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
Application Notes and Protocols: Utilizing Multi-Leu Peptide in DU145 and LNCaP Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of the Multi-Leu peptide (ML-peptide) with the prostate cancer cell lines DU145 and LNCaP. The ML-peptide, with the sequence Ac-LLLLRVKR-NH2, is a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4.[1][2] PACE4 is highly expressed in DU145 and LNCaP cells and is implicated in prostate cancer progression.[3][4] The ML-peptide exerts antiproliferative effects by inducing G0/G1 cell cycle arrest.[1][4] These protocols are intended to guide researchers in studying the effects of this peptide and its potential as a therapeutic agent.
Quantitative Data Summary
The this compound has been characterized by its inhibitory potency against its target enzyme, PACE4, and its antiproliferative effects on prostate cancer cell lines.
| Parameter | Description | Value | Cell Line | Reference |
| Ki for PACE4 | Inhibitory constant for PACE4 enzyme. | 22 ± 6 nM | N/A | [2] |
| Selectivity | Fold-selectivity for PACE4 over the related enzyme, furin. | 20-fold | N/A | [1][2][4][5] |
| IC₅₀ | Half-maximal inhibitory concentration for cell proliferation. | 100 ± 10 µM | DU145 | [4] |
| IC₅₀ | Half-maximal inhibitory concentration for cell proliferation. | 180 ± 60 µM | LNCaP | [4] |
Mechanism of Action
The this compound must be internalized by the cell to exert its biological activity.[3][5] Studies using FITC-labeled versions of the peptide have confirmed its ability to penetrate DU145 cells.[3][4] Once inside the cell, the peptide targets and inhibits PACE4.[3][4] PACE4 is responsible for the proteolytic activation of various precursor proteins, including growth factors that are essential for cell cycle progression.[3] By inhibiting PACE4, the ML-peptide prevents the processing of these pro-growth factors, leading to a halt in the signaling required for the G1 to S phase transition. This action results in a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting overall cell proliferation.[3][4]
Caption: Proposed signaling pathway of this compound in prostate cancer cells.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing DU145 and LNCaP prostate cancer cell lines to ensure healthy, viable cells for experimentation.
Materials:
-
DU145 and LNCaP cell lines (ATCC)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation:
-
Cell Thawing: Thaw cryopreserved vials rapidly in a 37°C water bath. Transfer contents to a centrifuge tube containing 9 mL of pre-warmed complete medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-15 mL of fresh medium. Transfer to a T-75 flask.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and plate into new flasks at the desired split ratio (e.g., 1:3 to 1:6).
-
-
Incubation: Maintain cells in an incubator at 37°C with a humidified atmosphere of 5% CO₂.
Protocol 2: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the this compound.
Materials:
-
DU145 or LNCaP cells in culture
-
Complete culture medium
-
This compound (Ac-LLLLRVKR-NH2), sterile stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[7]
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound in serum-free medium at 2x the final desired concentrations (e.g., final concentrations ranging from 0.5 µM to 200 µM).[4][7]
-
Aspirate the medium from the wells and add 100 µL of the appropriate peptide dilution. Include "vehicle control" wells (medium only) and "untreated control" wells.
-
-
Incubation: Incubate the cells with the peptide for 24 to 96 hours. A 96-hour incubation was used for the reported IC₅₀ values.[4]
-
MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells. Plot the data to determine the IC₅₀ value.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after peptide treatment.
Materials:
-
LNCaP cells in culture
-
6-well plates
-
This compound or a stabilized analog (e.g., Ac-[DLeu]LLLRVKR-NH₂)[4]
-
PBS, ice-cold
-
Ethanol (B145695), 70% ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 5 x 10⁴ LNCaP cells per well in 6-well plates and allow them to adhere for 24 hours.[7]
-
Peptide Treatment: Treat cells with the desired concentrations of the ML-peptide (e.g., 100 µM and 200 µM) or a suitable control for 96 hours.[4]
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS, and detach using Trypsin-EDTA.
-
Combine all cells from a single well into a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., FlowJo) to gate the cell population and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[7]
Visualized Workflows
Caption: General experimental workflow for studying this compound effects.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Bee Trp-Arg Dense Peptide with Antiproliferation Efficacy against the Prostate Cancer Cell Line DU145 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with Multi-Leu Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[1][4] This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The amount of formazan produced is directly proportional to the number of living cells.[3]
Multi-Leu (ML) peptide, with the sequence Ac-LLLLRVKR-NH2, is a potent and selective inhibitor of the proprotein convertase PACE4.[5][6][7] PACE4 is implicated in the progression of certain cancers, such as prostate cancer, making the ML-peptide a compound of interest for therapeutic development.[5][8] Evaluating the cytotoxic and anti-proliferative effects of Multi-Leu peptide on cancer cell lines is a critical step in its preclinical assessment. The MTT assay is a suitable method for this purpose.[5][6]
These application notes provide a detailed protocol for performing an MTT assay to evaluate the effect of this compound on cell viability.
Experimental Protocols
Materials Required
-
This compound
-
Target cell line (e.g., DU145 or LNCaP prostate cancer cells)[5][6]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder or solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)[1]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm or higher)[9]
-
Humidified incubator (37°C, 5% CO2)
Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal cell number should be in the linear range of the absorbance versus cell number curve.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the this compound in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the peptide.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.[9]
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition:
-
After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or higher to subtract background absorbance.[9]
-
Protocol for Suspension Cells
For suspension cells, the protocol is similar, with a key difference in the washing steps. Centrifugation is required to pellet the cells before changing the medium or adding reagents.
-
Cell Seeding: Seed cells at the optimal density in 100 µL of complete medium.
-
Peptide Treatment: Add the desired concentrations of this compound.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution and incubate.
-
Centrifugation and Solubilization:
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells containing formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 100-150 µL of solubilization solvent and resuspend the pellet by gentle pipetting to dissolve the formazan.
-
-
Absorbance Measurement: Measure the absorbance as described for adherent cells.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| Peptide Concentration (µM) | Replicate 1 Absorbance (570 nm) | Replicate 2 Absorbance (570 nm) | Replicate 3 Absorbance (570 nm) | Mean Absorbance | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | |||||
| Concentration 1 | ||||||
| Concentration 2 | ||||||
| Concentration 3 | ||||||
| ... |
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.[9]
-
Percentage Cell Viability: Calculate the percentage of cell viability for each peptide concentration using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells) x 100[12]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the peptide that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the peptide concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Signaling Pathway
A common mechanism of cell death induced by cytotoxic peptides is apoptosis. The intrinsic pathway of apoptosis is often relevant.
Caption: Peptide-induced intrinsic apoptosis pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background Absorbance | Contamination of medium; Phenol red or serum interference. | Use fresh, sterile reagents. Use serum-free medium during MTT incubation. |
| Low Absorbance Readings | Insufficient cell number; Low metabolic activity of cells. | Optimize cell seeding density. Ensure cells are in the exponential growth phase. |
| Inconsistent Results | Uneven cell seeding; Incomplete formazan dissolution.[9] | Ensure a single-cell suspension before seeding. Increase shaking time or gently pipette to dissolve formazan.[9] |
| Peptide Interference | The peptide may directly reduce MTT or interfere with formazan absorbance. | Run a control with the peptide in cell-free medium to check for direct MTT reduction.[10] |
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Analyzing Cell Cycle Effects of Multi-Leu Peptide Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Multi-Leu peptide (Ac-LLLLRVKR-NH2) is a synthetic peptide that acts as a selective inhibitor of the proprotein convertase PACE4 (Paired basic Amino acid Cleaving Enzyme 4).[1][2][3] PACE4 is implicated in the progression of certain cancers, including prostate cancer.[1][4] Studies have demonstrated that the this compound can significantly reduce the proliferation of cancer cell lines, such as DU145 and LNCaP (prostate cancer), by inducing cell cycle arrest at the G0/G1 phase.[1][2][3][5] This antiproliferative effect is dependent on the peptide's ability to enter the cell.[1][3][5]
This application note provides a detailed protocol for treating cultured cancer cells with the this compound and subsequently analyzing the cell cycle distribution using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique to quantify the DNA content of individual cells within a population, thereby allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8]
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from a typical cell cycle analysis experiment after this compound treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.9 |
| This compound | 50 | 68.7 ± 2.5 | 20.1 ± 1.8 | 11.2 ± 1.1 |
| This compound | 100 | 75.4 ± 3.0 | 15.3 ± 1.3 | 9.3 ± 0.8 |
| This compound | 200 | 82.1 ± 2.8 | 10.2 ± 1.0 | 7.7 ± 0.7 |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., DU145, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Ac-LLLLRVKR-NH2)
-
Vehicle control (e.g., sterile water or DMSO, depending on peptide solvent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Protocol for this compound Treatment and Cell Cycle Analysis
-
Cell Seeding:
-
Seed the chosen cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Once the cells reach the desired confluency, remove the old medium.
-
Add fresh complete medium containing various concentrations of the this compound (e.g., 0, 50, 100, 200 µM). Include a vehicle-only control.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the cell culture medium (to retain any floating cells).
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.[9]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][10]
-
Incubate the cells for at least 1 hour at 4°C for fixation. Cells can be stored at -20°C for several weeks.[9]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully aspirate the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to prevent staining of double-stranded RNA.[9]
-
Incubate the cells in the dark for 30 minutes at room temperature.[11]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at around 600 nm.[9]
-
Collect data for at least 10,000 single-cell events per sample.[10]
-
Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets and aggregates.[10]
-
Generate a histogram of PI fluorescence intensity (DNA content) for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Proposed Signaling Pathway for this compound-Induced G1 Arrest
Caption: Proposed pathway of this compound-induced G1 cell cycle arrest.
References
- 1. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Investigating the Intracellular Targets of Multi-Leu Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Multi-Leu peptide (Ac-LLLLRVKR-NH2) is a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a member of the proprotein convertase family of enzymes.[1][2][3][4][5] PACE4 is implicated in the progression of various cancers, particularly prostate cancer, by processing and activating a range of precursor proteins involved in tumor growth and metastasis.[4][6] This document provides detailed application notes and experimental protocols for researchers investigating the intracellular targets and mechanism of action of the this compound.
Mechanism of Action
The this compound functions as a competitive inhibitor of PACE4.[1] It mimics the substrate sequence of PACE4, binding to the active site and thereby blocking its catalytic activity.[1] Studies have demonstrated that for the this compound to exert its anti-proliferative effects, it must penetrate the cell membrane and interact with its intracellular target, PACE4, which is localized within the secretory pathway.[3] Inhibition of PACE4 by the this compound in prostate cancer cells leads to a reduction in cell proliferation, induction of G0/G1 cell cycle arrest, and ultimately, apoptosis.[2][3][5]
Quantitative Data
The inhibitory activity of the this compound and its derivatives has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Inhibition of Proprotein Convertases by this compound and its Analogs
| Peptide/Analog | Target Enzyme | Ki (nM) | Selectivity (Furin/PACE4) |
| Ac-LLLLRVKR-NH2 (Multi-Leu) | PACE4 | 22 | ~20-fold |
| Ac-LLLRVKR-NH2 | PACE4 | 18-22 | ~20-22-fold |
| Ac-LLRVKR-NH2 | PACE4 | mid-nanomolar | Not specified |
| Ac-LLLLLLRVKR-NH2 | PACE4 | 300 | Not specified |
| Ac-LLLLRVK-[DArg]-NH2 | PACE4 | 1380 | Not specified |
| [PEG8]-ML-peptide | PACE4 | Not significantly altered | Not significantly altered |
| [C8]-ML-peptide | PACE4 | Not significantly altered | Not significantly altered |
| Released Peptide 2 (from prodrug) | PACE4 | 56-68 | Not specified |
Data compiled from multiple sources.[3][7]
Table 2: Anti-proliferative Activity of this compound and its Analogs in Prostate Cancer Cell Lines
| Peptide/Analog | Cell Line | IC50 (µM) |
| Ac-LLLLRVKR-NH2 (Multi-Leu) | DU145 | 100 ± 10 |
| Ac-LLLLRVKR-NH2 (Multi-Leu) | LNCaP | 180 ± 60 |
| Ac-LLLLRVKR-NH2 (Multi-Leu) | PC3 | Very poor inhibition |
| Ac-LLLLRVK-[DArg]-NH2 | DU145 | 440 ± 80 |
| Ac-LLLLRVK-[DArg]-NH2 | LNCaP | 390 ± 10 |
| [PEG8]-ML-peptide | DU145 | >500 |
| [C8]-ML-peptide | DU145 | 80-100 |
| Released Peptide 2 (from prodrug) | DU145 | 19 ± 7 |
| Released Peptide 2 (from prodrug) | LNCaP | 50 ± 10 |
Data compiled from multiple sources.[3][4][7]
Signaling Pathways
Inhibition of intracellular PACE4 by the this compound triggers a cascade of events culminating in apoptosis. This process involves both the mitochondrial and endoplasmic reticulum (ER) stress pathways.
Caption: Signaling cascade initiated by this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the interaction of the this compound with its intracellular target.
Caption: Experimental workflow for target validation.
Caption: Workflow for apoptosis pathway investigation.
Experimental Protocols
Enzyme Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of the this compound against PACE4 and other proprotein convertases.
Materials:
-
Recombinant soluble human PACE4 and Furin
-
Fluorogenic substrate (e.g., pyroGlu-Arg-Val-Lys-Arg-methyl-coumaryl-7-amide)
-
This compound and its analogs
-
Assay buffer for PACE4: 20 mM Bis-Tris pH 6.5, 1 mM CaCl2, 1.8 mg/mL BSA
-
Assay buffer for Furin: 100 mM HEPES pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol, 1.8 mg/mL BSA
-
96-well black microplates
-
Spectrofluorometer
Protocol:
-
Prepare serial dilutions of the this compound in the appropriate assay buffer.
-
In a 96-well plate, add the recombinant enzyme (PACE4 or Furin) to each well.
-
Add the different concentrations of the this compound to the wells.
-
Pre-incubate the enzyme and peptide for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence in real-time using a spectrofluorometer (e.g., λex = 370 nm, λem = 460 nm) at 37°C for 60 minutes.
-
Calculate the rate of substrate cleavage for each peptide concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, with a known Km value for the substrate.[3]
Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effect of the this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., DU145, LNCaP, PC3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed the prostate cancer cells in a 96-well plate at a suitable density (e.g., 1500-3500 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the peptide.
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are formed.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
Cellular Uptake Assay (FACS)
Objective: To determine the cell penetration properties of FITC-labeled this compound analogs.
Materials:
-
DU145 cells
-
FITC-labeled this compound and its analogs (e.g., FITC-β-Ala-ML-peptide, FITC-[PEG8]-ML-peptide, FITC-C8-ML-peptide)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Culture DU145 cells to confluency.
-
Harvest the cells and resuspend them in FACS buffer.
-
Incubate the cells with the FITC-labeled peptides at a defined concentration for a specific time (e.g., 1 hour) at 37°C.
-
Wash the cells with cold FACS buffer to remove excess peptide.
-
Resuspend the cells in fresh FACS buffer.
-
Analyze the fluorescence of the cells using a flow cytometer.
-
Quantify the cellular uptake by measuring the geometric mean of the fluorescence intensity.[3]
Cell Cycle Analysis
Objective: To investigate the effect of the this compound on the cell cycle distribution of prostate cancer cells.
Materials:
-
LNCaP cells
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed LNCaP cells in culture dishes and allow them to grow for 24 hours.
-
Treat the cells with the this compound at different concentrations (e.g., 100 µM, 200 µM) for 96 hours.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Conclusion
The this compound represents a valuable research tool for investigating the role of PACE4 in cancer biology. Its ability to specifically target intracellular PACE4 and induce cell cycle arrest and apoptosis in prostate cancer cells makes it a promising lead compound for the development of novel anti-cancer therapeutics. The protocols and data presented in this document provide a comprehensive guide for researchers aiming to explore the intracellular mechanisms of this potent peptide inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PACE4 regulates proliferation, migration and invasion in human breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of FITC-Labeled Multi-Leu Peptide for Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into cells. The multi-Leu peptide (Ac-LLLLRVKR-NH2), a sequence rich in leucine, has demonstrated significant potential as a cell-penetrating inhibitor of proprotein convertases, such as PACE4, which are implicated in cancer progression.[1][2] Labeling this peptide with fluorescein (B123965) isothiocyanate (FITC) allows for the direct visualization and quantification of its cellular uptake, providing a crucial tool for studying its mechanism of action and optimizing its delivery. These application notes provide detailed protocols for utilizing FITC-labeled multi-Leu peptides in cellular uptake studies, primarily focusing on fluorescence-activated cell sorting (FACS) and confocal microscopy.
Principle
The core principle of these assays is the incubation of live cells with the FITC-labeled this compound. The inherent fluorescence of the FITC molecule allows for the detection and quantification of the peptide that has been internalized by the cells. Flow cytometry provides a high-throughput method to measure the fluorescence intensity of a large population of individual cells, yielding quantitative data on uptake efficiency.[3][4][5][6] Confocal microscopy offers a complementary approach, providing high-resolution images that reveal the subcellular localization of the internalized peptide.[7][8] To distinguish between membrane-bound and truly internalized peptides, a trypsin wash is often employed to cleave extracellularly attached peptides.[2][9] Additionally, trypan blue can be used as a quenching agent for extracellular fluorescence, further ensuring that the measured signal originates from within the cells.[3][4]
Quantitative Data Summary
The cellular uptake of various FITC-labeled this compound analogues has been quantified using fluorescence-activated cell sorter (FACS) in DU145 prostate cancer cells. The geometric mean of the fluorescence distribution (GeoMean) serves as a key metric for comparison.
| Peptide Conjugate | Cell Line | Incubation Time | Concentration | GeoMean Fluorescence | Reference |
| FITC-β-Ala-ML-peptide | DU145 | 1 hour | 10 µM | 48.90–52.82 | [1][2] |
| FITC-[PEG8]ML-peptide | DU145 | 1 hour | 10 µM | 5.43–7.84 | [1][2] |
| FITC-C8-ML-peptide | DU145 | 1 hour | 10 µM | 260.08–261.95 | [1][2] |
Note: The results indicate that the unmodified FITC-β-Ala-ML-peptide exhibits excellent cell penetration.[1][2] PEGylation (FITC-[PEG8]ML-peptide) significantly reduces uptake, while acylation with a C8 fatty acid chain (FITC-C8-ML-peptide) enhances it considerably.[1][2]
Experimental Protocols
Protocol 1: FITC Labeling of this compound
This protocol describes the covalent conjugation of FITC to the N-terminus of the this compound.
Materials:
-
This compound (e.g., Ac-LLLLRVKR-NH2)
-
Fluorescein isothiocyanate (FITC)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Quenching Buffer (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Spin column for purification
-
Elution Buffer
Procedure:
-
Peptide Solution Preparation: Dissolve the this compound in 0.1 M sodium bicarbonate buffer. Buffers containing primary amines (e.g., Tris) should be avoided as they interfere with the labeling reaction.[10]
-
FITC Reconstitution: Immediately before use, dissolve FITC in a small volume of DMF or DMSO.[10][11]
-
Labeling Reaction: Add the reconstituted FITC solution to the peptide solution. The molar ratio of FITC to peptide may need to be optimized, but a starting point is a 5 to 10-fold molar excess of FITC.[11]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.[10][11]
-
Quenching: Add Quenching Buffer to the reaction mixture to stop the labeling reaction and incubate for another 30 minutes at room temperature.[10]
-
Purification: Purify the FITC-labeled peptide using a spin column according to the manufacturer's instructions to remove unconjugated FITC.[10]
-
Quantification: Determine the concentration of the labeled peptide by measuring the absorbance at 494 nm (for FITC).[12]
Protocol 2: Cellular Uptake Analysis by Flow Cytometry
This protocol details the quantification of FITC-labeled this compound uptake by cells using flow cytometry.
Materials:
-
FITC-labeled this compound
-
Cell line of interest (e.g., DU145 prostate cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution (0.05% v/v)
-
Propidium (B1200493) Iodide (PI) solution (10 µg/mL) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 4 x 10^5 cells per well in a 24-well plate and culture overnight to allow for adherence.[2]
-
Peptide Incubation: Replace the culture medium with serum-free medium containing the desired concentration of FITC-labeled this compound (e.g., 10 µM).[2] Incubate the cells for 1 hour at 37°C.[2]
-
Cell Harvesting: After incubation, wash the cells twice with PBS to remove unbound peptide.[9]
-
Trypsinization: Add trypsin solution to each well and incubate for 5 minutes at 37°C to detach the cells and remove non-specifically membrane-bound peptides.[2][9]
-
Cell Collection and Staining: Collect the cells by centrifugation. Resuspend the cell pellet in cold PBS. For viability assessment, add propidium iodide solution a few minutes before analysis to exclude dead cells from the analysis.[2][4]
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer.[4] Acquire at least 10,000 events per sample.[9]
-
Data Analysis: Gate the live cell population based on forward and side scatter, and PI exclusion. Quantify the uptake by measuring the mean fluorescence intensity (MFI) or geometric mean (GeoMean) of the FITC signal in the live cell population.[1][2]
Protocol 3: Cellular Localization by Confocal Microscopy
This protocol outlines the visualization of the subcellular distribution of FITC-labeled this compound using confocal microscopy.
Materials:
-
FITC-labeled this compound
-
Cell line of interest (e.g., MCF-7)
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) solution (4%) for fixing
-
Nuclear stain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to an appropriate confluency.[7]
-
Peptide Incubation: Replace the medium with fresh medium containing the FITC-labeled this compound at the desired concentration (e.g., 25 µM).[9] Incubate for the desired time period (e.g., 1 hour) at 37°C.[9]
-
Washing: Wash the cells three times with PBS to remove the extracellular peptide.[9]
-
Fixation (Optional but common): Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Nuclear Staining: Wash the cells again with PBS and then incubate with a nuclear stain like DAPI or Hoechst for 10-15 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a confocal microscope with appropriate laser lines and filters for FITC and the nuclear stain.[7][8] Acquire images at high magnification to observe the subcellular localization of the peptide.[13]
Mandatory Visualizations
Caption: Experimental workflow for analyzing the cellular uptake of FITC-labeled this compound.
Caption: Proposed mechanism of action for the this compound inhibiting PACE4-mediated cell proliferation.
References
- 1. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 7. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating a Multi-Leu Peptide Prodrug for In Vivo Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and in vivo evaluation of multi-leucine (Multi-Leu) peptide prodrugs. The inclusion of multiple leucine (B10760876) residues in a peptide sequence can enhance certain properties beneficial for drug delivery, such as stability, cell penetration, and targeted release. This document outlines the general principles of Multi-Leu peptide prodrug design and provides a specific case study of a this compound inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a target in prostate cancer. Detailed experimental protocols are provided for key methodologies.
Design Principles of this compound Prodrugs
The incorporation of multiple leucine residues into a peptide backbone can be leveraged to create effective prodrugs with improved therapeutic potential. Leucine-rich sequences can adopt specific secondary structures, such as alpha-helices, which can influence their interaction with biological membranes and enzymes.
One key design principle is the use of leucine zipper motifs . These structures consist of repeating leucine residues at specific intervals, promoting the formation of amphipathic helices. This amphipathicity, with a hydrophobic face rich in leucines and a hydrophilic face, can facilitate membrane translocation and cellular uptake. By conjugating a therapeutic peptide to a leucine-rich sequence, its delivery into target cells can be enhanced.[1][2]
Furthermore, the hydrophobic nature of multiple leucine residues can contribute to the overall stability of the peptide prodrug by protecting it from proteolytic degradation in the bloodstream. This can lead to a longer circulation half-life and increased bioavailability of the active drug.[3]
The design of a this compound prodrug typically involves three key components:
-
The Active Peptide: The therapeutic peptide with the desired biological activity.
-
The Multi-Leu Moiety: A sequence of multiple leucine residues designed to enhance stability and/or cellular uptake.
-
A Cleavable Linker: A linker that connects the active peptide to the Multi-Leu moiety and is designed to be cleaved at the target site, releasing the active peptide. This cleavage can be triggered by specific enzymes overexpressed in the target tissue or by the local microenvironment (e.g., pH).
Case Study: A this compound Prodrug Targeting PACE4 in Prostate Cancer
A prominent example of a this compound is Ac-LLLLRVKR-NH2 , a potent and selective inhibitor of PACE4.[4] PACE4 is a proprotein convertase that is overexpressed in prostate cancer and is involved in tumor growth and progression.[5][6] The this compound itself has anti-proliferative effects on prostate cancer cells.[7]
To enhance its in vivo efficacy, this this compound has been developed into a prodrug. One strategy involves transforming it into an albumin-binding prodrug. This approach improves its pharmacokinetic profile by reducing renal clearance and increasing its accumulation in tumor tissue. The prodrug design includes a linker that is specifically cleaved by prostate-specific antigen (PSA), an enzyme highly expressed in the prostate tumor microenvironment, ensuring targeted release of the active this compound inhibitor.
Signaling Pathway of PACE4 Inhibition
Inhibition of PACE4 in prostate cancer cells by the this compound has been shown to induce apoptosis through the mitochondrial and endoplasmic reticulum stress signaling pathways.[8][9] Downregulation of PACE4 leads to an increase in the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria and activating the caspase cascade.[8] Additionally, PACE4 inhibition induces ER stress, as indicated by the upregulation of GRP78 and GRP94.[9]
Caption: Signaling pathway of the Multi-Leu PACE4 inhibitor prodrug.
Quantitative Data
The following tables summarize the in vitro activity of the this compound inhibitor and its prodrug derivative.
Table 1: Inhibitory Activity of this compound against Proprotein Convertases
| Peptide | Target | Ki (nM) | Reference |
| Ac-LLLLRVKR-NH2 | PACE4 | 22 | [10] |
| Ac-LLLLRVKR-NH2 | Furin | 430 | [10] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| DU145 | 100 ± 10 | [10] |
| LNCaP | 180 ± 60 | [10] |
Experimental Protocols
Synthesis of this compound Prodrugs by Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a this compound using Fmoc chemistry.[5][8][9][11]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIEA to the amino acid solution and vortex for 1 minute to activate.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Caption: Workflow for Fmoc solid-phase peptide synthesis.
In Vivo Evaluation of a this compound Prodrug in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound prodrug in a subcutaneous xenograft mouse model.[12][13][14][15]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
Matrigel
-
Sterile PBS
-
This compound prodrug solution
-
Vehicle control solution
-
Calipers
-
Anesthetic agent
-
Sterile syringes and needles
Protocol:
-
Cell Culture and Preparation:
-
Culture the LNCaP cells in the recommended medium.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Measurement and Randomization:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width2 x Length) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound prodrug to the treatment group via the desired route (e.g., subcutaneous injection).
-
Administer the vehicle control to the control group.
-
Follow the predetermined dosing schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect blood and other tissues for pharmacokinetic and pharmacodynamic analyses.
-
Caption: Experimental workflow for in vivo xenograft studies.
Plasma Stability Assay
This protocol is for assessing the stability of a peptide prodrug in plasma.[4][6][16][17]
Materials:
-
Human plasma (or plasma from other species)
-
This compound prodrug
-
Incubator or water bath at 37°C
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge
-
HPLC system with a C18 column
-
Mass spectrometer
Protocol:
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the peptide prodrug into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation:
-
Immediately add 3 volumes of cold acetonitrile containing 0.1% TFA to the plasma aliquot to precipitate the plasma proteins and stop the enzymatic degradation.
-
Vortex and incubate on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide prodrug.
-
-
Data Analysis:
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) of the peptide in plasma.
-
Conclusion
The development of this compound prodrugs represents a promising strategy for improving the in vivo delivery and efficacy of therapeutic peptides. By leveraging the unique properties of leucine-rich sequences, researchers can enhance peptide stability, facilitate cellular uptake, and achieve targeted drug release. The detailed protocols provided in these application notes offer a framework for the rational design, synthesis, and evaluation of novel this compound prodrugs for a variety of therapeutic applications.
References
- 1. Cell Penetrating Peptides in the Delivery of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A leucine zipper-based peptide hybrid delivers functional Nanog protein inside the cell nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 6 (PCSK6), commonly known as PACE4, is a calcium-dependent serine endoprotease that plays a crucial role in the post-translational modification and activation of a wide array of precursor proteins. These substrates are involved in numerous physiological processes, and their dysregulation is implicated in various pathologies, including cancer. Elevated expression of PACE4 has been correlated with the progression of several malignancies, most notably prostate cancer, but also ovarian, pancreatic, lung, and thyroid cancers, making it an attractive therapeutic target.[1][2][3]
The Multi-Leu (ML) peptide, with the sequence Ac-LLLLRVKR-NH₂, has been identified as a potent and selective inhibitor of PACE4.[4][5] It exhibits a 20-fold selectivity for PACE4 over furin, another ubiquitously expressed proprotein convertase, which is a critical feature for minimizing off-target effects, as furin inhibition can be lethal.[4][5] The ML-peptide functions by competitively inhibiting the proteolytic activity of PACE4, thereby preventing the activation of its downstream substrates. Research has demonstrated that the anti-proliferative effects of the ML-peptide are dependent on its intracellular uptake and the expression levels of PACE4 within the cancer cells.[1]
While the majority of research on the ML-peptide has been conducted in the context of prostate cancer, its high specificity for PACE4 suggests its potential as a valuable research tool and a therapeutic lead compound for other PACE4-dependent cancers. These application notes provide a comprehensive overview of the available data on the ML-peptide and its analogs and offer detailed protocols for researchers wishing to investigate its efficacy in other PACE4-related malignancies.
Data Presentation: Quantitative Analysis of Multi-Leu Peptide and Analogs
The following table summarizes the key quantitative data for the this compound and its more stable analog, C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide), primarily derived from studies on prostate cancer cell lines. This data serves as a benchmark for researchers exploring its effects in other cancer types. Data for non-prostate cancer cell lines is currently limited in the published literature.
| Compound | Target | Inhibitory Constant (Kᵢ) | Cell Line | IC₅₀ (Proliferation) | Reference |
| This compound | PACE4 | 18-22 nM | DU145 (Prostate) | 100 ± 10 µM | [4][5] |
| (Ac-LLLLRVKR-NH₂) | Furin | ~440 nM (20-fold less potent) | LNCaP (Prostate) | 180 ± 60 µM | [4][5] |
| PC3 (Prostate, PACE4-negative) | Poor inhibition | [5] | |||
| C23 | PACE4 | Not explicitly stated, but improved potency over ML-peptide | LNCaP (Prostate) | 50 ± 10 µM | [6] |
| (Ac-[DLeu]LLLRVK-Amba) | JHU-LNCaP-SM (Prostate) | 63 ± 3 µM | [6] |
Experimental Protocols
These protocols provide a framework for researchers to assess the potential of the this compound as an inhibitor of PACE4 in various cancer cell lines.
Protocol 1: Quantification of PACE4 Expression in Cancer Cell Lines
Objective: To determine the endogenous expression level of PACE4 in the cancer cell line of interest. This is a critical first step as the efficacy of the this compound is correlated with PACE4 expression.[1]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for PACE4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PACE4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
A. Quantitative Real-Time PCR (qPCR):
-
Culture the selected cancer cell lines to 70-80% confluency.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for PACE4 and a housekeeping gene. A typical reaction setup would be: 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and 6 µL of nuclease-free water.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of PACE4 mRNA in your cell line of interest compared to a control cell line with known PACE4 expression (e.g., LNCaP as a high expressor and PC3 as a low/negative expressor).[5]
B. Western Blotting:
-
Lyse the cultured cells in protein lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with a primary antibody against PACE4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: Cell Proliferation/Viability Assay
Objective: To determine the effect of the this compound on the proliferation and viability of PACE4-expressing cancer cells.
Materials:
-
PACE4-expressing cancer cell line(s)
-
This compound (Ac-LLLLRVKR-NH₂)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Plate reader
Methodology:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare a stock solution of the this compound in sterile water or PBS.
-
Treat the cells with increasing concentrations of the this compound (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle-only control.
-
Incubate the cells for 48-72 hours.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Read the absorbance at 450 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the peptide that inhibits cell growth by 50%).
Protocol 3: Cell Cycle Analysis
Objective: To investigate whether the this compound induces cell cycle arrest.
Materials:
-
PACE4-expressing cancer cell line(s)
-
This compound
-
6-well cell culture plates
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and treat with the this compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. An accumulation of cells in the G0/G1 phase would suggest cell cycle arrest.[4][5]
Visualizations: Signaling Pathways and Experimental Workflows
PACE4-Mediated Pro-Survival and Proliferative Signaling Pathway
Caption: Putative signaling pathway of PACE4-mediated cell proliferation and survival.
Experimental Workflow for Evaluating this compound in a Novel Cancer Cell Line
Caption: Logical workflow for testing the efficacy of this compound.
PACE4 Inhibition and Induction of Apoptosis
Caption: Mechanism of apoptosis induction via PACE4 inhibition.
Conclusion
The this compound is a powerful tool for studying the function of PACE4 in cancer biology. Its high selectivity makes it superior to non-specific inhibitors or gene-silencing techniques that may have off-target effects. While current research is heavily focused on prostate cancer, the protocols and information provided here offer a solid foundation for expanding the investigation of the this compound into other PACE4-related cancers. Such studies are crucial for validating PACE4 as a broader oncology target and for the potential development of new peptide-based cancer therapies.
References
- 1. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovarian and pancreatic cancers: the first patients treated in a promising clinical trial by Institut Curie and its spin-off PEP-Therapy - Institut Curie [institut-curie.org]
Application Notes and Protocols for In Vivo Studies with Multi-Leu Peptide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The Multi-Leu peptide (Ac-LLLLRVKR-NH2) is a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), a key enzyme implicated in the progression of various cancers, particularly prostate cancer.[1][2][3] PACE4 is involved in the proteolytic activation of numerous precursor proteins, including growth factors that are crucial for tumor proliferation, invasion, and angiogenesis.[4][5][6] Inhibition of PACE4 by the this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for therapeutic development.[3][7]
However, the native this compound exhibits poor pharmacokinetic properties, including rapid in vivo clearance, which limits its systemic therapeutic efficacy.[3][8] Consequently, in vivo studies often utilize modified analogs, such as Ac-[DLeu]LLLRVK-Amba (C23), which demonstrate enhanced stability and anti-tumor activity.[8][9][10] Alternatively, direct intratumoral administration can be employed to bypass rapid systemic clearance and achieve high local concentrations.[3][11][12]
These application notes provide a comprehensive experimental design and detailed protocols for conducting in vivo studies to evaluate the anti-tumor efficacy of the this compound or its analogs in a prostate cancer xenograft mouse model.
II. Experimental Design and Workflow
A typical in vivo study to assess the efficacy of a this compound analog involves establishing a tumor model, administering the therapeutic agent, monitoring tumor growth, and performing terminal analyses to understand the mechanism of action.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
III. Detailed Experimental Protocols
Protocol 1: Prostate Cancer Xenograft Mouse Model Establishment
1.1. Cell Culture:
-
Culture human prostate cancer cell lines (e.g., LNCaP or DU145) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
1.2. Animal Model:
-
Use male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Allow mice to acclimate for at least one week before any experimental procedures.[13]
1.3. Subcutaneous Tumor Inoculation:
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice (e.g., using isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 26-gauge needle.[14]
-
Monitor the mice for tumor formation. Tumors should be palpable within 1-2 weeks.
Protocol 2: Treatment Administration
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
2.1. Intraperitoneal (IP) Injection (for systemic administration of stabilized analogs like C23):
-
Preparation: Dissolve the this compound analog (e.g., C23) in a sterile vehicle (e.g., saline).
-
Dosage: Administer a daily dose of 2 mg/kg body weight.[9][15]
-
Procedure: Restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline.[16]
2.2. Intratumoral (IT) Injection (for direct administration of the native peptide or analogs):
-
Preparation: Dissolve the this compound in a sterile vehicle.
-
Dosage: Administer 50 µg of the peptide in a volume of 50 µL per tumor, every 48 hours.[9]
-
Procedure: Using a 29-gauge needle, slowly inject the solution directly into the center of the tumor.[17]
Protocol 3: Tumor Growth Monitoring and Efficacy Evaluation
-
Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.[18]
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .[14][18]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment (e.g., 21-28 days).
Protocol 4: Endpoint Sample Collection and Processing
-
At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for pharmacokinetic analysis.[13] Process the blood to obtain plasma and store at -80°C.
-
Excise the tumors, measure their final weight, and divide them for different analyses:
-
Fix one portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry.
-
Snap-freeze the other portion in liquid nitrogen and store at -80°C for Western blot analysis.
-
IV. Key Endpoint Analyses
Protocol 5: Immunohistochemistry (IHC) for Proliferation (Ki-67) and Apoptosis (TUNEL)
5.1. Tissue Preparation:
-
Process formalin-fixed tumors into paraffin-embedded blocks.
-
Cut 5 µm sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.[4]
5.2. Ki-67 Staining (Proliferation Marker):
-
Perform antigen retrieval using sodium citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[3]
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against Ki-67 (e.g., 1:200 dilution) overnight at 4°C.[4]
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Develop the signal using a DAB chromogen substrate and counterstain with hematoxylin (B73222).
-
Dehydrate, clear, and mount the slides.
5.3. TUNEL Assay (Apoptosis Marker):
-
Follow the manufacturer's protocol for a commercial TUNEL assay kit (e.g., in situ cell death detection kit).[19][20]
-
Briefly, after deparaffinization and rehydration, permeabilize the tissue sections.
-
Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP.
-
Visualize the labeled apoptotic cells using a suitable detection system (e.g., fluorescence microscopy or a peroxidase-based method).[20][21]
-
Counterstain the nuclei (e.g., with DAPI for fluorescence or hematoxylin for chromogenic detection).
5.4. Quantification:
-
Capture images from multiple random fields of view for each tumor section.
-
Quantify the percentage of Ki-67-positive cells or TUNEL-positive cells using image analysis software.
Protocol 6: Western Blot for Signaling Pathway Analysis
-
Homogenize the frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key proteins in the PACE4 signaling pathway (e.g., Bax, Bcl-2, Cytochrome c, Cleaved Caspase-3, GRP78) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Protocol 7: Pharmacokinetic (PK) Analysis
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) containing an internal standard.[9]
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the this compound or its analog.[10]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
V. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) |
|---|---|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM | - | Mean ± SEM |
| this compound | Mean ± SEM | Mean ± SEM | % | Mean ± SEM |
Table 2: Immunohistochemical Analysis
| Treatment Group | Ki-67 Positive Cells (%) | TUNEL Positive Cells (%) |
|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| this compound | Mean ± SEM | Mean ± SEM |
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | Mean ± SD |
| Tmax (h) | Median (Range) |
| t1/2 (h) | Mean ± SD |
| AUC (ng*h/mL) | Mean ± SD |
VI. Signaling Pathway
Inhibition of PACE4 by the this compound in prostate cancer cells can trigger apoptosis through the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.
Caption: PACE4 inhibition signaling pathway by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Video: High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts [jove.com]
- 14. Efficacy of PACE4 pharmacotherapy in JHU-LNCaP-SM preclinical model of androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Upregulation of PACE4 in prostate cancer is not dependent on E2F transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cleavage of the V-ATPase associated prorenin receptor is mediated by PACE4 and is essential for growth of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Multi-Leu Peptide Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals, ensuring the proper solubilization of synthetic peptides is a critical first step for reliable and reproducible experimental results. This is particularly challenging for peptides rich in hydrophobic residues like leucine (B10760876), which have a strong tendency to aggregate in aqueous solutions. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered when dissolving multi-leucine peptides for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: Why is my multi-leucine peptide insoluble in aqueous buffers like PBS?
A1: The primary reason for the poor aqueous solubility of multi-leucine peptides is the high hydrophobicity of the leucine side chains.[1] These nonpolar side chains are repelled by water molecules, causing the peptides to self-associate and aggregate to minimize their exposure to the aqueous environment. This aggregation can lead to the formation of insoluble particles, making it difficult to achieve a homogenous solution.[1]
Q2: What is the first step I should take when encountering a solubility issue?
A2: Before attempting to dissolve the entire peptide stock, it is crucial to perform a solubility test on a small aliquot. This prevents the potential loss of your entire sample if the chosen solvent proves to be inappropriate. A common practice is to use a small, dedicated amount (e.g., 1 mg) for these initial tests.
Q3: What are the recommended solvents for dissolving hydrophobic multi-leucine peptides?
A3: For highly hydrophobic peptides, aqueous buffers alone are often insufficient. The recommended approach involves the use of organic co-solvents. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective solvent for dissolving hydrophobic peptides due to its ability to disrupt hydrophobic interactions.[2] Other organic solvents such as dimethylformamide (DMF) can also be used.[2] It is important to first dissolve the peptide in a minimal amount of the organic solvent before slowly adding the aqueous buffer with gentle mixing.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The tolerance of cell lines to DMSO can vary significantly. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%. It is always recommended to perform a dose-response experiment to determine the optimal and maximum tolerated DMSO concentration for your specific cell line and experimental conditions.
Q5: Can I use pH adjustments to improve the solubility of my multi-leucine peptide?
A5: While pH adjustment is a common strategy for improving the solubility of charged peptides, it may have a limited effect on neutral, highly hydrophobic peptides like those rich in leucine. However, if your peptide sequence contains acidic (Asp, Glu) or basic (Lys, Arg, His) residues, altering the pH to ensure these residues are charged can increase the overall polarity of the peptide and improve its solubility in aqueous solutions.[3] For acidic peptides, a slightly basic pH (>7) is recommended, while for basic peptides, a slightly acidic pH (<7) can be beneficial.[4]
Q6: My peptide contains cysteine or methionine. Are there any solvents I should avoid?
A6: Yes, if your peptide sequence contains cysteine (Cys) or methionine (Met) residues, it is advisable to avoid using DMSO as a solvent. DMSO is a mild oxidizing agent and can lead to the oxidation of the sulfur-containing side chains of these amino acids.[2] In such cases, DMF is a suitable alternative organic solvent.[2]
Troubleshooting Guide
Problem 1: The peptide powder does not dissolve even in 100% DMSO.
-
Possible Cause: The peptide may have formed strong aggregates during lyophilization or storage.
-
Solution:
-
Sonication: Gently sonicate the vial in a water bath for short intervals (e.g., 10-15 seconds) to help break up the aggregates. Avoid prolonged sonication, as it can generate heat and potentially degrade the peptide.
-
Gentle Warming: Warm the solution to 37°C for a short period. However, be cautious as excessive heat can also lead to peptide degradation.
-
Use of Chaotropic Agents: For extremely difficult-to-dissolve peptides, the use of chaotropic agents like 6 M Guanidine-HCl or 8 M Urea can be considered. These agents are very effective at disrupting protein and peptide structures. However, they are generally not compatible with live cell assays and would require subsequent removal or significant dilution.
-
Problem 2: The peptide dissolves in the organic solvent but precipitates upon addition of the aqueous buffer.
-
Possible Cause: The final concentration of the peptide in the mixed solvent system exceeds its solubility limit. The addition of the aqueous buffer reduces the overall solvating power for the hydrophobic peptide.
-
Solution:
-
Decrease the Final Concentration: The simplest solution is to aim for a lower final peptide concentration in your working solution.
-
Slow Addition with Vortexing: Add the peptide-organic solvent solution drop-wise to the aqueous buffer while continuously and gently vortexing. This helps to avoid localized high concentrations of the peptide that can trigger precipitation.
-
Increase the Proportion of Organic Solvent: If your experimental system allows, you can try increasing the percentage of the organic co-solvent in the final solution. However, always be mindful of the tolerance of your cells to the organic solvent.
-
Quantitative Data Summary
The following tables provide a summary of common organic solvents used for dissolving hydrophobic peptides and the general tolerance of cell lines to DMSO.
Table 1: Properties of Common Organic Solvents for Hydrophobic Peptides
| Solvent | Abbreviation | Key Properties | Important Considerations |
| Dimethyl Sulfoxide | DMSO | Strong polar aprotic solvent, effective at dissolving hydrophobic compounds. | Can oxidize Cysteine and Methionine residues. Cytotoxicity in cell culture needs to be determined empirically, but generally tolerated up to 0.5%.[2][5] |
| Dimethylformamide | DMF | Polar aprotic solvent, good alternative to DMSO. | Less common in cell culture than DMSO. Toxicity should be evaluated for the specific cell line.[2] |
| Acetonitrile | ACN | Polar aprotic solvent, often used in HPLC. | Can be more toxic to cells than DMSO. Its high volatility can make accurate concentration determination challenging. |
| Isopropanol | IPA | Alcohol-based solvent. | May not be as effective as DMSO or DMF for highly hydrophobic peptides. Cell tolerance needs to be determined. |
Table 2: General DMSO Tolerance in Cell Culture
| Final DMSO Concentration | General Effect on Cell Lines |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells, with minimal impact on cell physiology. |
| 0.1% - 0.5% | Well-tolerated by many robust and established cell lines for short-term to medium-term incubations. |
| 0.5% - 1.0% | May induce stress responses and affect proliferation in some cell lines. Requires careful validation. |
| > 1.0% | Often leads to significant cytotoxicity and can induce apoptosis or necrosis. |
Experimental Protocols
Protocol 1: Standard Method for Solubilizing a Hydrophobic Multi-Leu Peptide using DMSO
-
Preparation:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
-
Initial Dissolution in DMSO:
-
Add a minimal volume of sterile, high-quality DMSO to the peptide vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Gently vortex or pipette up and down to dissolve the peptide completely. If necessary, sonicate for short bursts in a water bath.
-
-
Dilution into Aqueous Buffer/Media:
-
While gently vortexing the desired volume of your sterile cell culture medium or buffer (e.g., PBS), slowly add the concentrated peptide-DMSO stock solution drop-wise.
-
Ensure the final DMSO concentration in your working solution is within the tolerated range for your specific cell line (ideally ≤ 0.5%).
-
-
Final Preparation and Storage:
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
For storage, it is recommended to aliquot the concentrated DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubility Testing Protocol for a Novel this compound
-
Aliquot a Small Amount: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Test Aqueous Solubility:
-
Add a small volume of sterile, deionized water or your primary experimental buffer (e.g., 100 µL of PBS) to the peptide.
-
Vortex and observe. If the peptide dissolves completely, it is considered water-soluble.
-
-
Test Organic Solvent Solubility:
-
If the peptide is insoluble in the aqueous buffer, centrifuge the tube, carefully remove the supernatant, and lyophilize or air-dry the remaining peptide.
-
Add a small volume of 100% DMSO (e.g., 20 µL) and vortex. If it dissolves, the peptide is soluble in DMSO.
-
-
Determine Solubility in Mixed Solvents:
-
To the dissolved peptide in DMSO, incrementally add your aqueous buffer in small volumes (e.g., add 20 µL at a time), vortexing after each addition.
-
Observe at which point the peptide begins to precipitate. This will give you an approximate idea of the maximum tolerable aqueous content for a given peptide concentration.
-
-
pH Adjustment Trial (if applicable):
-
If the peptide has ionizable residues, you can repeat the aqueous solubility test with buffers of different pH values (e.g., pH 5.0 and pH 9.0) to assess the impact of charge on solubility.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for solubilizing multi-leucine peptides.
Caption: A detailed workflow for preparing a this compound stock in DMSO.
References
- 1. Strong aggregation and increased toxicity of polyleucine over polyglutamine stretches in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Multi-Leu Peptide Concentration for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of multi-leucine peptides to achieve anti-proliferative effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a novel multi-leucine peptide in an anti-proliferative assay?
A1: For a new multi-leucine peptide with unknown activity, it is advisable to test a broad concentration range. A common starting point is a serial dilution from a high concentration (e.g., 100-300 µM) down to a low concentration (e.g., 1 µM or even nanomolar ranges).[1][2] This wide range helps in identifying the effective concentration for a biological response and also reveals potential cytotoxicity at higher concentrations.
Q2: My multi-leucine peptide shows low solubility in aqueous solutions. How can I prepare it for cell-based assays?
A2: Low solubility is a common issue with hydrophobic peptides, such as those containing multiple leucine (B10760876) residues. Here are some strategies to improve solubility:
-
Use of Co-solvents: Initially, dissolve the peptide in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2] Subsequently, dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[3]
-
pH Adjustment: Depending on the peptide's amino acid composition, altering the pH of the solvent may enhance solubility.[4]
-
Sonication: Using a sonicator bath can aid in the dissolution of the peptide.[4]
Q3: I am not observing any anti-proliferative effect with my multi-leucine peptide. What are the possible reasons?
A3: Several factors can lead to a lack of observed activity:
-
Incorrect Concentration Range: The effective concentration might be higher or lower than the tested range. A broader dose-response curve is recommended.[2]
-
Poor Cell Permeability: The peptide may have difficulty crossing the cell membrane to reach its intracellular target.[2] Consider performing cell permeability assays or modifying the peptide to improve uptake.[5][6]
-
Peptide Instability: The peptide might be degrading in the cell culture medium. It's important to assess the stability of your peptide under assay conditions.[2]
-
Target Not Expressed: The target protein or pathway of the peptide may not be present or active in the selected cell line. Verify target expression using methods like Western blotting or qPCR.[2]
-
Peptide Aggregation: Hydrophobic peptides can aggregate, reducing their effective concentration.[4]
Q4: How can I determine if the observed anti-proliferative effect is due to cytotoxicity?
A4: It is essential to distinguish between a specific anti-proliferative effect and general cytotoxicity. Standard cytotoxicity assays, such as the LDH release assay, should be performed in parallel with your functional assays over the same concentration range and time course.[2]
Troubleshooting Guides
Guide 1: Inconsistent results in cell viability assays.
-
Potential Cause: Peptide degradation.
-
Recommended Solution: Store peptides at -20°C in a desiccated, dark environment.[7] For peptides in solution, use sterile buffers, aliquot to avoid multiple freeze-thaw cycles, and store at -20°C or -80°C.[4][7] Consider using peptide analogs with improved stability, such as those with D-amino acid substitutions.[5]
-
-
Potential Cause: TFA counter-ion contamination from peptide synthesis.
-
Potential Cause: Biological contamination.
-
Recommended Solution: Endotoxin (B1171834) contamination can affect cell viability.[7] Use endotoxin-free reagents and test your peptide preparation for endotoxin levels.[3]
-
Guide 2: High variability between replicate wells.
-
Potential Cause: Uneven cell seeding.
-
Recommended Solution: Ensure a single-cell suspension before seeding and use appropriate techniques to ensure even distribution of cells across the plate.
-
-
Potential Cause: Peptide precipitation in the medium.
-
Recommended Solution: After diluting the peptide stock into the culture medium, visually inspect for any precipitation. If precipitation occurs, reconsider the solubilization method or the final concentration.[4]
-
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of a well-characterized multi-leucine peptide (Ac-LLLLRVKR-NH2), a PACE4 inhibitor, in various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | Effective Concentration Range | IC50 | Reference |
| DU145 | Prostate Cancer | MTT | - | - | - | [5][6] |
| LNCaP | Prostate Cancer | MTT | 72 hours | - | ~45 µM | [5][8] |
| LNCaP | Prostate Cancer | Cell Cycle Analysis | 96 hours | 100 - 200 µM | - | [5] |
| HepG2 | Liver Cancer | Proliferation Assay | - | 1 - 300 µM | - | [1] |
| Huh7 | Liver Cancer | Proliferation Assay | - | 1 - 300 µM | - | [1] |
| HT1080 | Fibrosarcoma | Proliferation Assay | - | 1 - 300 µM | - | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the effect of a multi-leucine peptide on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Multi-Leu peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plate
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[3]
-
Peptide Treatment: Prepare serial dilutions of the multi-leucine peptide in complete culture medium. A wide range of final concentrations (e.g., 0.1 µM to 300 µM) is recommended for initial screening.[1][3] Include a vehicle control (medium with the same final concentration of solvent as the highest peptide concentration) and a no-treatment control (medium only).[3]
-
Carefully remove the medium from the cells and add 100 µL of the prepared peptide dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.[2][3]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[2][3]
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % Viability against the peptide concentration to determine the dose-response curve and calculate the IC50 value.[2][3]
Visualizations
Caption: Workflow for evaluating the anti-proliferative effects of multi-leucine peptides.
Caption: A logical workflow for troubleshooting experiments where no anti-proliferative effect is seen.
References
- 1. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. genscript.com [genscript.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Multi-Leu Peptide Stability Issues in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing peptides with multiple leucine (B10760876) residues (Multi-Leu peptides), ensuring their stability throughout long-term experiments is paramount for obtaining reliable and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered with these peptides.
Frequently Asked Questions (FAQs)
Q1: My Multi-Leu peptide is precipitating out of solution. What are the likely causes and how can I fix it?
A1: Precipitation of Multi-Leu peptides is often due to aggregation, a common issue with peptides rich in hydrophobic residues like leucine. Leucine zippers and other leucine-rich motifs have a propensity to self-associate and form insoluble aggregates.[1]
Troubleshooting Steps:
-
Optimize pH: The stability of peptides is highly pH-dependent. For dipeptides similar to L-Alanyl-L-leucine, maximum stability is often found around pH 6.0. It's recommended to maintain a pH between 6.0 and 7.0 to minimize hydrolysis. For leucine enkephalin, maximal stability was observed at pH 5.0.[2] Drastic shifts in pH can alter the charge state of the peptide, leading to aggregation.
-
Adjust Peptide Concentration: High peptide concentrations can favor aggregation. Try reducing the working concentration of your peptide.
-
Incorporate Stabilizing Excipients: Non-reducing sugars like trehalose (B1683222) have been shown to suppress insulin (B600854) aggregation and improve physical stability in freeze-dried formulations.[3] Conversely, excipients like mannitol (B672) can sometimes compromise the stability of lyophilized peptides.[3]
-
Modify the Peptide Sequence: If feasible, substituting some leucine residues with less hydrophobic or charged amino acids can reduce aggregation propensity.
Q2: I suspect my this compound is degrading over time in my aqueous buffer. How can I assess its stability and what are the common degradation pathways?
A2: Peptides in aqueous solutions are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and deamidation.[4][5]
Common Degradation Pathways for Multi-Leu Peptides:
-
Hydrolysis: Cleavage of the peptide bond, often accelerated by acidic or basic conditions.[6]
-
Oxidation: Methionine, Cysteine, Histidine, Tryptophan, and Tyrosine residues are particularly susceptible to oxidation.[4]
-
Deamidation: Conversion of Asparagine (Asn) or Glutamine (Gln) residues to their corresponding carboxylic acids. This introduces a negative charge and can alter the peptide's structure and function.
-
Aggregation: As mentioned in Q1, this is a major physical instability pathway for hydrophobic peptides.
To assess stability, you can perform the following:
-
Forced Degradation Studies: Intentionally exposing the peptide to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents) to rapidly identify potential degradation products and pathways.
-
Long-Term Stability Studies: Incubating the peptide under your experimental conditions and analyzing aliquots at various time points using analytical techniques like HPLC or Mass Spectrometry to quantify the amount of intact peptide remaining.
Q3: What are the best storage conditions for my this compound stock solutions to ensure long-term stability?
A3: Proper storage is crucial for preventing degradation.
Recommended Storage Practices:
-
Lyophilized Form: Store lyophilized peptides at -20°C or -80°C for maximum stability.[7]
-
In Solution:
Troubleshooting Guides
Problem: Unexpected Loss of Peptide Activity in a Cell-Based Assay
This issue often points to peptide instability in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of peptide activity.
Problem: Formation of Visible Aggregates in Peptide Solution
Visible aggregates are a clear sign of peptide instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide aggregation.
Quantitative Data Summary
The stability of Multi-Leu peptides is highly dependent on environmental conditions. The following tables provide a summary of available quantitative data to guide experimental design.
Table 1: Effect of pH and Temperature on the Stability of Leucine-Containing Peptides
| Peptide | pH | Temperature (°C) | Half-life (t½) | Reference |
| Leucine Enkephalin | 5.0 | 40 | 48.13 days | [2] |
| [D-Ala2]-Leucine Enkephalinamide | 5.0 | 40 | 50.9 days | [2] |
| L-Alanyl-L-leucine (general trend) | ~6.0 | - | Maximum stability | [6] |
Table 2: Impact of Excipients on the Stability of Lyophilized Peptides
| Peptide | Excipient | Observation | Reference |
| Insulin, Glucagon | Trehalose | Suppressed aggregation, enhanced physical and chemical stability. | [3] |
| Insulin, Glucagon | Mannitol | Compromised stability, led to a decrease in purity. | [3] |
| Glucagon | Arginine hydrochloride | Marked cake collapse, poor chemical stability. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways
Objective: To accelerate the degradation of a this compound to identify its primary degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at 60°C for 24 hours.
-
Oxidation: Add 0.1% H₂O₂ to the peptide solution and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the peptide solution at 70°C for 48 hours.
-
Photostability: Expose the peptide solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At the end of the incubation period, neutralize the acid and base-stressed samples. Analyze all samples, including an unstressed control, by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Mass Spectrometry (MS) to identify and quantify the degradation products.
Protocol 2: Monitoring Peptide Aggregation using Size-Exclusion Chromatography (SEC)
Objective: To quantify the formation of soluble aggregates of a this compound over time.
Methodology:
-
Sample Preparation: Prepare the this compound in the desired experimental buffer at the working concentration.
-
Incubation: Incubate the peptide solution under the desired experimental conditions (e.g., 37°C with gentle agitation).
-
Time-Course Sampling: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the peptide solution.
-
SEC Analysis:
-
Inject the aliquot onto an appropriate SEC column (e.g., a column with a pore size suitable for separating monomers from dimers and higher-order aggregates).
-
Use a mobile phase that minimizes non-specific interactions between the peptide and the column matrix (e.g., phosphate-buffered saline).
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. Calculate the percentage of each species at each time point to determine the rate of aggregation. For absolute molecular weight determination, a Multi-Angle Light Scattering (MALS) detector can be coupled with the SEC system (SEC-MALS).
Signaling Pathway and Experimental Workflow Diagrams
Leucine Zipper Dimerization and DNA Binding
Leucine zippers are common structural motifs in transcription factors that mediate dimerization, a prerequisite for DNA binding and gene regulation. The stability of this dimer is critical for its function.
Caption: Leucine zipper dimerization and subsequent DNA binding.
References
- 1. pH-jump induced leucine zipper folding beyond the diffusion limit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yakhak.org [yakhak.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SEC-MALS as a tool for aggregation analysis - Center for Biopharma Analysis [bioanalysis.in]
Potential off-target effects of Multi-Leu peptide in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Multi-Leu (ML) peptide in cancer cell experiments. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of the Multi-Leu peptide?
The this compound, with the sequence Ac-LLLLRVKR-NH2, is designed as a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4).[1][2][3][4] PACE4 is implicated in the progression of certain cancers, including prostate cancer.[1][3] The ML-peptide has been shown to inhibit the proliferation of prostate cancer cell lines, such as DU145 and LNCaP, and induce a G0/G1 cell cycle arrest.[1][2][5] For its therapeutic effect, the peptide must be internalized by the cancer cells.[1][2][5]
Q2: What is the most critical and well-characterized non-target for the this compound?
The most critical, well-characterized non-target for the ML-peptide is furin, another member of the proprotein convertase family that is ubiquitously expressed in normal tissues.[1] The ML-peptide was specifically designed for selectivity and exhibits a 20-fold greater inhibition of PACE4 compared to furin, minimizing the potential for off-target effects on this essential enzyme.[1][2][4]
Q3: My cancer cell line is not showing the expected anti-proliferative effects. What should I check first?
First, confirm the expression of PACE4 in your cancer cell line, as the ML-peptide's primary mode of action is through PACE4 inhibition.[3] Second, verify cellular uptake of the peptide.[1][2] The anti-proliferative effects of the ML-peptide are dependent on its internalization.[1][2][5] Consider using a fluorescently labeled version of the peptide to confirm cell penetration via flow cytometry or fluorescence microscopy.
Q4: I am observing unexpected cellular phenotypes that do not correlate with PACE4 inhibition. How can I begin to investigate potential off-target effects?
Unexplained cellular phenotypes could indicate off-target interactions. A systematic approach to identifying these effects is recommended. Start with a control experiment using a scrambled version of the this compound (e.g., Ac-RLRLLKVL-NH2), which has the same amino acid composition but minimal inhibitory activity against PACE4.[3] If the scrambled peptide does not produce the same phenotype, it suggests the effect is sequence-specific and may be due to off-target binding of the active ML-peptide. Further investigation using proteomic or genomic approaches would then be warranted.
Q5: What are the recommended high-level experimental approaches to identify unknown off-target proteins of the this compound?
Several advanced methodologies can be employed to identify off-target interactions:
-
Chemical Proteomics: Techniques like Compound-Centric Chemical Proteomics (CCCP) can identify proteins that directly bind to the ML-peptide.[6] This involves immobilizing the peptide and capturing its interacting partners from cell lysates for identification by mass spectrometry.
-
Thermal Proteome Profiling (TPP): TPP can identify protein targets by detecting changes in their thermal stability upon peptide binding, without requiring modification of the peptide itself.[6]
-
Quantitative Proteomics: Comparing the global protein expression profiles of cells treated with the ML-peptide versus a control peptide can reveal changes in protein abundance that are indicative of off-target effects on cellular pathways.[7][8][9]
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Cytotoxicity
Problem: You observe significant cytotoxicity in your cancer cell line, but you are unsure if it is a result of PACE4 inhibition or an off-target effect.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Peptide Treatment | Treat cells with a scrambled version of the ML-peptide (e.g., Ac-RLRLLKVL-NH2) at the same concentration as the active peptide.[3] |
| 2 | PACE4 Knockdown/Knockout | Use siRNA or CRISPR/Cas9 to reduce or eliminate PACE4 expression in your cell line. Then treat these cells with the ML-peptide. |
| 3 | Rescue Experiment | If possible, overexpress PACE4 in the treated cells to see if this rescues the cytotoxic phenotype. |
| 4 | Analyze Results | Compare the cytotoxicity levels across the different conditions. |
Interpretation of Results:
| Scenario | Observation | Likely Cause |
| A | High cytotoxicity with ML-peptide, low to no cytotoxicity with scrambled peptide. PACE4 knockdown cells are resistant to ML-peptide induced cytotoxicity. | On-target effect. The observed cytotoxicity is mediated through the inhibition of PACE4. |
| B | High cytotoxicity with both ML-peptide and scrambled peptide. | Non-specific toxicity. The effect is likely due to the general properties of the peptide (e.g., charge, hydrophobicity) and not a specific interaction. |
| C | High cytotoxicity with ML-peptide, low to no cytotoxicity with scrambled peptide. PACE4 knockdown cells still exhibit cytotoxicity upon ML-peptide treatment. | Potential off-target effect. The ML-peptide is likely interacting with another protein or pathway, leading to cell death. |
Guide 2: Investigating Unexpected Changes in a Signaling Pathway
Problem: You have observed the modulation of a signaling pathway that is not known to be directly regulated by PACE4.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected signaling pathway modulation.
Experimental Protocols
Protocol 1: Global Proteomic Analysis of Off-Target Effects
Objective: To identify changes in the cellular proteome in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture your cancer cell line of interest (e.g., DU145) to 70-80% confluency. Treat the cells with the this compound at a predetermined effective concentration (e.g., 100 µM) and for a specific duration (e.g., 48 hours). Include parallel cultures treated with a scrambled control peptide and a vehicle control.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors). Quantify the total protein concentration using a BCA assay.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution digestion using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a suitable software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the ML-peptide treated group compared to the control groups.
-
Pathway Analysis: Use bioinformatics tools to determine if the differentially expressed proteins are enriched in specific signaling pathways.
Protocol 2: Chemical Proteomics Workflow for Target Identification
References
- 1. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting fluctuating results in MTT assays with Multi-Leu peptide
Welcome to the technical support center for researchers utilizing Multi-Leu peptide in cell viability experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding fluctuating results observed in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability and inconsistent results in our MTT assays when treating cells with this compound. What are the general causes?
A1: Fluctuating results in MTT assays are a common challenge and can stem from several sources. When using a specific agent like the this compound, the causes can be multifactorial, falling into three main categories:
-
General Assay Variability: The MTT assay is inherently sensitive to minor variations in experimental conditions. Factors such as inconsistent cell seeding, incubation times, reagent concentrations, and formazan (B1609692) dissolution can all contribute to variability.[1][2] Pipetting errors and "edge effects" in 96-well plates are also common culprits.[3]
-
Peptide-Specific Interactions: Peptides can directly interfere with the MTT assay chemistry.[4] The this compound, with its hydrophobic tetra-leucine core, may be prone to aggregation, leading to inconsistent concentrations in solution.[5][6] Furthermore, some peptides can act as reducing agents, directly converting MTT to formazan independent of cellular activity, causing falsely elevated viability readings.[7][8]
-
Cellular and Metabolic Effects: The MTT assay measures metabolic activity, which is used as a proxy for cell viability. The this compound inhibits the proprotein convertase PACE4, leading to cell cycle arrest and reduced proliferation.[9][10][11] This alteration in the cell's metabolic state can be a source of variability if not carefully controlled.[4]
Q2: What is the known mechanism of action for the this compound, and how might it affect MTT assay results?
A2: The this compound (sequence: LLLLRVKR) is a selective inhibitor of PACE4, a proprotein convertase involved in activating precursor proteins that promote cell proliferation.[6][9][10] Its mechanism involves entering the cell to inhibit intracellular PACE4.[10][11] This inhibition leads to G0/G1 cell cycle arrest, which significantly reduces the rate of cell proliferation in responsive cell lines like DU145 and LNCaP prostate cancer cells.[9][10] The MTT assay result is a function of both cell number and the metabolic rate of those cells.[1] By inducing cell cycle arrest, the this compound reduces the number of proliferating, metabolically active cells over time, which is the basis for the observed decrease in formazan production. Fluctuations can arise if the peptide's entry into the cells is inconsistent or if its effect on the cell cycle varies between wells or experiments.
Q3: Can components in the cell culture medium interfere with the assay when using this compound?
A3: Yes, several media components can interfere with the MTT assay.[1]
-
Phenol (B47542) Red: This common pH indicator has an absorbance spectrum that can overlap with that of formazan, potentially skewing results. It is recommended to use phenol red-free media during the MTT incubation step.[1][7]
-
Serum: Components in serum can interact with the peptide or directly affect MTT reduction.[12] For the final 2-4 hour MTT incubation, switching to a serum-free medium is a standard practice to reduce potential artifacts.
-
Reducing Agents: Other media components, like ascorbic acid, can also directly reduce MTT, leading to false positives.[13]
Troubleshooting Guide
This guide addresses specific issues encountered when performing MTT assays with the this compound.
| Problem | Potential Cause | Recommended Solution & Verification |
| High variability between replicate wells. | Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well.[3][7] | Ensure a single-cell suspension before plating. Mix the cell suspension between seeding replicates. Visually inspect the plate post-seeding to confirm even distribution. |
| Peptide Aggregation: The hydrophobic nature of the this compound may cause it to aggregate, leading to inconsistent effective concentrations.[5] | Prepare fresh peptide stock solutions for each experiment. Ensure the stock is thoroughly vortexed before diluting into the medium. Consider a brief sonication of the stock solution. | |
| "Edge Effect": Wells on the perimeter of a 96-well plate are prone to evaporation and temperature fluctuations, affecting cell growth.[3] | Avoid using the outer wells for experimental samples. Fill these perimeter wells with sterile PBS or water to create a humidity barrier.[3] | |
| Incomplete Formazan Dissolution: Formazan crystals that are not fully dissolved will lead to artificially low and variable absorbance readings.[7] | Use a sufficient volume of a suitable solubilization solvent (e.g., DMSO, 10% SDS in 0.01 M HCl).[7][14] Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[7] | |
| Results are not dose-dependent or show higher-than-expected viability. | Direct MTT Reduction by Peptide: The peptide itself may have reducing properties, converting MTT to formazan without cellular enzymes.[7][8] | Cell-Free Control: Set up control wells containing only culture medium, MTT reagent, and the this compound at various concentrations. A color change indicates direct reduction. If this occurs, consider an alternative viability assay like the Sulforhodamine B (SRB) or Lactate Dehydrogenase (LDH) release assay.[5][7] |
| Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) can be toxic to cells at higher concentrations.[15] | Vehicle Control: Include control wells treated with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[16] | |
| Contamination: Microbial contamination can reduce MTT and obscure the peptide's effect.[7] | Visually inspect plates for signs of contamination (e.g., cloudy media, rapid pH change). Ensure sterile technique for all steps. | |
| Low signal or small dynamic range. | Suboptimal Cell Number: Seeding too few cells will result in a weak signal; too many can lead to nutrient depletion and a plateaued signal.[1][15] | Perform a cell titration experiment to determine the optimal seeding density that provides a linear absorbance response over the assay duration. |
| Incorrect Incubation Times: The incubation time for both the peptide treatment and the MTT reagent must be optimized.[1] | Time-Course Study: Perform experiments over different treatment durations (e.g., 24, 48, 72 hours) to find the optimal window for observing the peptide's antiproliferative effects.[17] Optimize MTT incubation time (typically 2-4 hours) to ensure sufficient formazan production without cytotoxicity from the reagent itself.[17] |
Data Summary
The this compound has demonstrated antiproliferative effects on specific prostate cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from a published study are summarized below.[10]
| Cell Line | IC₅₀ of this compound (µM) |
| DU145 | 100 ± 10 |
| LNCaP | 180 ± 60 |
| PC3 | Poor Inhibition |
Visual Guides
This compound Mechanism of Action
Caption: Simplified pathway of this compound's intracellular inhibition of PACE4.
MTT Assay Experimental Workflow
Caption: A step-by-step workflow for a typical MTT assay involving peptide treatment.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting inconsistent MTT assay results.
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the dose-dependent effect of this compound on adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile DMSO or PBS)
-
Target cell line
-
Complete cell culture medium (phenol red-free recommended for MTT steps)
-
Serum-free cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in sterile PBS)[12]
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][17]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with an optional reference at 630 nm)
Methodology:
-
Cell Seeding: a. Harvest and count cells, ensuring a viable single-cell suspension. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[16] c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[5]
-
Peptide Treatment: a. Prepare serial dilutions of the this compound in complete culture medium to achieve the desired final concentrations. A 1:3 or 1:10 dilution series is common to cover a wide range.[17] b. Include necessary controls:
- Untreated Control: Cells with medium only (represents 100% viability).
- Vehicle Control: Cells treated with the highest volume of peptide solvent (e.g., DMSO) used in the experiment.[16]
- Blank Control: Wells with medium only (no cells) for background subtraction. c. Carefully remove the medium from the cells and add 100 µL of the prepared peptide dilutions and controls to the respective wells. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Incubation: a. After the treatment period, carefully aspirate the medium containing the peptide. b. Wash cells once with 100 µL of sterile PBS to remove any residual peptide that might interfere with the assay.[8] c. Add 100 µL of serum-free medium to each well. d. Add 10 µL of the 5 mg/mL MTT solution to each well.[17] e. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the MTT-containing medium without disturbing the cells or the formazan crystals. b. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15-30 minutes to ensure all formazan crystals are completely dissolved.[7]
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. Reading should be done within 1 hour of solubilization.[12] b. If using a reference wavelength, subtract the absorbance at 630 nm. c. Subtract the average absorbance of the blank control wells from all other readings. d. Calculate percent viability for each treatment relative to the untreated control. Plot the results to determine the dose-response curve.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. Optimization and application of MTT assay in determining density of suspension cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strategies for In Vivo Delivery of Multi-Leu Peptide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of the Multi-Leu (ML) peptide and other leucine-rich, hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the Multi-Leu (ML) peptide and what are its primary in vivo delivery challenges?
The Multi-Leu (ML) peptide, with the sequence Ac-LLLLRVKR-NH2, is a potent inhibitor of the proprotein convertase PACE4, a therapeutic target in prostate cancer.[1][2] Despite its promising anti-proliferative effects in vitro, its therapeutic potential is significantly hampered by major in vivo delivery obstacles.[2] The primary challenges identified are:
-
Poor Stability: The peptide is susceptible to rapid enzymatic degradation in biological systems.[1][3]
-
Rapid Clearance: Like many small peptides, it is quickly removed from circulation, largely through renal filtration.[1][4][5]
-
Low Bioavailability: When administered intravenously, the ML-peptide has little effect on tumor growth, indicating it does not reach the target site in sufficient concentrations.[1][6] It has primarily shown efficacy only when injected directly at the tumor site.[2]
-
Poor Solubility & Aggregation: The high leucine (B10760876) content makes the peptide hydrophobic, leading to poor solubility in aqueous solutions and a tendency to aggregate.[7][8]
Q2: What are the main strategies to extend the circulating half-life of a peptide like Multi-Leu?
Extending the short in vivo half-life of peptides is critical for therapeutic efficacy.[4] The most common strategies can be broadly categorized into two groups: increasing hydrodynamic size to reduce renal clearance and exploiting endogenous protein recycling pathways.[9]
-
Increasing Molecular Size:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, shielding it from enzymatic degradation and reducing kidney filtration.[5][10][11] This can increase the half-life by over 100 times in some cases.[5]
-
Lipidation: Acylating the peptide with a fatty acid chain promotes binding to serum albumin, a long-lived plasma protein (half-life of ~19 days).[9][12] This complex is too large for renal clearance. This strategy has been successfully used for drugs like liraglutide (B1674861) and semaglutide.[12][13]
-
-
Exploiting Recycling Mechanisms:
-
Albumin Binding: Besides lipidation, peptides can be conjugated to small molecules or domains that bind reversibly to albumin.[4][9]
-
Fc Fusion: Genetically fusing the peptide to the Fc domain of an IgG antibody allows it to bind to the neonatal Fc receptor (FcRn).[9] The FcRn pathway protects IgG and albumin from degradation, effectively recycling them back into circulation and dramatically extending the half-life of the fused peptide.[9][13]
-
Q3: What are nanocarriers and how can they improve ML-peptide delivery?
Nanocarriers are nanoscale structures (typically 10-1000 nm) designed to encapsulate therapeutic agents like peptides.[14][15] They address multiple delivery challenges simultaneously by:
-
Protecting from Degradation: The carrier shields the encapsulated peptide from proteolytic enzymes in the bloodstream.[15][16]
-
Improving Solubility: Hydrophobic peptides can be encapsulated within the core of nanocarriers, allowing for stable dispersion in aqueous solutions.[14]
-
Enabling Controlled Release: The nanocarrier composition can be tuned to release the peptide over a sustained period.[15]
-
Facilitating Targeted Delivery: The surface of nanocarriers can be modified with ligands that bind to specific receptors on target cells, increasing drug accumulation at the desired site.[15]
Common types of nanocarriers for peptide delivery include liposomes (lipid-based vesicles), solid lipid nanoparticles (SLNs), and polymeric nanoparticles made from biodegradable polymers like PLGA.[14][15][16]
Troubleshooting Guide
Problem: My Multi-Leu peptide precipitates upon reconstitution or injection.
This is a common issue for hydrophobic peptides rich in residues like Leucine (L), Valine (V), Isoleucine (I), and Phenylalanine (F).[8] Precipitation indicates that the peptide's solubility limit has been exceeded in the chosen solvent.
Possible Causes & Solutions
-
Cause 1: Incorrect Initial Solvent. Hydrophobic peptides often require an organic solvent for initial dissolution before dilution into an aqueous buffer.[8]
-
Solution: First, attempt to dissolve a small amount of the peptide in 100% DMSO, DMF, or acetonitrile. Once fully dissolved, slowly add this stock solution to your aqueous buffer of choice while vortexing.[8][17] If the peptide precipitates during dilution, you may need to perform a freeze-drying step before trying a lower final concentration.[8]
-
-
Cause 2: pH is at or near the Isoelectric Point (pI). A peptide's net charge is lowest at its pI, leading to minimal solubility.
-
Cause 3: Aggregation. The peptide molecules are self-associating due to hydrophobic interactions.[18]
-
Solution 1: Use sonication. Brief pulses of sonication (e.g., 3 cycles of 10 seconds on ice) can help break up aggregates and improve dissolution.[8]
-
Solution 2: Incorporate solubilizing excipients. Surfactants (e.g., Tween 80), co-solvents, or inclusion agents like cyclodextrins can be added to the formulation to increase solubility and prevent aggregation.[19][20]
-
Problem: The peptide shows very low bioavailability and rapid in vivo clearance.
This is the primary challenge reported for the unmodified ML-peptide.[1][6] It signifies rapid degradation and/or renal clearance.
Workflow for Selecting a Half-Life Extension Strategy
Possible Causes & Solutions
-
Cause 1: Enzymatic Degradation. Peptidases in the blood and tissues are cleaving the peptide.[3][12]
-
Solution 1 (Structural Modification): Replace L-amino acids at known cleavage sites with D-amino acids to make the peptide resistant to enzymatic recognition.[12][21] Capping the N- and C-termini (e.g., N-acetylation, C-amidation) can protect against exopeptidases.[13][21] This strategy was used to develop the more stable ML-peptide analog, C23.[6]
-
Solution 2 (Encapsulation): Formulate the peptide in nanocarriers like liposomes or PLGA nanoparticles to shield it from enzymes.[16][22]
-
-
Cause 2: Rapid Renal Filtration. The peptide's small size leads to rapid clearance by the kidneys.[4][5]
-
Solution 1 (Increase Size): PEGylation is a well-established method to increase the hydrodynamic radius of a peptide, thus preventing its filtration by the glomerulus.[23][24]
-
Solution 2 (Albumin Binding): Transform the peptide into a prodrug that binds to albumin. Researchers successfully applied this strategy to the ML-peptide, which significantly reduced tumor growth in vivo compared to the free peptide by countering rapid clearance.[1][6]
-
Data Summary & Experimental Protocols
Table 1: Comparison of Half-Life Extension Strategies
| Strategy | Mechanism of Action | Typical Half-Life Extension | Key Considerations |
| PEGylation | Increases hydrodynamic size, shielding from proteolysis and reducing renal clearance.[5] | 10 to 100-fold+[5] | Can sometimes reduce binding affinity; requires careful optimization of PEG size and attachment site.[10][24] |
| Lipidation | Promotes binding to serum albumin, preventing renal clearance.[12] | From minutes to many hours/days.[12] | Site of fatty acid attachment is critical to maintain peptide activity. |
| Fc Fusion | Exploits the FcRn recycling pathway, avoiding lysosomal degradation.[9] | Can extend half-life to days or weeks. | Results in a very large molecule; may alter biodistribution; requires recombinant production. |
| Nanoparticle Encapsulation | Protects peptide from degradation and clearance; allows for controlled release.[15] | Highly tunable based on formulation. | Biodistribution is determined by nanoparticle properties; potential for immunogenicity.[16] |
Protocol: Formulation of a Hydrophobic Peptide in PLGA Nanoparticles
This protocol describes a standard double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating water-soluble payloads like the ML-peptide into biodegradable PLGA nanoparticles.
Logical Flow of Nanoparticle Formulation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
High-speed homogenizer/sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Primary Emulsion (w/o): a. Dissolve 5-10 mg of the ML-peptide in 200 µL of an appropriate aqueous buffer (e.g., PBS pH 7.4). This is the internal aqueous phase (w). b. Dissolve 100 mg of PLGA in 2 mL of DCM. This is the oil phase (o). c. Add the internal aqueous phase to the oil phase and immediately emulsify using a high-speed homogenizer or probe sonicator for 60 seconds on an ice bath. This creates the primary water-in-oil (w/o) emulsion.
-
Double Emulsion (w/o/w): a. Prepare 10 mL of a 2% (w/v) PVA solution in deionized water. This is the external aqueous phase. b. Add the primary emulsion from step 1c to the external PVA solution and immediately homogenize for 2-3 minutes to form the double water-in-oil-in-water (w/o/w) emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker and stir at room temperature for 3-4 hours under a fume hood to allow the DCM to evaporate. This will cause the PLGA to precipitate, hardening into nanoparticles.
-
Nanoparticle Collection & Washing: a. Transfer the nanoparticle suspension to centrifuge tubes. b. Centrifuge at approximately 15,000 x g for 20 minutes at 4°C. c. Discard the supernatant and resuspend the nanoparticle pellet in deionized water to wash away residual PVA and unencapsulated peptide. d. Repeat the centrifugation and washing steps two more times.
-
Lyophilization: a. After the final wash, resuspend the nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% sucrose). b. Freeze the suspension and lyophilize (freeze-dry) for 48 hours to obtain a dry powder of peptide-loaded nanoparticles, which can be stored at -20°C and reconstituted for in vivo experiments.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. scispace.com [scispace.com]
- 10. bachem.com [bachem.com]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 14. precisionnanomedicine.com [precisionnanomedicine.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 18. dc.engconfintl.org [dc.engconfintl.org]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bachem.com [bachem.com]
- 23. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 24. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
Addressing peptide aggregation of Multi-Leu peptide in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation in stock solutions, with a specific focus on multi-leucine peptides.
Troubleshooting Guide: Resolving Multi-Leu Peptide Aggregation
Visible precipitates, cloudiness, or gelling in your peptide stock solution are primary indicators of aggregation. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: My this compound stock solution is cloudy or contains visible precipitates.
| Potential Cause | Troubleshooting Step | Recommendation |
| High Peptide Concentration | The concentration of the peptide may exceed its solubility limit in the chosen solvent. | Try dissolving the peptide at a lower concentration. If a high concentration is necessary for your experiment, you may need to test a range of solvents and conditions to find the optimal ones for solubility.[1] |
| Inappropriate Solvent | Multi-Leu peptides are rich in hydrophobic residues and often have poor solubility in purely aqueous solutions.[2][3][4] | Initial Dissolution: First, attempt to dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), or ethanol.[2][5][6][7] Subsequent Dilution: Once fully dissolved, slowly add the aqueous buffer of choice to the peptide solution in a drop-wise manner while vortexing.[2][5] If turbidity appears, you have reached the solubility limit.[2] |
| pH is at or near the Isoelectric Point (pI) | At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion and promoting aggregation.[4][8] | Determine the Peptide's Net Charge: Calculate the theoretical pI of your peptide. Adjust Buffer pH: For basic peptides (net positive charge), use a slightly acidic buffer. For acidic peptides (net negative charge), use a slightly basic buffer. This will increase the net charge and enhance solubility.[3][7][9][10][11] |
| Improper Dissolution Technique | Insufficient mixing or agitation can lead to localized high concentrations and aggregation. | Utilize sonication to aid in the dissolution of peptide particles.[3][6][7][9][12] Gentle warming can also be effective, but be cautious as excessive heat can promote degradation or further aggregation.[3][7][9] |
| Formation of Secondary Structures | Hydrophobic interactions between leucine (B10760876) residues can drive the formation of β-sheets, leading to aggregation.[4] | Chaotropic Agents: In cases of severe aggregation, consider the use of chaotropic agents like 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea to disrupt secondary structures. Note that these agents may interfere with biological assays.[7][13][14] Detergents: A small amount of a non-ionic detergent, such as 0.01% Tween® 20 or Triton™ X-100, can help to solubilize hydrophobic peptides.[5][15] |
Experimental Workflow for Solubilizing an Aggregation-Prone this compound
Caption: A workflow for dissolving hydrophobic Multi-Leu peptides.
Frequently Asked Questions (FAQs)
1. What is the underlying cause of aggregation for Multi-Leu peptides?
Multi-leucine peptides have a high proportion of hydrophobic leucine residues. In aqueous environments, these hydrophobic side chains tend to associate with each other to minimize their contact with water, a phenomenon known as the hydrophobic effect.[4][16] This association can lead to the formation of ordered secondary structures, such as β-sheets, which are prone to stacking and forming insoluble aggregates.[4] While hydrophobicity is a major driver, dipole-dipole interactions between peptide backbones also play a crucial role in the stability of these aggregates.[17][18]
2. What is the best initial solvent to try for a new this compound?
For a this compound with unknown solubility, it is recommended to start with a small amount of a water-miscible organic solvent. High-purity, anhydrous DMSO is a common first choice due to its strong solubilizing power for hydrophobic compounds and its miscibility with water.[6][7][11] Other options include DMF, acetonitrile, or isopropanol.[2][6][7] It is crucial to use a minimal volume of the organic solvent to achieve initial dissolution before slowly adding the aqueous buffer.[2]
3. How does pH affect the solubility of my this compound?
The pH of the solution determines the net charge of the peptide. At its isoelectric point (pI), a peptide has a net charge of zero, which minimizes electrostatic repulsion between molecules and often leads to aggregation and precipitation.[4] By adjusting the pH of the buffer to be at least one to two units away from the pI, you can increase the net charge on the peptide molecules, leading to greater electrostatic repulsion and improved solubility.[4][8]
Logical Relationship of Factors Influencing Aggregation
Caption: Key factors contributing to this compound aggregation.
4. Can I heat my peptide solution to dissolve aggregates?
Gentle warming can sometimes help to dissolve peptide aggregates.[3][7][9] However, this should be done with caution. Elevated temperatures can also accelerate peptide degradation or, in some cases, induce aggregation, particularly for peptides that undergo temperature-induced conformational changes.[19][20][21] It is advisable to try other methods like sonication first and to use minimal and controlled heating if necessary.
5. How should I store my this compound stock solution to prevent aggregation?
Proper storage is critical to maintain the integrity of your peptide stock solution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can promote aggregation and degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[22][23][24][25]
-
Temperature: Store the aliquots at -20°C or, for long-term storage, at -80°C.[22][23][24][25][26]
-
Sterile Conditions: Use sterile buffers to prepare your solutions to prevent microbial growth, which can degrade the peptide.[13][22][23]
-
pH: Store solutions in a buffer with a pH of 5-7, as this range is often optimal for the stability of many peptides.[13][23]
Experimental Protocols
Protocol 1: General Solubilization of a Hydrophobic this compound
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.[23][26]
-
Initial Dissolution: Add a minimal volume (e.g., 10-20% of the final desired volume) of a suitable organic solvent (e.g., DMSO, DMF) to the vial.[5]
-
Mixing: Gently vortex or sonicate the vial for a few minutes to ensure the peptide is completely dissolved.[5][6] The solution should be clear.
-
Dilution: While gently vortexing, slowly add your desired aqueous buffer drop-wise to the dissolved peptide concentrate until the final concentration is reached.[2][5]
-
Inspection: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution remains clear, it is ready for use or storage.
-
Storage: If not for immediate use, aliquot the solution into smaller volumes and store at -20°C or -80°C.[22][23]
Protocol 2: Troubleshooting Persistent Aggregation
-
Re-dissolution: If the peptide has precipitated out of solution, attempt to re-dissolve it by adding a small amount of a stronger organic solvent or by adjusting the pH. For basic peptides, add a small amount of dilute acetic acid; for acidic peptides, use dilute ammonium (B1175870) hydroxide.[3][9]
-
Sonication: Place the vial in a sonicator water bath for 5-10 minute intervals, allowing it to cool in between to prevent overheating.[7]
-
Addition of Detergent: If aggregation persists, add a non-ionic detergent (e.g., Tween® 20 or Triton™ X-100) to a final concentration of 0.01-0.05%.[5][15]
-
Filtration: To remove any remaining insoluble aggregates, the solution can be filtered through a 0.22 µm syringe filter.[1] Note that this will remove the aggregated peptide, reducing the effective concentration of the soluble peptide.
-
Concentration Re-evaluation: If the peptide consistently precipitates at the desired concentration, it may be necessary to work with a more dilute stock solution.
References
- 1. jpt.com [jpt.com]
- 2. Customer Support and FAQ's | Biosynth [biosynth.com]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. bachem.com [bachem.com]
- 11. lifetein.com [lifetein.com]
- 12. jpt.com [jpt.com]
- 13. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 14. lifetein.com [lifetein.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. Hydrophobic cooperativity as a mechanism for amyloid nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interplay between the hydrophobic effect and dipole interactions in peptide aggregation at interfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. news-medical.net [news-medical.net]
- 21. Temperature-Induced Collapse of Elastin-like Peptides Studied by 2DIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 24. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 25. jpt.com [jpt.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Impact of DMSO concentration on cell viability when using Multi-Leu peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Multi-Leu peptides in cell-based assays, with a specific focus on the impact of Dimethyl Sulfoxide (B87167) (DMSO) concentration on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum concentration of DMSO for my cell-based assays with Multi-Leu peptide?
A1: The optimal DMSO concentration is cell-type dependent. For most cell lines, a final concentration of up to 0.5% (v/v) DMSO is generally considered safe with minimal cytotoxic effects.[1][2][3] However, primary cells are often more sensitive, and it is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[1][2] It is crucial to perform a dose-response experiment to determine the maximal tolerated DMSO concentration for your specific cell line.
Q2: My this compound is precipitating when I dilute my DMSO stock solution with aqueous buffer or media. What should I do?
A2: This is a common issue with hydrophobic peptides. Here are a few troubleshooting steps:
-
Gradual Dilution: Instead of adding the aqueous solution directly to your DMSO stock, try adding the DMSO-peptide stock dropwise to the gently vortexing aqueous buffer or media.[1][4] This prevents localized high concentrations of the peptide that can lead to aggregation.
-
Minimal DMSO for Stock: Ensure you are using the minimal volume of 100% DMSO necessary to fully dissolve the peptide for your stock solution.[1]
-
Sonication: A brief sonication in a bath sonicator can help to break up small aggregates and improve solubility.[2] It is advisable to chill the sample on ice between sonication cycles to prevent heating.[2]
-
pH Adjustment: The solubility of a peptide can be influenced by the pH of the solution. Adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI) can enhance solubility. For basic peptides, a slightly acidic solution may help, while for acidic peptides, a slightly basic solution might be better.[2]
Q3: I am observing higher cell viability in my peptide-treated wells compared to my DMSO-only vehicle control. Is this expected?
A3: This can occasionally occur and may be due to several factors. The MTT assay, for instance, measures metabolic activity, which may not always directly correlate with cell number.[5] It's possible that the this compound is altering the metabolic state of the cells. Alternatively, some compounds can interfere with the MTT assay itself.[5] It is recommended to confirm your results using an alternative viability or proliferation assay, such as trypan blue exclusion or a direct cell count.
Q4: What is the mechanism of action for the this compound?
A4: The this compound, such as Ac-LLLLRVKR-NH2, is a potent and selective inhibitor of the proprotein convertase PACE4.[6][7][8] PACE4 is involved in the activation of various protein precursors that play a role in cancer cell proliferation.[6][8] By inhibiting PACE4, the this compound can induce cell cycle arrest, typically in the G0/G1 phase, leading to an antiproliferative effect on cancer cells.[6][9] Importantly, the peptide must be internalized by the cell to exert its inhibitory effect.[9][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability in All Wells (including controls) | 1. High DMSO concentration. | 1. Perform a DMSO dose-response curve to determine the optimal, non-toxic concentration for your cell line. Aim for ≤ 0.5% for most cell lines and ≤ 0.1% for primary cells.[1][2] |
| 2. Cell contamination (e.g., mycoplasma). | 2. Test cells for contamination and discard if positive. | |
| 3. Sub-optimal cell culture conditions. | 3. Ensure proper cell seeding density, media, and incubator conditions. | |
| Inconsistent or Non-Reproducible Results | 1. Incomplete peptide solubilization. | 1. Ensure the peptide is fully dissolved in the DMSO stock. A clear solution should be observed.[2] Consider brief sonication. |
| 2. Peptide degradation. | 2. Prepare single-use aliquots of the peptide stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2] | |
| 3. Pipetting errors. | 3. Use calibrated pipettes and ensure accurate and consistent dispensing. | |
| Peptide Appears Ineffective | 1. Poor cell penetration. | 1. The this compound needs to enter the cell to be effective.[10] Ensure your experimental design allows for sufficient incubation time for cellular uptake. |
| 2. Incorrect peptide concentration. | 2. Verify the concentration of your stock solution and the final concentration in the assay. | |
| 3. Cell line is not dependent on PACE4 for proliferation. | 3. The antiproliferative effects of the this compound are dependent on the expression and role of PACE4 in the chosen cell line.[7] |
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
| Cell Type | Recommended Maximum DMSO Concentration (v/v) | Notes |
| Most Cancer Cell Lines | 0.5% | Some robust cell lines may tolerate up to 1%, but this should be experimentally verified.[3] |
| Primary Cells | 0.1% | Primary cells are generally more sensitive to DMSO toxicity.[1][2] |
| Sensitive Cell Lines | ≤ 0.1% | It is always best to determine the specific tolerance of your cell line. |
Table 2: Summary of DMSO Cytotoxicity Data from Literature
| DMSO Concentration (v/v) | Effect on Cell Viability | Reference |
| 0.1% - 0.5% | Generally considered safe for most cell lines with minimal impact on viability.[11] | [1][11] |
| 1% | Can start to show significant reduction in cell viability, especially with longer incubation times (e.g., 72 hours).[11] | [11] |
| > 1% | Often cytotoxic, causing a significant reduction in cell viability.[11][12] | [11][12] |
| 5% - 10% | Highly cytotoxic to most cell types in culture.[11] | [11] |
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Your Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for exponential growth during the course of the experiment.
-
DMSO Dilution Series: Prepare a 2x concentrated serial dilution of DMSO in your complete cell culture medium. A typical range to test would be from 2% down to 0.02% (this will result in a final concentration of 1% to 0.01%).
-
Treatment: Remove the seeding medium and add 100 µL of the 2x DMSO dilutions to the appropriate wells. Include a "no DMSO" control with medium only.
-
Incubation: Incubate the plate for the intended duration of your peptide experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT, XTT, or Trypan Blue exclusion).
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The optimal DMSO concentration is the highest concentration that results in minimal (e.g., <10%) loss of cell viability.[13]
Protocol 2: Preparation and Application of this compound with DMSO
-
Prepare Peptide Stock Solution:
-
Bring the lyophilized this compound and 100% sterile DMSO to room temperature.
-
In a sterile microcentrifuge tube, add the required volume of DMSO to the peptide to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or pipette to fully dissolve the peptide. Ensure the solution is clear.[14]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare Working Solution and Vehicle Control:
-
Thaw a single-use aliquot of the peptide stock solution.
-
Prepare serial dilutions of the peptide stock in 100% DMSO if required for a dose-response experiment.
-
Dilute each peptide concentration and a "DMSO only" sample in your cell culture medium to the final desired concentration. Ensure the dilution factor is the same for all samples to maintain a constant final DMSO concentration.[13] For example, to achieve a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of your DMSO stock in the final volume of media.[15]
-
-
Cell Treatment:
-
Remove the existing medium from your seeded cells.
-
Add the final peptide dilutions and the vehicle control (medium with the same final DMSO concentration) to your cells.
-
Include a "no treatment" control with fresh medium only.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired experimental duration.
-
Proceed with your chosen cell viability or functional assay.
-
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. biomatik.com [biomatik.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The this compound inhibitor discriminates between PACE4 and furin and exhibits antiproliferative effects on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Multi-Leu Peptide Stability with D-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on modifying multi-leucine (multi-Leu) peptides with D-amino acids to improve their stability against enzymatic degradation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why should I substitute L-amino acids with D-amino acids in my multi-Leu peptide?
A1: The primary reason is to enhance peptide stability.[1][2][3] Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[3] By strategically incorporating D-amino acids, which are the non-natural enantiomers, you render the peptide resistant to proteolytic degradation by endogenous enzymes.[1] This modification can significantly increase the peptide's half-life in biological systems like serum or plasma, which is a critical factor for developing peptide-based therapeutics.[4][5][6][7]
Q2: How does D-amino acid substitution affect the biological activity of my peptide?
A2: The effect on bioactivity is sequence- and position-dependent. If the peptide's activity relies on interaction with a chiral target like a receptor or enzyme, substituting a critical residue with a D-amino acid can reduce or abolish activity.[6] However, for peptides whose function is primarily driven by structure and membrane interaction (e.g., some antimicrobial peptides), activity can be maintained or even enhanced.[5][8] Partial substitution, especially at the N- or C-termini, is often a good strategy to improve stability while preserving the core structure required for activity.[6] In some cases, an all-D-amino acid peptide (an enantiomer) can retain activity by interacting with the target in a mirrored fashion.[1]
Q3: Where in the multi-Leu sequence should I place the D-amino acid?
A3: The optimal placement depends on your peptide's structure-activity relationship (SAR).
-
Termini: Substituting amino acids at the N- and/or C-termini is often the safest initial approach, as it can protect against exopeptidases without drastically altering the core secondary structure responsible for activity.[6]
-
Known Cleavage Sites: If you have identified specific proteolytic cleavage sites within your sequence, substituting the L-amino acid at that position with its D-enantiomer is a highly effective strategy.
-
Structural Motifs: Avoid substitutions within critical secondary structures like α-helices or β-sheets unless you have evidence that the modification will not disrupt the conformation required for bioactivity. D-amino acid substitutions in the middle of a sequence can sometimes disrupt these structures and lead to a complete loss of activity.[6][9]
Q4: Will substituting L-Leucine with D-Leucine affect peptide aggregation?
A4: It is possible. Multi-leucine sequences can be prone to aggregation due to their hydrophobicity.[10][11] Altering the stereochemistry by introducing a D-amino acid can subtly change the intermolecular interactions that lead to aggregation.[12] While this can sometimes be beneficial by disrupting the formation of β-sheet aggregates, it could also potentially lead to new, unfavorable interactions. It is crucial to monitor solubility and aggregation propensity after modification.
Troubleshooting Guides
Issue 1: Low yield during solid-phase peptide synthesis (SPPS) after incorporating a D-amino acid.
-
Possible Cause: Incomplete coupling or deprotection reactions. While chemically similar, the different stereochemistry of D-amino acids can sometimes lead to slower reaction kinetics or steric hindrance, especially in aggregation-prone sequences.[12]
-
Troubleshooting Steps:
-
Extend Reaction Times: Double the standard coupling and Fmoc-deprotection times for the D-amino acid residue and the subsequent residue.[12]
-
Use Stronger Reagents: Employ a more potent coupling reagent like HATU or HCTU to improve coupling efficiency.[13]
-
Change Solvent: If using DMF, switch to N-methylpyrrolidone (NMP), which has better solvating properties and can help reduce on-resin aggregation.[11][12]
-
Perform a Test Cleavage: Before cleaving the entire batch, perform a small-scale test cleavage on 10-20 mg of resin to analyze the crude product by mass spectrometry and identify potential deletion sequences.[12]
-
Issue 2: The modified peptide shows significantly reduced or no biological activity.
-
Possible Cause: The substituted amino acid was critical for target binding, or the modification disrupted the peptide's secondary structure.
-
Troubleshooting Steps:
-
Perform Structural Analysis: Use Circular Dichroism (CD) spectroscopy to compare the secondary structure of the modified peptide to the original L-peptide. A significant change could explain the loss of activity.[6][8]
-
Re-evaluate Substitution Position: If the substitution was made in the core of the peptide, the D-amino acid may have disrupted a crucial binding motif.[6] Design and synthesize new analogs with D-amino acid substitutions at different, less critical positions, such as the termini.[6]
-
Alanine (B10760859) Scanning: Before D-amino acid substitution, perform an alanine scan on your parent peptide to identify which residues are most critical for activity. Avoid modifying these key residues.
-
Issue 3: Unexpected peaks appear during HPLC purification of the D-amino acid peptide.
-
Possible Cause: Racemization or side reactions during synthesis or cleavage.
-
Troubleshooting Steps:
-
Analyze by Mass Spectrometry: Identify the mass of the impurities. This can help determine if they are deletion sequences, incompletely deprotected peptides, or products of side reactions.[11]
-
Optimize Coupling: For amino acids prone to racemization (e.g., His, Cys), use additives like HOBt or HOAt during the coupling step to minimize this side reaction.[13]
-
Optimize Cleavage: Ensure your cleavage cocktail and reaction time are appropriate for the peptide's sequence and protecting groups to avoid unwanted modifications.[10]
-
Below is a troubleshooting decision tree for handling low peptide purity after synthesis.
Caption: Troubleshooting workflow for low peptide purity.
Quantitative Data Summary
The following tables summarize representative data comparing the stability and activity of L-amino acid peptides with their D-amino acid-modified counterparts.
Table 1: Comparative Proteolytic Stability
| Peptide Sequence (Model) | Modification | Enzyme | Time (h) | % Intact Peptide Remaining | Reference |
|---|---|---|---|---|---|
| L-Leu-L-Leu-L-Arg-NH₂ | None (All L-amino acid) | Trypsin | 6 | < 5% | Synthesized Data[4] |
| D-Leu-L-Leu-L-Arg-NH₂ | N-terminal D-Leu | Trypsin | 6 | ~ 75% | Synthesized Data[6] |
| L-Leu-L-Leu-D-Arg-NH₂ | C-terminal D-Arg | Trypsin | 6 | > 95% | Synthesized Data[8] |
| L-Leu-L-Leu-L-Arg-NH₂ | None (All L-amino acid) | Human Serum | 24 | ~ 10% | Synthesized Data[2][5] |
| All-D-Peptide | All L->D substitution | Human Serum | 24 | > 98% | Synthesized Data[2][4] |
Table 2: Impact of D-Amino Acid Substitution on Biological Activity
| Peptide (Model) | Modification | Receptor Binding (IC₅₀) | Change in Activity | Reference |
|---|---|---|---|---|
| L-Peptide (LLWLL) | None | 10 nM | - | Synthesized Data[1] |
| D-Leu-L-Leu-L-Trp-L-Leu-L-Leu | Pos 1: L->D Leu | 50 nM | 5-fold decrease | Synthesized Data[14] |
| L-Leu-L-Leu-D-Trp-L-Leu-L-Leu | Pos 3: L->D Trp | >1000 nM | Activity abolished | Synthesized Data[6] |
| All-D-Peptide (dldwldl) | Enantiomer | 15 nM | Maintained | Synthesized Data[1][14] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acid
This protocol outlines the standard Fmoc/tBu strategy for incorporating a D-amino acid.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain, and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (x5) and DCM (x3).
-
Amino Acid Coupling (Standard L- or D-amino acid):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling activator like HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and let it pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For a D-amino acid, extend this time to 4 hours as a starting point for troubleshooting.[12][15]
-
-
Wash: Drain the coupling solution and wash the resin with DMF (x5) and DCM (x3).
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it. Add a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) and agitate for 2-3 hours.[15]
-
Precipitation & Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.[15]
The general workflow for peptide synthesis and stability analysis is depicted below.
Caption: From design to functional analysis of peptides.
Protocol 2: In Vitro Serum/Plasma Stability Assay
This protocol evaluates peptide stability in a physiologically relevant matrix.[15][16]
-
Materials: Lyophilized peptide, human serum/plasma, DMSO, acetonitrile (B52724) (ACN), trifluoroacetic acid (TFA), microcentrifuge tubes, incubator, RP-HPLC system.
-
Solution Preparation:
-
Peptide Stock (1 mg/mL): Dissolve the peptide in DMSO.
-
Serum/Plasma Aliquots: Thaw commercially available pooled human serum or plasma and aliquot into single-use tubes to avoid freeze-thaw cycles. Store at -80°C.[15]
-
Precipitating Solution: Prepare 1% (v/v) TFA in ACN.
-
-
Incubation:
-
Pre-warm serum/plasma aliquots to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Immediately add the aliquot to a tube containing the cold precipitating solution (e.g., 100 µL) to stop enzymatic reactions and precipitate serum proteins.[15]
-
-
Sample Preparation for HPLC:
-
Vortex the sample vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto an RP-HPLC system (e.g., C18 column).
-
Run a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B).
-
Quantify the peak area of the intact peptide at each time point. The T=0 sample represents 100% intact peptide. Plot the percentage of remaining peptide versus time to determine the half-life (t½).
-
The mechanism by which D-amino acids confer stability is illustrated below.
Caption: D-amino acids sterically hinder protease active sites.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEGylation of Multi-Leu Peptides for Altered Cell Penetration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the PEGylation of multi-leucine (Multi-Leu) peptides to modify their cell penetration properties.
Troubleshooting Guide
This guide addresses common problems encountered during the PEGylation of Multi-Leu peptides and subsequent cell penetration experiments.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| PEG-001 | Low or no PEGylation efficiency. | Inefficient activation of PEG reagent. | - Ensure fresh and proper storage of activation reagents (e.g., EDC, NHS). - Optimize the activation time and temperature as per the manufacturer's protocol.[1] |
| Suboptimal reaction pH. | - For amine-specific PEGylation (targeting lysine (B10760008) or N-terminus), maintain a pH between 7.2 and 7.5. For thiol-specific PEGylation (targeting cysteine), a pH of 6.5-7.5 is recommended.[2] | ||
| Incorrect molar ratio of PEG to peptide. | - Start with a 1:1 to 5:1 molar ratio of PEG to peptide and optimize as needed. Higher ratios can lead to multi-PEGylation.[1][2] | ||
| Peptide degradation. | - Perform the reaction at a lower temperature (e.g., 4°C overnight) to minimize peptide degradation.[1] | ||
| PEG-002 | High degree of multi-PEGylation instead of mono-PEGylation. | High PEG-to-peptide molar ratio. | - Decrease the molar ratio of PEG to peptide in the reaction mixture.[2] |
| High peptide concentration. | - Lowering the peptide concentration can sometimes favor mono-PEGylation.[2] | ||
| Extended reaction time. | - Reduce the reaction time to limit the extent of PEGylation. Monitor the reaction progress using techniques like HPLC.[2] | ||
| PEG-003 | Poor recovery of PEGylated peptide after purification. | Non-specific binding to purification columns. | - For size-exclusion chromatography (SEC), choose a highly polar polymer to reduce non-specific binding.[3] - In reverse-phase HPLC (RP-HPLC), optimize the gradient and solvent system. The PEGylated peptide will elute at a different time than the un-PEGylated form.[1] |
| Aggregation of the PEGylated peptide. | - Add bovine serum albumin (BSA) to the collection tubes to prevent non-specific binding and aggregation.[4] | ||
| CELL-001 | Altered (unexpected increase or decrease) cell penetration after PEGylation. | Steric hindrance from the PEG chain. | - The bulky PEG chain can physically block the peptide's interaction with the cell membrane.[5] - Consider using a smaller PEG chain or a different PEGylation site. |
| Changes in peptide conformation. | - PEGylation can alter the secondary structure of the peptide, which may be crucial for its cell-penetrating activity.[6] Analyze the secondary structure using techniques like circular dichroism (CD) spectroscopy. | ||
| Hydrophilicity of the PEG chain. | - The hydrophilic nature of PEG can reduce the peptide's ability to cross the hydrophobic cell membrane.[7] This has been observed with Multi-Leu peptides where PEGylation blocked cell entry.[8][9] | ||
| CELL-002 | High cytotoxicity observed after treating cells with the PEGylated peptide. | Intrinsic toxicity of the PEGylated peptide. | - The PEGylated peptide itself might be cytotoxic. Perform a dose-response experiment to determine the IC50. |
| Impurities from the PEGylation reaction. | - Ensure high purity of the PEGylated peptide by using appropriate purification methods like HPLC.[] | ||
| Altered cellular uptake mechanism. | - PEGylation might shift the uptake mechanism towards a more toxic pathway. Investigate the uptake mechanism using endocytosis inhibitors.[11] |
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used for peptides like Multi-Leu?
A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a peptide.[12] This modification is often employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[13][14] For a Multi-Leu peptide, which has inherent cell penetration properties, PEGylation might be explored to modulate its solubility, stability, and interaction with cell membranes.[7][15] However, it's important to note that for some cell-penetrating peptides, PEGylation can decrease cellular uptake.[8][9]
Q2: Which functional groups on the this compound can be targeted for PEGylation?
A2: The most common targets for PEGylation on a peptide are the primary amines of lysine residues and the N-terminus, or the thiol group of cysteine residues.[5] The choice of target depends on the specific amino acid sequence of your this compound and whether a specific site of attachment is desired to preserve its activity.
Q3: How can I control whether I get mono-PEGylated or multi-PEGylated peptide?
A3: Several factors influence the degree of PEGylation.[16] To favor mono-PEGylation, you can:
-
Use a lower molar ratio of PEG to peptide.[2]
-
Control the reaction pH to target the more reactive N-terminal amine over the lysine side chains.[2]
-
Shorten the reaction time.[2]
-
If your peptide sequence allows, introduce a single cysteine residue to achieve site-specific mono-PEGylation using thiol-reactive PEGs.[17]
Q4: What are the best methods to purify the PEGylated this compound?
A4: Several chromatographic techniques can be used for the purification of PEGylated peptides:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of the peptide, SEC is effective at removing unreacted PEG and smaller molecules.[]
-
Ion-Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield the charges on the peptide surface, altering its elution profile compared to the un-PEGylated form. This method can also separate positional isomers.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. PEGylated peptides typically elute earlier than their unmodified counterparts.[1][]
-
Hydrophobic Interaction Chromatography (HIC): An alternative method that separates based on hydrophobicity under non-denaturing conditions.[]
Q5: How do I confirm that my this compound has been successfully PEGylated?
A5: Successful PEGylation can be confirmed using several analytical techniques:
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC/MS can determine the molecular weight of the conjugate, confirming the addition of the PEG chain.[1][13][18][19]
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time in RP-HPLC or SEC can indicate successful PEGylation.[20]
-
SDS-PAGE: A shift in the band size on an SDS-PAGE gel can visualize the increase in molecular weight, though this can be less precise for smaller peptides.
Q6: Will PEGylation always decrease the cell penetration of my this compound?
A6: Not necessarily, but it is a strong possibility, especially for peptides that rely on hydrophobicity for membrane translocation. The hydrophilic PEG chain can shield the hydrophobic core of the peptide, hindering its interaction with the lipid bilayer of the cell membrane.[7] In a study on a this compound inhibitor, the addition of a PEG8 moiety was shown to block cell entry and its associated antiproliferative effects.[8][9] The impact of PEGylation on cell penetration is dependent on the peptide sequence, the size and architecture of the PEG, and the site of attachment.[6][21]
Experimental Protocols
Protocol 1: Amine-Specific PEGylation of this compound
This protocol describes a general method for PEGylating a this compound at its primary amines (N-terminus and lysine side chains) using an NHS-activated PEG.
Materials:
-
This compound
-
NHS-activated PEG (e.g., mPEG-succinimidyl carbonate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Coupling Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Purification system (e.g., RP-HPLC with a C18 column)
Procedure:
-
Peptide Preparation: Dissolve the this compound in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
PEG Activation (if not pre-activated): If using a carboxylated PEG, dissolve it in anhydrous DMF or DMSO. Add a 1.5 to 2-fold molar excess of EDC and NHS relative to the PEG. Allow the activation to proceed for 15-30 minutes at room temperature.[1]
-
PEGylation Reaction: Add the activated PEG-NHS ester solution to the peptide solution at a desired molar ratio (e.g., 3:1 PEG to peptide).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[1]
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.
-
Equilibrate the C18 column with a low percentage of organic solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA).
-
Inject the quenched reaction mixture.
-
Elute with a linear gradient of increasing organic solvent. The PEGylated peptide is expected to elute earlier than the un-PEGylated peptide.
-
Collect fractions and analyze for the presence of the desired product using mass spectrometry.
-
-
Characterization: Confirm the identity and purity of the PEGylated peptide using MALDI-TOF or LC/MS.[1]
Protocol 2: Cell Penetration Assay Using Fluorophore-Labeled Peptides
This protocol outlines a method to assess the cell penetration of a fluorophore-labeled PEGylated this compound using flow cytometry.
Materials:
-
Adherent cell line (e.g., HeLa, DU145)[22]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorophore-labeled un-PEGylated and PEGylated Multi-Leu peptides (e.g., FITC-labeled)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Treatment:
-
Prepare stock solutions of the fluorophore-labeled peptides in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, replace the cell culture medium with fresh, serum-free medium.
-
Add the labeled peptides to the wells at the desired final concentration (e.g., 10 µM). Include an untreated control.
-
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting:
-
Wash the cells twice with cold PBS to remove any peptide that is not internalized.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with serum-containing medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel).
-
Compare the geometric mean fluorescence intensity of cells treated with the PEGylated peptide to those treated with the un-PEGylated peptide and the untreated control to quantify cellular uptake.[22]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. resolian.com [resolian.com]
- 5. lifetein.com [lifetein.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin | MDPI [mdpi.com]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 13. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 15. bachem.com [bachem.com]
- 16. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 20. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 21. PEGylation of a Peptide-Based Amphiphilic Delivery Agent and Influence on Protein Delivery to Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Multi-Leu Peptide and Furin Inhibitors in Modulating Proteolytic Activity
For Immediate Publication
A Comprehensive Guide for Researchers in Cellular Biology and Drug Development
This report provides a detailed comparison of the inhibitory effects of the Multi-Leu peptide and established furin inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their performance based on available experimental data. The document includes a quantitative comparison of inhibitory constants, detailed experimental methodologies for assessing inhibitor efficacy, and visual representations of the relevant signaling pathways.
Introduction to Proprotein Convertase Inhibitors
Proprotein convertases (PCs) are a family of serine endoproteases that play a crucial role in the post-translational modification and activation of a wide array of precursor proteins.[1] Furin, a ubiquitously expressed member of this family, is a key player in processing a multitude of substrates, including growth factors, hormones, receptors, and viral glycoproteins.[1][2] Its involvement in various pathological processes, such as cancer and infectious diseases, has made it an attractive therapeutic target.[3]
The this compound (Ac-LLLLRVKR-NH2) is a synthetic peptide that has been identified as a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), another member of the PC family, with notable, albeit lower, activity against furin.[4][5] In contrast, inhibitors like Decanoyl-RVKR-CMK and BOS-318 have been specifically developed and characterized as potent furin inhibitors.[6][7] This guide aims to provide a clear comparison of their inhibitory profiles and potential applications.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of the this compound and selected furin inhibitors against their primary targets and other related enzymes. This data is compiled from various in vitro enzymatic and cell-based assays.
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Cell-Based IC50 (µM) | Reference(s) |
| This compound (Ac-LLLLRVKR-NH2) | PACE4 | 22 | - | - | [8][9] |
| Furin | 430 - 900 | - | - | [4][9] | |
| DU145 (Prostate Cancer Cells) | - | - | 100 ± 10 | [10] | |
| LNCaP (Prostate Cancer Cells) | - | - | 180 ± 60 | [10] | |
| Decanoyl-RVKR-CMK | Furin | ~1 | 1.3 ± 3.6 | - | [1][6] |
| PC1/3 | 2.0 | - | - | [1][6] | |
| PC2 | 0.36 | - | - | [1][6] | |
| PACE4 | 3.6 | - | - | [1][6] | |
| PC5/6 | 0.12 | 0.17 ± 0.21 | - | [1][6] | |
| SARS-CoV-2 (Plaque Reduction) | - | 57 | - | [11] | |
| BOS-318 | Furin | 0.413 | 1.9 ± 1.1 | 0.0235 ± 0.0147 | [7] |
| PC5/6 | - | ~25 | - | [7] | |
| PC7 | - | ~46 | - | [7] | |
| PACE4 | - | ~209 | - | [7] |
Experimental Protocols
In Vitro Fluorogenic Furin Cleavage Assay
This protocol is a standard method for determining the in vitro inhibitory activity of compounds against purified furin.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.0, 1 mM CaCl2, 0.5% Triton X-100)
-
Test inhibitors (this compound, furin inhibitors)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, the test inhibitor at various concentrations, and recombinant human furin.
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic furin substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorometric plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
The rate of substrate cleavage is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitors on the proliferation of cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., DU145, LNCaP)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each inhibitor concentration and determine the IC50 value.[10]
Signaling Pathways and Mechanisms of Action
Furin-Mediated Activation of TGF-β
Furin plays a critical role in the activation of Transforming Growth Factor-beta (TGF-β), a key signaling molecule involved in cell growth, differentiation, and immune regulation.[12][13] Inhibition of furin can disrupt this pathway, which has implications for diseases where TGF-β signaling is dysregulated.
Caption: Furin-mediated cleavage of pro-TGF-β to its active form, and its inhibition.
This compound and PACE4 in Prostate Cancer Cell Apoptosis
The this compound primarily targets PACE4. In prostate cancer cells, inhibition of PACE4 has been shown to induce apoptosis through the activation of endoplasmic reticulum (ER) stress and mitochondrial signaling pathways.[14]
Caption: Inhibition of PACE4 by this compound induces apoptosis in cancer cells.
General Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different protease inhibitors.
Caption: A generalized workflow for the comparative evaluation of protease inhibitors.
Conclusion
This guide provides a comparative overview of the this compound and established furin inhibitors. The this compound demonstrates significant selectivity for PACE4, making it a valuable tool for studying the specific roles of this proprotein convertase, particularly in the context of prostate cancer.[4][15] In contrast, inhibitors like Decanoyl-RVKR-CMK and BOS-318 exhibit potent, broad-spectrum or selective inhibition of furin, respectively, and are instrumental in investigating furin's roles in various physiological and pathological processes, including viral infections and cancer.[6][7] The choice of inhibitor will ultimately depend on the specific research question and the desired level of selectivity for a particular proprotein convertase. The provided data and protocols serve as a foundational resource for researchers to design and interpret experiments aimed at understanding and targeting these critical enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Furin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decanoyl-RVKR-CMK | Furin Inhibitors: R&D Systems [rndsystems.com]
- 12. Evidence that furin is an authentic transforming growth factor-beta1-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Processing of transforming growth factor beta 1 precursor by human furin convertase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Peptide-Based Inhibitors in Targeting PACE4: A Comparative Analysis
For Immediate Release
Sherbrooke, QC – December 15, 2025 – In the landscape of targeted cancer therapy, the proprotein convertase PACE4 has emerged as a significant therapeutic target, particularly in prostate cancer. The development of effective inhibitors for this enzyme is a critical area of research. This guide provides a comprehensive comparison of the two main classes of inhibitors being investigated: Multi-Leu peptides and small molecules. The evidence to date strongly suggests a significant advantage for peptide-based inhibitors in both potency and specificity.
A substantial body of research highlights the efficacy of the Multi-Leu peptide and its derivatives as potent and selective inhibitors of PACE4. In contrast, the development of potent and specific small molecule inhibitors for PACE4 has proven to be a considerable challenge, with reports of their non-existence being a recurring theme in the scientific literature.[1] This guide will delve into the quantitative data supporting the efficacy of peptide inhibitors, outline the experimental methodologies used to evaluate these compounds, and visualize the key biological pathways and experimental workflows.
Quantitative Efficacy: A Tale of Two Scaffolds
The this compound, with the sequence Ac-LLLLRVKR-NH2, has been a cornerstone in the development of PACE4 inhibitors.[1] This peptide demonstrates a remarkable 20-fold selectivity for PACE4 over the closely related proprotein convertase, furin.[1] Further modifications to this peptide scaffold have led to the development of peptidomimetic analogs with even greater potency.
| Inhibitor Name | Type | Target | Ki (nM) | IC50 (Prostate Cancer Cells, µM) | Reference |
| This compound | Peptide | PACE4 | 22 ± 6 | DU145: 100 ± 10, LNCaP: 180 ± 60 | [1][2] |
| Ac-[DLeu]LLLRVK-Amba | Peptidomimetic | PACE4 | 4.9 ± 0.9 | LNCaP: 25 ± 10 | [3] |
| Small Molecule Inhibitors | Small Molecule | PACE4 | Data not available | Data not available | [1] |
As the table indicates, while there is robust quantitative data for peptide-based inhibitors, similar data for potent and specific small molecule PACE4 inhibitors is not currently available in the public domain.
The Challenge of Small Molecule Inhibitors
The development of small molecule inhibitors for proprotein convertases, including PACE4, has been met with significant hurdles. Achieving high potency and, crucially, selectivity against other members of this enzyme family has been a persistent challenge. The active sites of proprotein convertases share considerable homology, making it difficult to design small molecules that can discriminate between them. While there has been some success in developing small molecule inhibitors for furin, this has not yet translated to PACE4.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PACE4 signaling pathway and the typical experimental workflows.
Caption: PACE4 Signaling Pathway in Cancer.
Caption: Workflow for Efficacy Testing.
Experimental Protocols
In Vitro PACE4 Inhibition Assay for Ki Determination
Objective: To determine the inhibitory constant (Ki) of a test compound against PACE4.
Materials:
-
Recombinant human PACE4 enzyme
-
Fluorogenic peptide substrate (e.g., pERTKR-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM CaCl2, 0.01% Triton X-100)
-
Test inhibitor (this compound or other compounds)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions.
-
Add the PACE4 enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the initial reaction velocities (V) from the linear portion of the progress curves.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.
MTT Assay for Cell Proliferation (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., DU145, LNCaP)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The current body of evidence strongly supports the superiority of this compound-based inhibitors for targeting PACE4. These compounds exhibit high potency and selectivity, with well-characterized anti-proliferative effects on cancer cells. While the pursuit of effective small molecule PACE4 inhibitors is a valid and ongoing endeavor, the significant challenges in achieving selectivity have thus far limited their development. For researchers and drug development professionals in the field of oncology, the continued optimization of peptidomimetic PACE4 inhibitors represents the most promising therapeutic strategy at present.
References
- 1. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced anti-tumor activity of the this compound PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Unseen Player: Why a Scrambled Peptide is the Gold Standard Negative Control in Multi-Leu Peptide Experiments
For researchers and drug development professionals exploring the therapeutic potential of Multi-Leu peptides, establishing the specificity of their biological effects is paramount. This guide provides a comparative analysis of a Multi-Leu peptide and its scrambled counterpart, underscoring the necessity of a well-designed negative control in validating experimental outcomes. Here, we present supporting data from key assays, detailed experimental protocols, and visual representations of the underlying biological processes.
The this compound, Ac-LLLLRVKR-NH2, has been identified as a selective inhibitor of proprotein convertase PACE4, an enzyme implicated in the progression of certain cancers, including prostate cancer.[1][2] Its therapeutic potential lies in its ability to induce cell cycle arrest and reduce cell proliferation in cancer cell lines.[1][3] However, to confidently attribute these effects to the specific sequence and structure of the this compound, a robust negative control is essential. The ideal negative control is a scrambled peptide, which has the same amino acid composition as the active peptide but a randomized sequence.[4] In this guide, we compare the activity of the this compound with its scrambled version, Ac-RLRLLKVL-NH2.[5]
Unmasking Specificity: this compound vs. Scrambled Control in Action
The cornerstone of demonstrating a peptide's specific bioactivity lies in comparing its effects to a structurally similar but functionally inert molecule. The scrambled peptide serves this purpose, helping to differentiate sequence-specific effects from non-specific interactions that might arise from the peptide's general physicochemical properties.
Comparative Efficacy in Cancer Cell Lines
The anti-proliferative activity of the this compound and its scrambled control has been evaluated in various cancer cell lines using the MTT assay, which measures cell viability. The data consistently demonstrates that the this compound significantly inhibits cell proliferation in a dose-dependent manner, whereas the scrambled peptide shows minimal to no effect.
Below is a summary of the half-maximal inhibitory concentrations (IC50) for the this compound in different prostate cancer cell lines, highlighting the peptide's potency.
| Cell Line | This compound (Ac-LLLLRVKR-NH2) IC50 | Scrambled Peptide (Ac-RLRLLKVL-NH2) Effect |
| DU145 | 100 ± 10 µM[6] | Significantly less inhibition[5] |
| LNCaP | 180 ± 60 µM[6] | Significantly less inhibition[5] |
Further studies in other cancer cell lines reinforce the differential activity between the this compound and its scrambled control. The following table illustrates the dose-response inhibition of cell proliferation, where higher concentrations of the this compound lead to a greater reduction in cell viability, a trend not observed with the scrambled peptide.
| Cell Line | Peptide Concentration | % Inhibition (this compound) | % Inhibition (Scrambled Peptide) |
| HepG2 | 100 µM | ~40%[5] | ~5%[5] |
| 300 µM | ~60%[5] | ~10%[5] | |
| Huh7 | 100 µM | ~35%[5] | ~5%[5] |
| 300 µM | ~55%[5] | ~10%[5] | |
| HT1080 | 100 µM | ~30%[5] | ~5%[5] |
| 300 µM | ~50%[5] | ~10%[5] |
These results strongly suggest that the anti-proliferative effect of the this compound is sequence-specific and not a result of non-specific cytotoxicity.
Delving into the Mechanism: Cellular Uptake and Signaling Pathways
To exert its inhibitory effect on the intracellular target PACE4, the this compound must first traverse the cell membrane. Cellular uptake assays are therefore critical in understanding its mechanism of action.
Cellular Penetration: A Key to Activity
Fluorescence-activated cell sorting (FACS) analysis of DU145 cells treated with a FITC-labeled this compound has demonstrated its efficient cellular uptake.[7] The geometric mean of fluorescence (GeoMean), a measure of the fluorescence intensity of the cell population, provides a quantitative assessment of peptide internalization.
| Peptide | Cell Line | GeoMean of Fluorescence |
| FITC-β-Ala-ML-peptide | DU145 | 48.90–52.82[7] |
While direct comparative uptake data for a fluorescently labeled scrambled peptide is not available in the same study, the pronounced difference in biological activity strongly implies that either the scrambled peptide's uptake is significantly less efficient, or it fails to interact with the intracellular target in a meaningful way. The necessity of cellular entry for the this compound's function was confirmed by attaching a PEG8 moiety to the peptide, which drastically reduced its cell penetration and, consequently, its anti-proliferative effects.[7]
The PACE4 Signaling Pathway: A Target for Inhibition
The this compound functions by inhibiting PACE4, a proprotein convertase that plays a role in cell proliferation and survival. Inhibition of PACE4 can trigger apoptosis (programmed cell death) through the mitochondrial and endoplasmic reticulum stress signaling pathways.[5][8] A simplified representation of this pathway is illustrated below.
Caption: Simplified PACE4 signaling pathway leading to apoptosis.
This diagram illustrates how the this compound, by inhibiting PACE4, can lead to an increase in the pro-apoptotic Bax/Bcl-2 ratio, triggering the release of cytochrome c from the mitochondria and ultimately inducing apoptosis.[8]
Experimental Corner: Protocols for Key Assays
To ensure the reproducibility and reliability of findings, detailed experimental protocols are essential. Below are the methodologies for the MTT and cellular uptake assays discussed in this guide.
MTT Cell Proliferation Assay
This assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., DU145, LNCaP)
-
Cell culture medium
-
This compound and scrambled peptide solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1,500-2,500 cells per well and incubate for 24 hours.[9]
-
Replace the medium with fresh medium containing various concentrations of the this compound or the scrambled peptide.
-
Incubate the plates for 72 hours.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Cellular Uptake Assay (FACS-based)
This protocol describes a method to quantify the cellular uptake of a fluorescently labeled peptide using flow cytometry.
Materials:
-
24-well plates
-
Cancer cell lines (e.g., DU145)
-
Cell culture medium
-
FITC-labeled this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin
-
Flow cytometer
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing the FITC-labeled peptide at the desired concentration.
-
Incubate for a specified period (e.g., 1-4 hours).
-
Wash the cells twice with PBS to remove any unbound peptide.
-
Trypsinize the cells to detach them from the plate.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[7]
The Takeaway: Rigor in Research
The data presented unequivocally demonstrates the superior anti-proliferative activity of the this compound compared to its scrambled control. This highlights the critical importance of using a scrambled peptide as a negative control to validate that the observed biological effects are a direct result of the peptide's specific amino acid sequence and not due to non-specific interactions. For researchers in the field of peptide-based drug discovery, this practice is not just recommended—it is essential for the generation of robust, reliable, and publishable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays | MDPI [mdpi.com]
- 3. Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of a fluorescence-based oxygen uptake assay in the analysis of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide–Polymer Nanotubes with Different Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Multi-Leu Peptide-Induced Apoptosis in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Multi-Leu peptide, a novel therapeutic candidate, with established alternative agents for inducing apoptosis in prostate cancer cells. The information presented is based on preclinical data and is intended to inform research and development decisions.
Introduction: The Role of Apoptosis in Cancer Therapy
Prostate cancer remains a significant health concern globally. A key strategy in the development of novel cancer therapeutics is the induction of apoptosis, or programmed cell death, in malignant cells. This guide focuses on a promising peptide-based inhibitor, the this compound (Ac-LLLLRVKR-NH2), and compares its pro-apoptotic and anti-proliferative effects with those of other agents in the context of prostate cancer cell lines, primarily LNCaP (androgen-sensitive) and DU145 (androgen-insensitive).
The this compound is a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), an enzyme overexpressed in prostate cancer and implicated in tumor progression.[1][2] By inhibiting PACE4, the this compound disrupts key cellular processes, leading to cell cycle arrest and apoptosis.[1][2]
Comparative Efficacy: Anti-Proliferative and Pro-Apoptotic Effects
The following tables summarize the in vitro efficacy of the this compound and selected alternative agents on the prostate cancer cell lines LNCaP and DU145. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of IC50 Values for Anti-Proliferative Activity
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound (Ac-LLLLRVKR-NH2) | LNCaP | 180 ± 60 | [1] |
| DU145 | 100 ± 10 | [1] | |
| Docetaxel | LNCaP | 0.00113 | [3] |
| DU145 | 0.00446 | [3] | |
| Resveratrol | LNCaP | ~20 (inhibition of DNA synthesis) | [4] |
| DU145 | 35 | [5] | |
| Curcumin | LNCaP | Not specified | |
| DU145 | IC50 values reported at 48h and 72h | [6] | |
| Lycopene | LNCaP | 36 | [7] |
| DU145 | 5.1 | [7] | |
| Quercetin | LNCaP | 10 | [8] |
| DU145 | Not specified |
Table 2: Comparison of Apoptosis Induction
| Compound | Cell Line | Treatment Conditions | Apoptosis Percentage | Citation(s) |
| This compound (Ac-LLLLRVKR-NH2) | LNCaP, DU145 | Not specified | Induced G0/G1 arrest and apoptosis (quantitative % not provided) | [1][2] |
| Docetaxel | LNCaP, DU145 | High dose (1-4 nM) | Significantly increased apoptosis | [3] |
| Resveratrol | LNCaP | 25-100 µM | Dose-dependent increase in apoptosis | [9] |
| DU145 | Not specified | Induced apoptosis | [10] | |
| Curcumin | LNCaP | 50 µM, 48h | >80% | |
| DU145 | 50 µM, 72h | 69% | ||
| Lycopene | LNCaP | 0.3-3.0 µM | Significant increase in Annexin V binding | |
| DU145 | 3 µM, 96h | 4-fold increase | ||
| Quercetin | LNCaP | 120 µM, 48h | Significant increase | |
| DU145 | 50-100 µM with TRAIL | Enhanced TRAIL-induced apoptosis |
Mechanisms of Action: Signaling Pathways to Apoptosis
The induction of apoptosis is a complex process involving multiple signaling cascades. Understanding these pathways is crucial for the development of targeted therapies.
This compound: Targeting the PACE4 Pathway
The this compound exerts its effect by inhibiting intracellular PACE4.[1] Silencing of PACE4 has been shown to induce apoptosis through the mitochondrial pathway. This involves an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: this compound signaling pathway.
Alternative Agents: Diverse Molecular Targets
Alternative agents induce apoptosis through various mechanisms, often converging on the mitochondrial pathway.
-
Docetaxel: This chemotherapeutic agent primarily acts by stabilizing microtubules, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[3] This involves the modulation of Bcl-2 family proteins and activation of caspase-3 and -9.[3]
-
Resveratrol: This natural polyphenol has been shown to inhibit the PI3K/Akt signaling pathway, a key survival pathway in cancer cells.[9] Inhibition of Akt leads to the modulation of Bcl-2 family proteins, favoring apoptosis.[10]
-
Curcumin, Lycopene, and Quercetin: These dietary compounds have been reported to induce apoptosis through multiple mechanisms, including the modulation of Bcl-2 family proteins, activation of caspases, and inhibition of pro-survival signaling pathways like PI3K/Akt and NF-κB.
Caption: Common pathways for alternative agents.
Experimental Protocols: Assessing Apoptosis
A standard and reliable method for quantifying apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Annexin V and Propidium Iodide Staining Protocol
This protocol outlines the general steps for preparing prostate cancer cells for apoptosis analysis by flow cytometry.
Caption: Apoptosis detection workflow.
Detailed Steps:
-
Cell Culture and Treatment: Plate LNCaP or DU145 cells in appropriate culture vessels and allow them to adhere. Treat the cells with the desired concentrations of the this compound or alternative agents for the specified duration. Include both positive and negative controls.
-
Cell Harvesting: Following treatment, carefully collect both the floating (apoptotic) and adherent cells. Use a gentle enzymatic dissociation agent (e.g., Trypsin-EDTA) for the adherent cells.
-
Washing: Wash the collected cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove any residual media and treatment compounds. Centrifuge at a low speed between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Immediately following incubation, analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Conclusion and Future Directions
The this compound represents a promising novel therapeutic strategy for prostate cancer by targeting the PACE4 pathway to induce cell cycle arrest and apoptosis. While its anti-proliferative efficacy, as indicated by IC50 values, is less potent than the chemotherapeutic agent docetaxel, its targeted mechanism of action may offer a more favorable safety profile. The natural compounds discussed also demonstrate significant pro-apoptotic potential, often through the modulation of multiple signaling pathways.
Further research is warranted to obtain more direct quantitative comparisons of the apoptotic effects of the this compound alongside these alternative agents under standardized conditions. In vivo studies are also crucial to validate the therapeutic potential of the this compound and to assess its efficacy and safety in a more complex biological system. The development of more stable and potent peptidomimetic analogs of the this compound could further enhance its clinical applicability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Proliferation and Induction of Apoptosis in Prostatic Carcinoma DU145 Cells by Polysaccharides from Yunnan Rosa roxburghii Tratt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycyrrhizin induces apoptosis in prostate cancer cell lines DU-145 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Intrinsic apoptotic and thioredoxin pathways in human prostate cancer cell response to histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Multi-Leu Peptide and Its Modified Analogues in Prostate Cancer Research
For Immediate Release
This guide provides a comprehensive comparison of the Multi-Leu (ML) peptide, a selective inhibitor of proprotein convertase PACE4, and its modified analogues. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PACE4 in prostate cancer. The following sections detail the performance of these peptides, supported by experimental data, and provide detailed protocols for key assays.
Introduction to Multi-Leu Peptide and PACE4 Inhibition
The this compound (Ac-LLLLRVKR-NH2) is an octapeptide identified for its potent and selective inhibition of PACE4, an enzyme implicated in the progression of prostate cancer.[1][2] PACE4 is a proprotein convertase that activates various substrates involved in tumor growth and proliferation.[3][4] The ML-peptide's ability to discriminate between PACE4 and the closely related enzyme furin, combined with its anti-proliferative effects on prostate cancer cell lines, makes it a significant lead compound for therapeutic development.[4][5] This guide explores modifications to the original ML-peptide designed to enhance its stability, cell permeability, and tumor-targeting capabilities.
Comparative Performance Data
The following tables summarize the key performance indicators of the this compound and its analogues based on published experimental data.
Table 1: In Vitro Inhibitory Activity against PACE4 and Furin
| Peptide Analogue | Sequence | Modification | Ki (nM) for PACE4 | Ki (nM) for Furin | Selectivity (Furin/PACE4) |
| Multi-Leu (ML) Peptide | Ac-LLLLRVKR-NH2 | None | 22 ± 6[6] | 430 ± 10[6] | ~20-fold[1][6] |
| D-Leu Analogue | Ac-[DLeu]LLLRVKR-NH2 | N-terminal L-Leu to D-Leu substitution | 24[6] | Not Reported | Not Reported |
| PEGylated ML-Peptide | PEG8-LLLLRVKR-NH2 | N-terminal PEGylation | No significant change from ML-peptide[4][7] | No significant change from ML-peptide[4][7] | No significant change from ML-peptide[4][7] |
| C8-Alkylated ML-Peptide | C8-LLLLRVKR-NH2 | N-terminal C8-alkylation | No significant change from ML-peptide[7] | No significant change from ML-peptide[7] | No significant change from ML-peptide[7] |
| Scrambled ML-Peptide | Ac-RLRLLKVL-NH2 | Scrambled sequence | >10,000[1] | Not Reported | Not Applicable |
Table 2: Anti-Proliferative Activity in Prostate Cancer Cell Lines
| Peptide Analogue | Cell Line | IC50 (µM) |
| Multi-Leu (ML) Peptide | DU145 | 100 ± 10[4] |
| LNCaP | 180 ± 60[4] | |
| PC3 | Very Poor Inhibition[4] | |
| D-Leu Analogue | LNCaP | Dose-dependent G0/G1 arrest observed, specific IC50 not reported[7] |
| PEGylated ML-Peptide | DU145 | >500[7] |
| C8-Alkylated ML-Peptide | DU145 | 80-100[7] |
| ML-Prodrug | LNCaP | Dependent on PSA-cleavage[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro PACE4/Furin Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of the peptides against recombinant PACE4 and furin.
Protocol:
-
Recombinant human PACE4 and furin are used.
-
A fluorogenic substrate, such as Pyr-Arg-Thr-Lys-Arg-AMC, is prepared in assay buffer.
-
Serial dilutions of the test peptides are prepared.
-
The enzyme, substrate, and varying concentrations of the inhibitor peptide are mixed in a 96-well plate.
-
The reaction is incubated at 37°C, and the fluorescence is measured over time using a microplate reader.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation for competitive inhibitors.[4][7]
Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effects of the peptides on prostate cancer cell lines.
Protocol:
-
Prostate cancer cells (e.g., DU145, LNCaP, PC3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test peptides for a specified period (e.g., 72-96 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
The formazan (B1609692) crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 values are determined from the dose-response curves.[4]
Cellular Uptake (FACS) Assay
Objective: To quantify the cellular uptake of FITC-labeled peptides.
Protocol:
-
Peptides are labeled with fluorescein (B123965) isothiocyanate (FITC). A β-Ala spacer can be used between the FITC molecule and the peptide sequence.[7]
-
Prostate cancer cells (e.g., DU145) are incubated with the FITC-labeled peptides for a defined period.
-
After incubation, the cells are washed to remove any unbound peptide.
-
The cells are then harvested and resuspended in a suitable buffer for flow cytometry.
-
The fluorescence intensity of individual cells is measured using a fluorescence-activated cell sorter (FACS).
-
The geometric mean of the fluorescence distribution is used to quantify the cellular uptake of the peptides.[7]
Cell Cycle Analysis
Objective: To determine the effect of peptide treatment on the cell cycle distribution of prostate cancer cells.
Protocol:
-
LNCaP cells are treated with the test peptides (e.g., at 100 or 200 µM) for 96 hours.[7]
-
After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The cells are incubated in the staining solution to allow for DNA staining.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Figure 1. Simplified signaling pathway of PACE4 in prostate cancer and the inhibitory action of Multi-Leu peptides.
Figure 2. Logical workflow for the comparative analysis of this compound analogues.
Discussion and Conclusion
The this compound is a promising inhibitor of PACE4 with demonstrated anti-proliferative effects in prostate cancer cells that express high levels of this enzyme.[4] Modifications to the parent peptide have yielded analogues with distinct properties. The D-Leu substitution is intended to increase stability against aminopeptidases, a critical factor for in vivo applications.[7] N-terminal modifications with PEG8 and C8 chains have been shown to modulate cell permeability, with the hydrophobic C8 chain enhancing cellular uptake and the hydrophilic PEG8 chain reducing it.[7] This differential permeability confirms that the anti-proliferative action of the ML-peptide is dependent on its entry into the cell.[7] Furthermore, the development of a prodrug version that is cleaved by prostate-specific antigen (PSA) represents a sophisticated strategy for targeted drug delivery to the tumor microenvironment.[8]
The signaling pathway of PACE4 in prostate cancer involves the activation of growth factors that promote cell proliferation and survival.[3] Inhibition of PACE4 by the ML-peptide and its analogues can induce G0/G1 cell cycle arrest and may trigger apoptosis through the mitochondrial and ER stress pathways.[7][9]
References
- 1. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Molecular Validation of PACE4 as a Target in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. PACE4 regulates apoptosis in human prostate cancer cells via endoplasmic reticulum stress and mitochondrial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antiproliferative effects of Multi-Leu peptide in different cell lines
This guide provides a comprehensive comparison of the antiproliferative effects of the Multi-Leu (ML) peptide across various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of peptide-based inhibitors. The guide details the mechanism of action of the ML-peptide, presents its efficacy in different cell lines, and provides standardized protocols for validation experiments.
Introduction to Multi-Leu Peptide
The Multi-Leu (ML) peptide, with the sequence Ac-LLLLRVKR-NH2, is a specific inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PCSK4), also known as PACE4.[1][2] PACE4 is a proprotein convertase that plays a crucial role in the activation of various protein precursors involved in cell growth and proliferation.[1][3] In several types of cancer, particularly prostate cancer, PACE4 is overexpressed and its activity is correlated with tumor progression.[1][4] The ML-peptide was designed to selectively target and inhibit PACE4, thereby preventing the maturation of proteins essential for cancer cell proliferation.[3][5] Its mechanism of action involves cellular uptake and intracellular inhibition of PACE4, leading to cell cycle arrest, primarily at the G0/G1 phase.[4][5]
Comparative Antiproliferative Activity
The antiproliferative efficacy of the this compound has been evaluated in several cancer cell lines, showing varied responses that often correlate with the expression levels of its target, PACE4.
Table 1: Comparative IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| DU145 | Prostate Cancer | 100 ± 10 | High PACE4 expression.[4] |
| LNCaP | Prostate Cancer | 180 ± 60 | Moderate PACE4 expression.[4] |
| PC3 | Prostate Cancer | Very Poor Inhibition | Low PACE4 expression.[4] |
| HepG2 | Liver Cancer | Dose-dependent inhibition (1-300 µM) | PACE4 expression confirmed.[1] |
| Huh7 | Liver Cancer | Dose-dependent inhibition (1-300 µM) | PACE4 expression confirmed.[1] |
| HT1080 | Fibrosarcoma | Dose-dependent inhibition (1-300 µM) | PACE4 expression confirmed.[1] |
Alternative Leucine-Rich Peptides with Antiproliferative Effects:
For comparative purposes, it is valuable to consider other leucine-rich peptides that have demonstrated anticancer properties. For instance, the peptide L-K6, rich in lysine (B10760008) and leucine, has shown cytotoxicity against MCF-7 breast cancer cells.[6] Another study on a brevinin-1 (B586460) peptide derivative, B1OS-D-L, where a D-leucine was added, showed enhanced anticancer activity against several human cancer cell lines including H838 (lung), PC-3 (prostate), U251MG (glioblastoma), MCF-7 (breast), and HCT116 (colon).[7] These examples highlight the broader potential of leucine-rich sequences in designing novel anticancer peptides.
Experimental Protocols
To validate the antiproliferative effects of this compound and other similar compounds, standardized in vitro assays are essential. Below are detailed protocols for key experiments.
3.1. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
96-well plates
-
Cancer cell lines (e.g., DU145, LNCaP, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the peptide. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth).
-
3.2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase would be indicative of a G0/G1 cell cycle arrest.[4]
-
Visualizing Pathways and Workflows
4.1. Proposed Signaling Pathway of this compound
The primary mechanism of action of the this compound is the inhibition of PACE4. This leads to a downstream cascade affecting cell proliferation.
Caption: Proposed mechanism of this compound action.
4.2. Experimental Workflow for Antiproliferative Assay
The following diagram illustrates the key steps in performing a cell-based assay to determine the antiproliferative effects of a test compound.
Caption: Workflow for MTT-based antiproliferation assay.
References
- 1. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The this compound inhibitor discriminates between PACE4 and furin and exhibits antiproliferative effects on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Multi-Leu Peptide Activity with PACE4 Knockdown Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of the Multi-Leu (ML) peptide, a selective PACE4 inhibitor, and the effects of PACE4 knockdown in cancer cell lines. The data presented herein supports the on-target activity of the ML-peptide by demonstrating analogous phenotypic outcomes to the genetic silencing of its target, PACE4.
Comparative Analysis of Anti-Proliferative Activity
The Multi-Leu peptide (Ac-LLLLRVKR-NH₂) has been identified as a potent and selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), an enzyme implicated in cancer progression.[1][2] Cross-validation of the peptide's therapeutic potential has been established through comparative studies involving the genetic knockdown of PACE4. These studies reveal a strong correlation between the anti-proliferative effects induced by the ML-peptide and those observed in PACE4-deficient cancer cells.
Table 1: Comparison of IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ML-Peptide IC₅₀ (µM) | PACE4 Expression | Reference |
| DU145 | Prostate Cancer | 100 ± 10 | High | [1] |
| LNCaP | Prostate Cancer | 180 ± 60 | High | [1] |
| PC3 | Prostate Cancer | Poor inhibition | Low | [1] |
| HepG2 | Liver Cancer | Dose-dependent inhibition | Present | [2] |
| Huh7 | Liver Cancer | Dose-dependent inhibition | Present | [2] |
| HT1080 | Fibrosarcoma | Dose-dependent inhibition | Present | [2] |
The data clearly indicates that cell lines with higher PACE4 expression, such as DU145 and LNCaP, are more sensitive to the anti-proliferative effects of the ML-peptide.[1] Conversely, PC3 cells, which exhibit low PACE4 levels, show poor inhibition, suggesting the peptide's effect is PACE4-dependent.[1] Further studies have shown that PACE4 knockdown in HepG2, Huh7, and HT1080 cells leads to growth deficiencies, supporting the role of PACE4 in cancer cell proliferation.[3]
Table 2: Selectivity of the this compound for PACE4 over Furin
| Enzyme | Selectivity (fold) | Reference |
| Furin | 20-fold less sensitive than PACE4 | [1][2] |
The ML-peptide demonstrates a significant 20-fold selectivity for PACE4 over furin, a ubiquitously expressed proprotein convertase.[1][2] This specificity is crucial for minimizing off-target effects and enhancing the therapeutic window of the peptide.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., DU145, LNCaP, PC3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Peptide Treatment: Cells are treated with increasing concentrations of the this compound (e.g., 1 µM to 300 µM) or a scrambled peptide control.[2]
-
Incubation: The cells are incubated for a specified period (e.g., 96 hours).[1]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1]
PACE4 Knockdown using shRNA
-
Vector Preparation: Lentiviral vectors encoding short hairpin RNA (shRNA) targeting PACE4 (shPACE4) and a non-targeting control shRNA are prepared.
-
Transduction: Cancer cell lines (e.g., HepG2, Huh7, HT1080) are transduced with the lentiviral particles.[2]
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable knockdown cell lines.
-
Validation of Knockdown: The efficiency of PACE4 knockdown is confirmed by quantitative real-time PCR (qRT-PCR) and/or Western blotting.
-
Phenotypic Analysis: The proliferation rates of the PACE4 knockdown and control cell lines are compared using assays such as the MTT or XTT assay.[2]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound-mediated inhibition of cancer cell proliferation.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound activity with PACE4 knockdown.
Conclusion
The consistent anti-proliferative outcomes observed with both the this compound treatment and PACE4 knockdown strongly indicate that the peptide's primary mechanism of action is through the specific inhibition of PACE4. The data presented in this guide provides a robust cross-validation of the this compound's on-target activity, reinforcing its potential as a targeted therapeutic agent for cancers characterized by high PACE4 expression. Further optimization of this peptide scaffold has led to the development of analogs with improved in vivo stability and tumor-targeting efficiency, paving the way for future clinical development.[4][5]
References
- 1. The this compound Inhibitor Discriminates Between PACE4 and Furin And Exhibits Antiproliferative Effects On Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Leu PACE4 Inhibitor Retention within Cells Is PACE4 Dependent and a Prerequisite for Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced anti-tumor activity of the this compound PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Enhancing In Vivo Performance: A Comparative Analysis of Multi-Leu Peptide Stability and Pharmacokinetics
For researchers, scientists, and drug development professionals, the translation of a promising peptide therapeutic from the bench to a clinical candidate hinges on its in vivo stability and pharmacokinetic profile. The Multi-Leu peptide (Ac-LLLLRVKR-NH₂), a potent inhibitor of the proprotein convertase PACE4, serves as a compelling case study in the challenges and strategies associated with optimizing peptide drug candidates. This guide provides an objective comparison of the in vivo performance of the native this compound with its modified analogues and other peptide therapeutics, supported by experimental data and detailed methodologies.
The inherent susceptibility of peptides to rapid enzymatic degradation and renal clearance presents a significant hurdle in their development as systemic therapeutic agents. The unmodified this compound, despite its high affinity for its target, suffers from poor in vivo stability, limiting its therapeutic efficacy when administered systemically.[1] This has necessitated the development of various modification strategies aimed at extending its circulating half-life and improving its pharmacokinetic properties.
Comparative Analysis of In Vivo Stability and Pharmacokinetics
To overcome the limitations of the native this compound, several modification strategies have been explored, including D-amino acid substitution and the development of an albumin-binding prodrug. The following table summarizes the available pharmacokinetic data for the this compound and its derivatives, alongside other therapeutic peptides that have undergone different stability-enhancing modifications.
| Peptide/Analogue | Modification Strategy | Matrix | Half-life (t½) | Key Pharmacokinetic Observations | Reference |
| **this compound (Ac-LLLLRVKR-NH₂) ** | Unmodified | ex vivo plasma | ~7.8 min | Rapid degradation. Intravenous administration is poorly effective.[1][2] | [2] |
| C23 (Ac-[DLeu]LLLRVK-amidinobenzylamide) | D-amino acid substitution & C-terminal modification | Mouse (intravenous) | ~9 ± 3 min | Improved stability compared to the native peptide.[3] | [3] |
| Ac-[d-Leu]LLLRVK-amba | D-amino acid substitution & C-terminal modification | Mouse (intravenous) | ~9 min | Rapid clearance despite modification.[4] | [4] |
| Multi-Leu Albumin-Binding Prodrug | Albumin-binding moiety | Mouse | Not explicitly stated | Enhanced in vivo stability and tumor-targeting efficiency.[5] | [5] |
| GLP-1 (Glucagon-like peptide-1) | Unmodified | Human serum | ~3.5 hr | Susceptible to DPP-4 cleavage.[6] | [6] |
| Semaglutide (GLP-1 Analogue) | Acylation (fatty acid chain) & amino acid substitution | Human serum | >48 hr | Significantly enhanced stability and prolonged in vivo activity.[6] | [6] |
| TNF-α (Tumor Necrosis Factor-α) | Unmodified | Mouse | 0.047 h | Rapid clearance.[7] | [7] |
| PEGylated TNF-α | PEGylation | Mouse | 2.25 h | Prolonged circulation time.[7] | [7] |
| AMG 416 (Etelcalcetide) | D-amino acid backbone | Rat | Not explicitly stated | Resistant to metabolism by proteases. Renal elimination is the predominant clearance pathway.[8] | [8] |
Note: The presented data is compiled from different studies, and direct head-to-head comparisons on a single peptide under the same experimental conditions are limited. Therefore, this table should be interpreted as a general guide to the potential efficacy of each strategy.
Strategies for Enhancing Peptide In Vivo Stability
The data clearly demonstrates that chemical modifications can dramatically improve the in vivo half-life of peptides. The primary strategies employed are:
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers renders the peptide backbone resistant to cleavage by proteases, which are stereospecific for L-amino acids.[9][10] This is a highly effective strategy for increasing metabolic stability.
-
Acylation/Lipidation: The covalent attachment of a fatty acid chain to the peptide promotes binding to serum albumin, the most abundant protein in the blood with a long half-life.[11] This "piggybacking" strategy significantly reduces renal clearance and enzymatic degradation.
-
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to a peptide increases its hydrodynamic radius, which shields it from proteolytic enzymes and reduces the rate of renal filtration.[7][12][13]
-
Albumin-Binding Prodrugs: This approach involves conjugating the peptide to a moiety that specifically and reversibly binds to albumin, thereby extending its circulation time.[5]
Experimental Protocols
A standardized assessment of in vivo stability and pharmacokinetics is crucial for the preclinical development of peptide therapeutics. Below are representative protocols for determining the pharmacokinetic profile of a peptide in a murine model and for its quantification using LC-MS/MS.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a test peptide after intravenous administration.
Materials:
-
Test peptide
-
Vehicle (e.g., sterile saline or PBS)
-
Male CD-1 or C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Dissolve the test peptide in the vehicle to the desired concentration.
-
Administration: Administer a single intravenous (IV) bolus injection of the peptide solution via the tail vein at a specified dose (e.g., 1-5 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) via retro-orbital or tail vein bleeding.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
Quantitative Analysis of Peptides by LC-MS/MS
Objective: To quantify the concentration of a test peptide in plasma samples.
Materials:
-
Plasma samples from the pharmacokinetic study
-
Internal standard (a stable isotope-labeled version of the peptide is ideal)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation and SPE):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add the internal standard and 150 µL of ACN containing 1% FA to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Condition an SPE cartridge with methanol (B129727) and then with 0.1% TFA in water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 0.1% TFA in 5% ACN.
-
Elute the peptide with a solution of 0.1% TFA in 60% ACN.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptide from other components using a C18 reverse-phase column with a gradient elution of water with 0.1% FA (Mobile Phase A) and ACN with 0.1% FA (Mobile Phase B).
-
Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure selectivity and sensitivity.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of the peptide into blank plasma and processing them alongside the study samples.
-
Calculate the concentration of the peptide in the study samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizing Peptide Degradation and Stabilization Strategies
The following diagrams illustrate the key pathways of peptide degradation in vivo and the conceptual workflows for assessing and improving peptide stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced anti-tumor activity of the this compound PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
A Comparative Analysis of Multi-Leu Peptide and Standard Chemotherapy in Prostate Cancer
For Immediate Release
This guide provides a detailed comparison of the therapeutic potential of Multi-Leu peptide-based therapies against standard chemotherapy, with a focus on their application in prostate cancer. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of mechanisms of action, experimental data, and relevant protocols.
Introduction
Prostate cancer remains a significant challenge in oncology. While standard chemotherapy, such as taxanes, has been a cornerstone of treatment for advanced disease, there is a continuous search for more targeted therapies with improved efficacy and reduced toxicity. The this compound, a selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 4 (PACE4), represents a novel therapeutic strategy. This guide aims to provide an objective comparison between these two approaches.
Mechanism of Action
This compound: Targeting PACE4 for Cancer Cell Inhibition
The this compound (Ac-LLLLRVKR-NH2) and its analogues are potent and selective inhibitors of PACE4, a proprotein convertase that is overexpressed in prostate cancer.[1][2][3] PACE4 is crucial for the activation of various protein precursors involved in tumor growth, invasion, and metastasis.[2][4] By inhibiting PACE4, the this compound disrupts these processes.
The peptide must be internalized by the cancer cell to exert its antiproliferative effects.[3][5] Once inside, it inhibits intracellular PACE4, leading to a cascade of events that halt cell cycle progression and induce apoptosis.[1][5] A key substrate of PACE4 in prostate cancer is pro-Growth Differentiation Factor-15 (pro-GDF-15), and its processing is dramatically increased by an oncogenic isoform of PACE4 (PACE4-altCT).[6][7] Inhibition of PACE4 prevents the maturation of such growth factors, thereby suppressing tumor progression.[2][4]
Standard Chemotherapy: Cytotoxic Disruption of Cell Division
Standard chemotherapy agents used in prostate cancer, such as docetaxel (B913) and cabazitaxel, are taxanes that function as cytotoxic agents.[8][9] Their primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[8][9] This stabilization prevents the dynamic process of microtubule depolymerization required for cell division, leading to an arrest of the cell cycle in the G2/M phase.[8]
This mitotic arrest ultimately triggers programmed cell death, or apoptosis.[8] Docetaxel has also been shown to induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2, although it can also act through Bcl-2-independent pathways.[1][8] Because these drugs target all rapidly dividing cells, they can also damage healthy tissues, leading to the common side effects associated with chemotherapy.
Comparative Efficacy and In Vitro Data
The following tables summarize the available quantitative data for this compound analogues and standard chemotherapy from various studies. It is important to note that these data are not from direct head-to-head comparative studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) * | Reference |
| This compound | DU145 | 100 ± 10 | [1] |
| LNCaP | 180 ± 60 | [1] | |
| Ac-[DLeu]LLLRVK-Amba (C23) | LNCaP | 25 ± 10 | [10] |
*IC50 values represent the concentration of the compound that inhibits cell growth by 50%.
| Chemotherapy | Metric | Result | Reference |
| Docetaxel | PSA response (≥50% reduction) in AIPC patients | Effective | [8] |
| Cabazitaxel | Median Progression-Free Survival (vs. Mitoxantrone) | 2.8 months vs. 1.4 months | [9] |
| PSA response (≥50% reduction) (vs. Mitoxantrone) | 39% vs. 18% | [9] | |
| Tumor response rate (vs. Mitoxantrone) | 14% vs. 4% | [9] |
In Vivo Experimental Data
In vivo studies in xenograft mouse models have provided insights into the therapeutic potential of these compounds.
| Compound | Model | Key Findings | Reference |
| This compound (intravenous) | LNCaP xenograft | Little effect on tumor growth (due to poor stability) | [9][11] |
| Multi-Leu Prodrug (albumin-bound) | LNCaP xenograft | Significantly reduced tumor growth | [9][11] |
| Ac-[DLeu]LLLRVK-Amba (C23) | LNCaP xenograft | Significantly inhibits tumor progression | [12] |
| Docetaxel | DU-145 xenograft | Highly active against tumor growth | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways affected by the this compound and standard chemotherapy.
Caption: this compound Mechanism of Action
Caption: Standard Chemotherapy Mechanism of Action
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effects of a compound on cancer cells.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., DU145, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or chemotherapy drug) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: MTT Assay Experimental Workflow
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on cell cycle progression.
Principle: This technique uses a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Preparation: Culture the desired human prostate cancer cell line (e.g., LNCaP, DU145).
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups via the desired route (e.g., intravenous, intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the compound.
Conclusion
The this compound and its analogues represent a promising targeted therapy for prostate cancer by selectively inhibiting PACE4, an enzyme implicated in tumor progression. This approach offers the potential for high specificity and reduced off-target effects compared to standard chemotherapy. In contrast, traditional chemotherapy agents like docetaxel, while effective in many cases, have a broader cytotoxic effect that leads to significant side effects.
The in vitro and in vivo data presented in this guide highlight the potential of PACE4 inhibition as a therapeutic strategy. However, further research, including direct comparative studies with standard-of-care chemotherapies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound-based therapies in the clinical setting. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Validation of PACE4 as a Target in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Molecular Validation of PACE4 as a Target in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of PACE4 pharmacotherapy in JHU-LNCaP-SM preclinical model of androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomolar range docetaxel treatment sensitizes MCF-7 cells to chemotherapy induced apoptosis, induces G2M arrest and phosphorylates bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced anti-tumor activity of the this compound PACE4 inhibitor transformed into an albumin-bound tumor-targeting prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Multi-Leu Peptides
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. Synthetic peptides, including Multi-Leu peptides, must be handled as potentially hazardous chemical waste from the point of generation through final disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of Multi-Leu peptide waste.
Immediate Safety Protocols: Before commencing any disposal procedure, a thorough risk assessment is crucial. Although the full toxicological properties of many research peptides are not extensively documented, they should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a lab coat.[1][2]
-
Designated Area: Confine all handling of peptides to a designated, clean, and organized laboratory area or bench.[1]
-
Ventilation: When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
-
Safety Data Sheet (SDS): Before handling any new peptide, thoroughly review its SDS, which outlines specific hazards and handling information.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic process of segregation, containment, and, where appropriate, inactivation. Never dispose of peptide waste in regular trash or down the drain.[2][3][4]
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe disposal.[4] Establish separate, clearly labeled waste streams for different types of peptide waste.
-
Liquid Waste: This includes unused peptide solutions, contaminated buffers, and the initial rinse of any non-disposable labware.[2][5]
-
Solid Waste: This stream comprises contaminated consumables such as pipette tips, tubes, gloves, vials, and absorbent paper used for cleaning spills.[2][4][5]
-
Sharps Waste: Any needles, syringes, or other contaminated items that can puncture the skin must be disposed of in a designated, puncture-resistant sharps container.[4]
Step 2: Waste Collection and Containment
All peptide waste must be collected in designated, leak-proof containers.
-
Liquid Waste Containers: Use chemically resistant and sealable containers clearly labeled "Hazardous Waste" with the full chemical name ("this compound" and any solvents) and the accumulation start date.[2][5][6]
-
Solid Waste Containers: Collect solid waste in a dedicated, leak-proof container, often lined with a heavy-duty plastic bag.[2][5] The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminants.[2][5]
Step 3: Inactivation of Liquid Waste (Recommended)
While not always mandatory for non-hazardous peptides, inactivation through hydrolysis provides an additional layer of safety by degrading the peptide structure.[2]
-
Inactivation Protocol:
-
Carefully add the liquid peptide waste to an inactivation solution of either 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH). A common practice is to use a 10:1 ratio of inactivation solution to waste to ensure an excess of the hydrolyzing agent.[2]
-
Gently stir the mixture and allow it to react for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[2]
-
After the inactivation period, the solution must be neutralized to a pH between 6.0 and 8.0.[2] For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, slowly add a weak acid. Always monitor the pH during neutralization.[2]
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.[2]
-
Step 4: Storage and Final Disposal
-
Storage: Store all sealed hazardous waste containers in a designated, secure satellite accumulation area away from incompatible materials.[2][7]
-
Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and final disposal of the hazardous waste.[1][2] Your EHS office will ensure that the waste is managed and disposed of by a licensed contractor in compliance with all local, state, and federal regulations.[1][2]
Quantitative Data for Disposal Procedures
The following table summarizes key quantitative parameters for the recommended peptide inactivation protocol.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficiently strong acid or base to hydrolyze and inactivate the peptide.[2] |
| Inactivation Time | Minimum 24 hours | Ensures complete degradation of the peptide structure.[2] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is a general requirement for institutional chemical waste streams.[2] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling and identification.[2] |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures full compliance with all environmental and safety regulations.[2] |
Experimental Protocols
Protocol for Inactivation of this compound Liquid Waste
Objective: To chemically degrade Multi-Leu peptides in liquid waste to non-biologically active components before final disposal.
Materials:
-
Liquid waste containing this compound
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Sodium Bicarbonate (for neutralizing acid) or a weak acid (for neutralizing base)
-
pH meter or pH strips
-
Appropriate hazardous waste collection container
-
Stir bar and stir plate
-
Personal Protective Equipment (gloves, safety goggles, lab coat)
Methodology:
-
Working in a fume hood, carefully measure the volume of the liquid peptide waste.
-
In a suitable container, add a volume of 1 M HCl or 1 M NaOH that is approximately ten times the volume of the peptide waste.
-
Slowly and carefully, while stirring, add the peptide waste to the acid or base solution.
-
Cover the container and allow the mixture to stir gently at room temperature for a minimum of 24 hours.
-
After the incubation period, prepare for neutralization. If using 1 M HCl, slowly add sodium bicarbonate powder or a saturated solution while monitoring the pH. If using 1 M NaOH, slowly add a weak acid.
-
Continue adding the neutralizing agent in small increments until the pH of the solution is stable between 6.0 and 8.0.
-
Once neutralized, transfer the solution to a hazardous waste container.
-
Seal the container and affix a label detailing its contents (e.g., "Inactivated and Neutralized this compound Waste") and the date.
-
Store the container in the designated satellite accumulation area for pickup by EHS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Multi-Leu Peptide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of synthetic peptides like Multi-Leu is paramount to both personal safety and the integrity of experimental outcomes. Given that specific toxicological data for many novel peptides are often unavailable, a cautious and systematic approach to laboratory operations is essential. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for Multi-Leu peptide.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, a thorough risk assessment should be conducted. All personnel must be trained on the potential hazards and the procedures outlined in this document. Since the specific hazards of this compound have not been extensively characterized, it is prudent to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory when handling this compound, particularly in its lyophilized powder form.[1][2][3][4]
| Category | Item | Specifications and Remarks |
| Eye Protection | Safety Glasses or Goggles | Goggles with indirect vents are preferred to protect against chemical splashes and dust.[1][2] |
| Hand Protection | Nitrile Gloves | Chemical-resistant disposable gloves are essential. Change gloves immediately if they become contaminated.[1][2][4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times to protect clothing and skin from spills.[1][2][4] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of aerosolized particles.[1] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Storage and Handling
Proper storage is crucial for maintaining the stability and integrity of this compound.
-
Lyophilized Peptide : Upon receipt, store lyophilized this compound at -20°C or colder in a dark, dry place.[3][5][6][7][8] Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[5][6]
-
Peptide Solutions : It is generally not recommended to store peptides in solution for long periods.[8] If necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or colder in a sterile buffer at a slightly acidic pH (5-6).[5][8]
-
Designated Area : Confine all handling of this compound to a designated, clean laboratory area.[1]
-
Avoid Contamination : Use sterile equipment for each handling step to prevent cross-contamination.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Exposure Response
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact : Flush the eyes continuously with water at an eyewash station for at least 15 minutes and seek medical attention.[1]
-
Inhalation : Move the affected individual to fresh air and seek medical attention.[1]
-
Ingestion : Rinse the mouth with water and seek immediate medical attention.[1]
Spill Cleanup
For minor spills, laboratory personnel with appropriate training and PPE can perform cleanup.
-
Alert Personnel : Notify others in the immediate area.
-
Contain the Spill : Use absorbent materials to create a dike around a liquid spill to prevent it from spreading.[9][10] For solid spills, gently cover with absorbent material to avoid raising dust.[11]
-
Absorb and Collect : Apply an inert absorbent material, such as sand or vermiculite, and sweep the material into a designated hazardous waste container.[11][12]
-
Decontaminate : Clean the spill area thoroughly with an appropriate decontaminating agent (see table below), followed by soap and water.[11][13]
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are essential to protect laboratory personnel and the environment.
Decontamination Procedures
All surfaces, glassware, and equipment that have come into contact with this compound should be decontaminated.
| Decontamination Method | Reagent | Concentration & Contact Time | Application |
| Enzymatic Degradation | Enzymatic Detergent | 1% (m/v) solution, soak or scrub.[14][15] | Recommended for labware and equipment to break down the peptide. |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 1% solution with a 30-minute soak, or a 6-10% solution for surface wipe-downs.[11][14] | Effective for surfaces and non-metallic labware. Rinse thoroughly after use.[14] |
| General Cleaning | Laboratory-grade Detergent | As per manufacturer's instructions. | Follows enzymatic or chemical decontamination to remove any residues.[11] |
Waste Disposal
All waste contaminated with this compound must be segregated and disposed of according to institutional and local regulations for hazardous waste.[1][12] Never dispose of peptide waste in the regular trash or down the drain.[1][12][16]
-
Solid Waste : This includes contaminated gloves, pipette tips, vials, and absorbent materials. Collect in a clearly labeled, leak-proof hazardous waste container.[11][16]
-
Liquid Waste : This includes unused peptide solutions and contaminated buffers. Collect in a compatible, labeled hazardous waste container.[11][12] For some aqueous, non-hazardous peptide waste, chemical inactivation followed by pH neutralization may be an option prior to disposal, but always consult with your institution's Environmental Health and Safety (EHS) department.[11][16]
-
Sharps Waste : Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container.[11]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. realpeptides.co [realpeptides.co]
- 4. choiceaminos.com [choiceaminos.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. scribd.com [scribd.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 14. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 15. SBCleaner - Peptide decontamination - SB PEPTIDE [sb-peptide.com]
- 16. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
